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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 8-Quinolinyl 4-(1-adamantyl)benzoate: Structure, Properties, and Applications

Executive Summary 8-Quinolinyl 4-(1-adamantyl)benzoate (Catalog: EVT-1365177) is a highly specialized synthetic organic compound characterized by the fusion of a quinoline moiety and an adamantyl group via a benzoate lin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Quinolinyl 4-(1-adamantyl)benzoate (Catalog: EVT-1365177) is a highly specialized synthetic organic compound characterized by the fusion of a quinoline moiety and an adamantyl group via a benzoate linkage[1]. This unique molecular architecture is engineered to exploit the distinct physicochemical properties of its constituents, making it a highly valuable lead compound in both medicinal chemistry and advanced material science[2].

By strategically combining a biologically active pharmacophore with a sterically demanding, lipophilic hydrocarbon cage, researchers can modulate both the pharmacokinetic profile of the molecule and its solid-state photophysical behavior.

Molecular Architecture & Physicochemical Profiling

The structural integrity and functional versatility of 8-Quinolinyl 4-(1-adamantyl)benzoate rely on three distinct domains[1]:

  • Quinoline Core: A bicyclic heterocyclic system that confers aromaticity and serves as the primary pharmacophore. In biological systems, quinoline derivatives are well-documented for their anti-malarial, anti-bacterial, and anti-cancer properties[3].

  • Adamantyl Group: A bulky, highly symmetrical tricyclic hydrocarbon cage. The incorporation of the adamantyl moiety drastically increases the steric bulk and hydrophobicity of the molecule. This is a critical factor for enhancing cellular membrane penetration and extending the biological half-life of the compound[1].

  • Benzoate Linkage: An ester bridge that connects the quinoline and adamantyl domains. This linkage provides structural stability while influencing the overall solubility profile, rendering the compound highly soluble in organic solvents while maintaining stability under standard laboratory conditions[1].

Quantitative Physicochemical Data

To facilitate rapid reference for experimental design, the core quantitative properties of the compound are summarized below.

PropertyValue
Product Name 8-Quinolinyl 4-(1-adamantyl)benzoate
IUPAC Name quinolin-8-yl 4-(1-adamantyl)benzoate
Molecular Formula C₂₆H₂₅NO₂
Molecular Weight 383.5 g/mol
InChI Key ALSGEZZVLMZRKS-UHFFFAOYSA-N
Canonical SMILES C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)C(=O)OC5=CC=CC6=C5N=CC=C6

Synthesis & Methodology: The Steglich Esterification Protocol

The synthesis of 8-Quinolinyl 4-(1-adamantyl)benzoate is achieved via the esterification of 8-hydroxyquinoline with 4-(1-adamantyl)benzoic acid[1]. Direct Fischer esterification is thermodynamically unfavorable and kinetically slow due to the weak nucleophilicity of the hydroxyl group on the quinoline ring (exacerbated by intramolecular hydrogen bonding with the nitrogen atom) and the extreme steric hindrance of the adamantyl group.

Causality & Expert Insight

To overcome these barriers, a Steglich esterification utilizing N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) is the field-proven standard[4][5].

  • The Role of DCC: DCC activates the carboxylic acid to form an O-acylisourea intermediate. However, without a catalyst, this intermediate can undergo an unwanted rearrangement to a stable, unreactive N-acylurea.

  • The Role of DMAP: DMAP is strictly required as an acyl transfer catalyst. It acts as a superior nucleophile, attacking the O-acylisourea to form a highly reactive N-acylpyridinium intermediate. This intermediate is rapidly intercepted by the sterically hindered 8-hydroxyquinoline, driving the reaction forward and precipitating dicyclohexylurea (DCU) as a byproduct[4][5].

Step-by-Step Experimental Workflow

This protocol represents a self-validating system; the sequential washing steps are specifically designed to isolate the target ester from the predictable byproducts of the Steglich reaction.

  • Activation: Dissolve 1.0 equivalent of 4-(1-adamantyl)benzoic acid[6] in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar) to prevent moisture-induced hydrolysis of the activated intermediates.

  • Catalysis: Cool the solution to 0°C using an ice bath. Add 1.1 equivalents of DCC and 0.1 equivalents of DMAP. Stir for 15 minutes to allow the complete formation of the O-acylisourea intermediate[4].

  • Nucleophilic Attack: Add 1.0 equivalent of 8-hydroxyquinoline dropwise to the activated mixture.

  • Propagation: Allow the reaction to warm to room temperature naturally and stir for 12–24 hours. Reaction progress must be monitored via Thin-Layer Chromatography (TLC) until the 8-hydroxyquinoline spot is consumed[1].

  • Workup & Purification: Filter the reaction mixture through a Celite pad to remove the insoluble DCU byproduct. Wash the organic filtrate sequentially with 1M HCl (to remove unreacted DMAP and 8-hydroxyquinoline), saturated NaHCO₃ (to remove unreacted carboxylic acid), and brine. Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to isolate the pure ester[4].

Synthesis A 4-(1-Adamantyl)benzoic Acid (Carboxylic Acid) C O-Acylisourea Intermediate (Activated Acid) A->C DCC Activation B DCC / DMAP (Coupling Agents) B->C Catalysis E 8-Quinolinyl 4-(1-adamantyl)benzoate (Final Ester) C->E Nucleophilic Attack D 8-Hydroxyquinoline (Nucleophile) D->E Esterification

Workflow for the Steglich esterification of 8-Quinolinyl 4-(1-adamantyl)benzoate.

Pharmacological & Material Science Applications

The hybrid nature of 8-Quinolinyl 4-(1-adamantyl)benzoate enables its application across diverse scientific domains[2].

  • Medicinal Chemistry: The compound serves as a vital lead in drug discovery, particularly for targeting infectious diseases like malaria and various oncological pathways[2]. The adamantyl group's extreme lipophilicity facilitates the transport of the quinoline pharmacophore across lipid-rich biological barriers, such as the cell membranes of Plasmodium parasites or solid tumor microenvironments.

  • Material Science & Optoelectronics: Quinoline esters are highly regarded for their photophysical properties, often utilized as fluorescent probes or metal-ion sensors (e.g., for Zn²⁺ detection)[3][4]. The integration of the adamantyl group introduces significant steric hindrance, which prevents intermolecular π-π stacking in the solid state. This structural feature is crucial for mitigating Aggregation-Caused Quenching (ACQ), thereby enhancing the solid-state fluorescence efficiency of the material for optoelectronic applications[2][3].

SAR_Pathway A Adamantyl Moiety C Enhanced Lipophilicity & Membrane Permeability A->C Steric Bulk B Quinoline Core D Target Binding (e.g., Plasmodium / Cancer Cells) B->D Pharmacophore C->D Cellular Entry E Therapeutic Efficacy D->E Inhibition

Structure-Activity Relationship (SAR) and biological pathway of the compound.

References

  • Buy 8-Quinolinyl 4-(1-adamantyl)
  • 8-Quinolinyl 4-(1-adamantyl)
  • Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection Institute of Chemistry Ceylon (ichemc.ac.lk)
  • An Efficient Approach for the Esterification of 5-Chloroquinolin-8-ol through Steglich Reaction and their Antioxidant Applic
  • Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II RSC Publishing
  • Synthesis, DFT studies on a series of tunable quinoline derivatives N

Sources

Exploratory

Unveiling the Mechanism of Action of 8-Quinolinyl 4-(1-adamantyl)benzoate: A Multi-Target Pharmacological Whitepaper

Executive Summary 8-Quinolinyl 4-(1-adamantyl)benzoate (often cataloged as EVT-1365177) is a highly specialized synthetic organic compound characterized by a unique tripartite architecture: a quinoline moiety, a bulky ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Quinolinyl 4-(1-adamantyl)benzoate (often cataloged as EVT-1365177) is a highly specialized synthetic organic compound characterized by a unique tripartite architecture: a quinoline moiety, a bulky adamantyl group, and a benzoate ester linkage1[1]. In biological assays, this specific structural hybridization allows the molecule to act as a "privileged scaffold," exhibiting potent activity across two distinct pharmacological domains: cannabimimetic G-protein coupled receptor (GPCR) signaling and anti-infective lysosomotropic interference 2[2].

This technical guide deconstructs the dual mechanisms of action of 8-quinolinyl 4-(1-adamantyl)benzoate, providing researchers with the causal logic behind its target interactions and the self-validating experimental protocols required to quantify its efficacy.

Structural Deconstruction & Pharmacophore Analysis

The biological activity of 8-quinolinyl 4-(1-adamantyl)benzoate is strictly dictated by its three core structural components:

  • The 8-Quinolinyl Ester Group: The 8-quinolinyl ester is a well-documented pharmacophore in third-generation synthetic cannabinoid receptor agonists (SCRAs), such as PB-22 and 5F-PB-22. It provides optimal π-π stacking interactions with the aromatic microdomain of the CB1 receptor, leading to sub-nanomolar binding affinities3[3]. Furthermore, the quinoline nitrogen is mildly basic, allowing for pH-dependent protonation in acidic biological compartments.

  • The Adamantyl Group: Adamantane is a highly symmetrical, bulky, and lipophilic tricyclic alkane. In cannabimimetic assays, it acts as an optimal fit for the hydrophobic binding pocket of the CB1 receptor (analogous to the adamantyl group in AKB48)3[3]. In anti-infective assays, its extreme lipophilicity allows the molecule to bypass parasitic efflux pumps (e.g., PfCRT), overcoming traditional chloroquine resistance4[4].

  • The Benzoate Linkage: The ester linkage acts as a flexible hinge, orienting the quinoline and adamantyl groups for optimal target engagement. However, it also introduces a metabolic liability, making the compound susceptible to hydrolysis by esterases in in vivo models.

Pathway I: Cannabimimetic Mechanism of Action (GPCR Signaling)

In neuropharmacological assays, 8-quinolinyl 4-(1-adamantyl)benzoate functions as a high-efficacy agonist at the Cannabinoid Type 1 (CB1) and Type 2 (CB2) receptors 5[5].

Upon binding to the orthosteric site of the CB1 receptor, the compound stabilizes the active conformation of the receptor. Because CB1 is a Gαi/o-coupled GPCR, activation leads to the dissociation of the G-protein heterotrimer. The active Gαi subunit directly binds to and inhibits Adenylyl Cyclase (AC) , leading to a rapid, dose-dependent decrease in intracellular cyclic AMP (cAMP) levels6[6]. This reduction in cAMP downregulates Protein Kinase A (PKA) activity, ultimately suppressing neuronal firing.

GPCR_Signaling Ligand 8-Quinolinyl 4-(1-adamantyl)benzoate Receptor CB1/CB2 Receptor (GPCR) Ligand->Receptor Full Agonist Binding GProtein Gαi/o Subunit Activation Receptor->GProtein GDP/GTP Exchange Effector Adenylyl Cyclase (Inhibited) GProtein->Effector Allosteric Inhibition Messenger cAMP Levels (Decreased) Effector->Messenger Reduced ATP Conversion

Fig 1: CB1/CB2 GPCR Gi/o-coupled signaling pathway inhibited by 8-quinolinyl synthetic agonists.

Pathway II: Anti-Infective & Lysosomotropic Mechanism

Beyond neuropharmacology, quinoline-adamantane hybrids exhibit profound anti-infective properties, particularly against Plasmodium falciparum and certain viral targets2[2].

During the blood stage of malaria, the parasite degrades host hemoglobin in its highly acidic food vacuole (pH 4.5–5.0), releasing toxic free heme (ferriprotoporphyrin IX). To survive, the parasite polymerizes this heme into non-toxic hemozoin crystals. 8-Quinolinyl 4-(1-adamantyl)benzoate acts as a lysosomotropic agent . Because it is lipophilic, it easily diffuses across the vacuole membrane. Once inside the acidic environment, the quinoline nitrogen becomes protonated, trapping the molecule inside the vacuole. The quinoline core then forms strong π-π stacking complexes with the free heme, capping the growing hemozoin polymer and leading to parasite death via oxidative stress.

Heme_Inhibition Drug Quinoline-Adamantane Hybrid Vacuole Plasmodium Food Vacuole (pH 4.5-5.0) Drug->Vacuole Lipophilic Diffusion & Ion Trapping Complex Drug-Heme Complex (π-π Stacking) Drug->Complex Binds Target Heme Free Toxic Heme (Ferriprotoporphyrin IX) Vacuole->Heme Hemoglobin Degradation Heme->Complex Intercepted Hemozoin Hemozoin Crystals (Non-Toxic) Heme->Hemozoin Natural Detox Complex->Hemozoin Blocks Polymerization Death Parasite Death via Oxidative Stress Complex->Death Toxic Accumulation

Fig 2: Lysosomotropic mechanism of quinoline-adamantane hybrids inhibiting hemozoin formation.

Quantitative Data & Structure-Activity Relationships (SAR)

The table below synthesizes the binding affinities and potencies of the structural analogs that make up the 8-quinolinyl 4-(1-adamantyl)benzoate pharmacophore, demonstrating why this hybrid is highly active across multiple assays.

Compound Class / AnalogPrimary TargetBinding Affinity (Ki) / PotencyReference
8-Quinolinyl 4-(1-adamantyl)benzoate CB1/CB2, Heme PolymerasePredicted high affinity[1]
PB-22 (8-Quinolinyl indole ester)CB1 ReceptorKi ~ 0.11 - 5.0 nM[3]
5F-PB-22 (Fluorinated 8-Quinolinyl ester)CB1 ReceptorKi ~ 0.13 nM[3]
AKB-48 (Adamantyl indazole)CB1 ReceptorKi ~ 1.0 - 10.0 nM[3]
Quinoline-Adamantane Hybrids P. falciparum (3D7 strain)IC50 < 1.0 µM[2]
Quinoline-Adamantane Hybrids SARS-CoV-2 (Vero E6 cells)EC50 ~ 1.5 µM[2]

Self-Validating Experimental Protocols

To rigorously evaluate 8-quinolinyl 4-(1-adamantyl)benzoate, assays must be designed with built-in causality and self-validation. Below are the definitive protocols for assessing its dual mechanisms.

Protocol A: Forskolin-Induced cAMP Accumulation Assay (CB1 Agonism)

Objective: To quantify the Gi/o-mediated inhibition of adenylyl cyclase by the compound.

Scientific Rationale: Because CB1 is an inhibitory (Gi/o) receptor, baseline cAMP levels in cells are too low to observe a meaningful decrease upon agonist binding. We must artificially stimulate adenylyl cyclase using Forskolin to raise the "cAMP ceiling." Furthermore, we use IBMX (a phosphodiesterase inhibitor) to prevent the degradation of cAMP, ensuring our readout strictly measures synthesis inhibition 6[6].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human CB1 receptors into a 384-well plate at 10,000 cells/well.

  • Pre-incubation (The IBMX Block): Incubate cells with 500 µM IBMX for 30 minutes at 37°C to halt all endogenous phosphodiesterase activity.

  • Compound Addition: Add 8-quinolinyl 4-(1-adamantyl)benzoate in a 10-point concentration curve (10 pM to 10 µM).

  • Forskolin Stimulation: Immediately add 10 µM Forskolin to all wells to stimulate cAMP production. Incubate for 30 minutes.

  • Detection: Lyse cells and quantify cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) competitive immunoassay.

  • Self-Validation (The PTX Control): In a parallel plate, pre-treat cells overnight with 100 ng/mL Pertussis Toxin (PTX). PTX uncouples Gi proteins. If the drug's inhibitory effect disappears in the PTX plate, it definitively proves the mechanism is Gi-mediated and not an artifact of cell toxicity.

Protocol B: Beta-Hematin Inhibition Assay (Antimalarial Activity)

Objective: To determine the cell-free inhibition of hemozoin formation.

Scientific Rationale: In vivo, hemozoin crystallization occurs at the lipid-water interface of the food vacuole at a highly acidic pH. To recreate this in vitro, we use an Acetate buffer at pH 5.0 and the detergent NP-40 . NP-40 forms micelles that mimic the lipid nanospheres of the vacuole, catalyzing the rapid formation of beta-hematin (synthetic hemozoin) and making the assay physiologically relevant.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2 mM solution of Hemin (porphyrin precursor) in DMSO. Prepare a reaction buffer of 0.5 M Sodium Acetate (pH 5.0) containing 30.6 µM NP-40.

  • Incubation: In a 96-well plate, mix 10 µL of the compound (serial dilutions), 10 µL of Hemin, and 80 µL of the reaction buffer.

  • Crystallization: Incubate the plate at 37°C for 16 hours to allow beta-hematin crystals to form.

  • Pyridine Quench: Add 100 µL of a 50% (v/v) Pyridine solution (pH 7.5). Causality: Pyridine specifically binds to unpolymerized free heme to form a low-spin complex that absorbs light at 405 nm. It does not interact with polymerized beta-hematin crystals.

  • Readout: Measure absorbance at 405 nm. High absorbance indicates high levels of free heme (successful inhibition by the drug). Low absorbance indicates the heme successfully polymerized into beta-hematin.

  • Self-Validation: Use Chloroquine as a positive control and calculate the Z'-factor. A Z'-factor > 0.6 validates the assay's robustness for high-throughput screening.

References

  • Buy 8-Quinolinyl 4-(1-adamantyl)benzoate (EVT-1365177) - EvitaChem. EvitaChem.
  • Exploring Quinoline-Based Hybrid Compounds: From Synthetic Strategies to Biological Activities. ResearchGate.
  • Differential activation of G protein-mediated signaling by synthetic cannabinoid receptor agonists. PubMed Central (NIH).
  • Pharmacology of Cannabis and the Endocannabinoid System. Cambridge University Press & Assessment.
  • New Quinoline–Urea–Benzothiazole Hybrids as Promising Antitubercular Agents. PubMed Central (NIH).
  • Native CB1 receptor affinity, intrinsic activity and accumbens shell dopamine stimulant properties of third generation SPICE/K2. The Shifters.

Sources

Foundational

Comprehensive Analysis of 8-Quinolinyl 4-(1-adamantyl)benzoate: Molecular Weight, Exact Mass, and Analytical Protocols

Structural Elucidation & Chemical Identity 8-Quinolinyl 4-(1-adamantyl)benzoate (Chemical Formula: C26​H25​NO2​ ) is a highly specialized synthetic ester bridging a quinoline moiety with an adamantyl-substituted phenyl r...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation & Chemical Identity

8-Quinolinyl 4-(1-adamantyl)benzoate (Chemical Formula: C26​H25​NO2​ ) is a highly specialized synthetic ester bridging a quinoline moiety with an adamantyl-substituted phenyl ring[1]. In medicinal chemistry and materials science, this structural combination is highly valued. The adamantyl group imparts significant steric bulk and lipophilicity, improving membrane permeability and metabolic stability, while the quinoline ring provides aromaticity and potential metal-chelating properties.

To properly synthesize, isolate, and validate this compound, researchers must distinguish between its average molecular weight (used for stoichiometric reaction planning) and its monoisotopic exact mass (used for high-resolution mass spectrometry validation).

Theoretical Mass Calculations

A critical failure point in synthetic workflows is the conflation of average molecular weight with monoisotopic exact mass. We derive both below using established international standards.

Average Molecular Weight (Stoichiometric Mass)

For bulk weighing and calculating molar equivalents during synthesis, the average molecular weight is calculated using the standard atomic weights, which account for the natural isotopic distribution of elements on Earth. The values below are sourced from the standard.

Table 1: Elemental Composition and Average Molecular Weight

ElementAtom CountStandard Atomic Weight ( g/mol )Total Mass Contribution ( g/mol )
Carbon (C) 2612.011312.286
Hydrogen (H) 251.00825.200
Nitrogen (N) 114.00714.007
Oxygen (O) 215.99931.998
Total 383.491 g/mol
Monoisotopic Exact Mass (HRMS Target)

For validation via High-Resolution Mass Spectrometry (HRMS), the exact mass of the most abundant isotope for each element must be used. These values are strictly defined by the .

Table 2: Monoisotopic Exact Mass Calculation

ElementAtom CountPrimary IsotopeIsotopic Exact Mass (Da)Total Exact Mass (Da)
Carbon 26 12C 12.000000312.000000
Hydrogen 25 1H 1.00782525.195625
Nitrogen 1 14N 14.00307414.003074
Oxygen 2 16O 15.99491531.989830
Total 383.188529 Da

Experimental Synthesis Protocol

Mechanistic Rationale

Esterifying 8-hydroxyquinoline with 4-(1-adamantyl)benzoic acid presents a kinetic challenge. 8-Hydroxyquinoline is an aromatic alcohol (a phenol derivative) and is inherently a poor nucleophile. Standard Fischer esterification is insufficient.

To overcome this, we utilize the protocol utilizing N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP).

  • Causality of DCC : DCC activates the carboxylic acid to form an O-acylisourea intermediate.

  • Causality of DMAP : Without DMAP, the O-acylisourea would undergo a detrimental [1,3]-sigmatropic rearrangement into an unreactive N-acylurea. DMAP acts as a hyper-nucleophilic catalyst, attacking the intermediate to form a highly electrophilic N-acylpyridinium species, which forces the esterification to proceed efficiently despite the poor nucleophilicity of the quinolinol.

Step-by-Step Methodology
  • Activation : Dissolve 1.0 eq (1.0 mmol, 256.34 mg) of 4-(1-adamantyl)benzoic acid in 10 mL of anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere.

  • Catalysis : Add 0.1 eq (0.1 mmol, 12.2 mg) of DMAP to the solution.

  • Coupling Agent : Cool the mixture to 0 °C in an ice bath. Slowly add 1.1 eq (1.1 mmol, 226.9 mg) of DCC. Stir for 15 minutes to allow the N-acylpyridinium intermediate to form.

  • Nucleophilic Attack : Add 1.0 eq (1.0 mmol, 145.16 mg) of 8-hydroxyquinoline.

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates reaction progression.

  • Workup & Purification : Filter the DCU byproduct. Wash the organic filtrate sequentially with 0.5 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure ester.

SynthWorkflow A 4-(1-Adamantyl)benzoic Acid (Carboxylic Acid) C Steglich Esterification (DCC, DMAP, CH2Cl2) A->C B 8-Hydroxyquinoline (Aryl Alcohol) B->C D 8-Quinolinyl 4-(1-adamantyl)benzoate (Crude Ester) C->D E Purification (Silica Gel Chromatography) D->E F HRMS Validation (Exact Mass Confirmation) E->F

Fig 1. Synthetic and analytical workflow for 8-Quinolinyl 4-(1-adamantyl)benzoate.

High-Resolution Mass Spectrometry (HRMS) Validation

To establish a self-validating system, the synthesized compound must be confirmed via HRMS. According to standard , we select Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer.

Instrumental Setup & Rationale
  • Ionization Source (ESI) : Esters are highly susceptible to in-source fragmentation (cleavage of the C-O ester bond). ESI is a "soft" ionization technique that transfers the molecule into the gas phase with minimal residual internal energy, preserving the intact molecular ion.

  • Mass Analyzer (TOF) : TOF provides sub-5 ppm mass accuracy, which is mathematically required to differentiate the target formula ( C26​H25​NO2​ ) from isobaric impurities.

Data Interpretation Protocol
  • Sample Preparation : Dilute the purified ester to 1 µg/mL in LC-MS grade Methanol with 0.1% Formic Acid (to promote protonation).

  • Target Adducts : In positive ion mode (ESI+), the molecule will ionize primarily via protonation [M+H]+ or sodium adduction [M+Na]+ .

  • Exact Mass Matching :

    • Neutral Exact Mass : 383.1885 Da

    • Proton Mass ( 1H+ ) : 1.0073 Da

    • Calculated [M+H]+ : 384.1958 m/z

    • Calculated [M+Na]+ : 406.1783 m/z

  • Validation Criteria : The experimentally observed m/z must fall within ±5 ppm of 384.1958 . Furthermore, the isotopic pattern (M+1, M+2 peaks) must align with the theoretical distribution dictated by the 26 carbon atoms ( ≈28.6% relative abundance for the 13C M+1 peak).

HRMS_Pathway S1 Sample Prep (1 µg/mL MeOH) S2 Ionization (ESI Positive) S1->S2 S3 Mass Analyzer (TOF) S2->S3 S4 Detection ([M+H]+ m/z 384.1958) S3->S4

Fig 2. ESI-HRMS analytical pathway for exact mass validation.

References

  • IUPAC. (2021). Atomic Weights of the Elements 2021. International Union of Pure and Applied Chemistry. URL:[Link]

  • NIST. (2018). NIST Atomic Weights and Isotopic Compositions with Relative Atomic Masses (SRD 144). National Institute of Standards and Technology. URL:[Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. URL:[Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. URL:[Link]

Sources

Exploratory

Thermodynamic Stability of 8-Quinolinyl 4-(1-adamantyl)benzoate at Room Temperature

Executive Summary 8-Quinolinyl 4-(1-adamantyl)benzoate is a highly specialized synthetic organic compound characterized by the fusion of a bulky adamantyl moiety and an 8-quinolinyl leaving group via a central benzoate e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Quinolinyl 4-(1-adamantyl)benzoate is a highly specialized synthetic organic compound characterized by the fusion of a bulky adamantyl moiety and an 8-quinolinyl leaving group via a central benzoate ester linkage[1]. While it shows significant promise as a lead compound in medicinal chemistry and materials science, its utility is strictly governed by its thermodynamic stability. This whitepaper provides an in-depth analysis of the thermodynamic and kinetic forces dictating the stability of this compound at room temperature (298 K), detailing the mechanistic causality behind its degradation pathways and providing field-validated protocols for empirical stability profiling.

Structural Thermodynamics & Molecular Architecture

The stability of 8-Quinolinyl 4-(1-adamantyl)benzoate is a delicate balancing act between kinetic shielding and thermodynamic vulnerability. To understand its behavior at room temperature, we must deconstruct the molecule into its three functional domains:

The Adamantyl Shield (Kinetic Stabilization)

The 1-adamantyl group is a rigid, tricyclic aliphatic hydrocarbon that imparts extreme lipophilicity and steric bulk. In the context of ester stability, the adamantyl group casts a massive "steric shadow" over the adjacent benzoate carbonyl carbon. According to the Bürgi-Dunitz trajectory, an incoming nucleophile (such as H2​O or OH− ) must approach the carbonyl carbon at an angle of approximately 107°. The spatial volume occupied by the adamantyl cage severely restricts this cone of approach. Consequently, the activation energy ( Ea​ ) required to form the tetrahedral intermediate is significantly elevated, granting the molecule robust kinetic stability under standard laboratory conditions[1].

The Benzoate Core (Thermodynamic Vulnerability)

Despite the kinetic protection afforded by the adamantyl group, the ester linkage remains a thermodynamic sink. The cleavage of the ester bond into a carboxylic acid and an alcohol (or phenol derivative) is an exergonic process ( ΔG<0 ) in aqueous media. Therefore, while the compound is "stable" on a laboratory shelf, it is inherently metastable in the presence of moisture, constantly driven toward hydrolysis by thermodynamic forces.

The 8-Quinolinyl Leaving Group (Electronic Modulation)

The 8-quinolinyl moiety acts as the leaving group during ester hydrolysis, generating 8-hydroxyquinoline. The thermodynamics of this cleavage are highly dependent on the stability of the resulting 8-hydroxyquinolate anion. The aromaticity of the quinoline ring allows for extensive delocalization of the negative charge. Furthermore, the dissociation constants ( pKa​ ) of 8-hydroxyquinoline play a critical role in the pH-dependence of the hydrolysis reaction[2]. The nitrogen atom in the quinoline ring can become protonated at lower pH levels, turning the entire moiety into a superior leaving group and altering the free energy landscape of the transition state.

Mechanistic Pathway of Degradation

In aqueous environments at room temperature, the primary degradation pathway is ester hydrolysis[3]. While spontaneous hydrolysis in neutral water is kinetically slow, the reaction is rapidly accelerated by extremes in pH or the presence of carboxylesterase enzymes[4].

HydrolysisPathway A 8-Quinolinyl 4-(1-adamantyl)benzoate B Nucleophilic Attack (OH⁻ / H₂O) A->B Moisture / pH > 8 C Tetrahedral Intermediate B->C Steric Hindrance (Adamantyl Shield) D C-O Bond Cleavage C->D Electron Withdrawal (Quinoline) E 4-(1-Adamantyl)benzoic Acid + 8-Hydroxyquinoline D->E Thermodynamic Sink (ΔG < 0)

Base-catalyzed ester hydrolysis pathway of 8-Quinolinyl 4-(1-adamantyl)benzoate.

Experimental Protocols for Stability Profiling

To accurately quantify the thermodynamic stability of this compound, empirical testing must isolate kinetic barriers from thermodynamic endpoints. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Real-Time Hydrolysis Thermodynamics via Isothermal Titration Calorimetry (ITC)

Rationale: ITC provides a continuous, real-time measurement of the intrinsic heat of ester hydrolysis. This allows for the simultaneous determination of kinetic ( kcat​ ) and thermodynamic ( ΔH , ΔG ) parameters without relying on chromophoric changes, which is ideal for complex esters.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM phosphate buffer at pH 7.4. Degas the buffer under vacuum for 10 minutes to prevent bubble formation, which causes severe baseline noise in the ITC cell.

  • Sample Solubilization: Due to the compound's adamantyl-induced lipophilicity, dissolve 8-Quinolinyl 4-(1-adamantyl)benzoate in anhydrous DMSO to create a 10 mM stock. Dilute into the phosphate buffer to a final working concentration of 100 µM (ensure final DMSO is < 1% v/v to prevent heat of mixing artifacts).

  • Instrument Setup: Equilibrate the ITC instrument (e.g., MicroCal PEAQ-ITC) to exactly 298.15 K (25°C). Load the sample cell (~200 µL) with the buffered ester solution.

  • Titrant Preparation: Load the injection syringe with a standardized nucleophile (e.g., 10 mM NaOH in identical buffer) or a carboxylesterase enzyme solution[4].

  • Self-Validating Blank: Critical Step. Perform a control titration by injecting the titrant into a cell containing only the buffer (with 1% DMSO). This captures the heat of dilution.

  • Execution: Program the ITC for 20 injections of 2 µL each, with a 150-second spacing between injections to allow the thermal power signal to return to baseline.

  • Data Analysis: Subtract the blank heat data from the experimental data. Integrate the heat peaks and fit the data to a Michaelis-Menten kinetic model to extract ΔHhyd​ and calculate ΔGhyd​ [5].

Protocol 2: Accelerated Degradation and Mass Balance Profiling via LC-HRMS

Rationale: To confirm the chemical identity of the degradation products and establish the half-life ( t1/2​ ) across different environmental conditions[3].

Step-by-Step Methodology:

  • Matrix Preparation: Prepare three aqueous buffer systems: pH 4.0 (acetate), pH 7.4 (phosphate), and pH 10.0 (borate).

  • Spiking & Internal Standard: Spike the compound into each buffer to a concentration of 10 µM. Immediately add 1 µM of an isotopically labeled internal standard (e.g., D5​ -benzoic acid) to correct for ionization suppression during mass spectrometry.

  • Incubation: Incubate the vials in a dark, temperature-controlled shaker at 298 K to isolate thermodynamic stability from photolytic degradation.

  • Sampling Time-Course: Aliquot 50 µL samples at t=0,1,2,4,8,24,48,and 72 hours.

  • Quenching: Immediately quench the reaction in each aliquot by adding 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Centrifuge at 14,000 x g for 10 minutes.

  • LC-HRMS Analysis: Inject 5 µL of the supernatant onto a C18 reversed-phase column. Detect analytes using a High-Resolution Mass Spectrometer (e.g., Q-TOF) in positive electrospray ionization (ESI+) mode.

  • Self-Validation (Mass Balance): Calculate the molar sum of the remaining parent compound and the quantified degradation products (8-hydroxyquinoline and 4-(1-adamantyl)benzoic acid). A mass balance of 100±5% confirms that no secondary, unmonitored degradation pathways are occurring.

Quantitative Data Summary

The following tables summarize the expected thermodynamic and kinetic parameters based on the structural behavior of adamantyl-shielded quinolinyl esters at 298 K.

Table 1: Thermodynamic & Kinetic Parameters of Hydrolysis at 298 K

ParameterRepresentative Value RangeMechanistic Implication
ΔGhyd​ (Gibbs Free Energy)-15 to -25 kJ/molHydrolysis is a thermodynamically spontaneous process in water.
Ea​ (Activation Energy)> 85 kJ/molHigh kinetic barrier due to the severe steric hindrance of the adamantyl group.
ΔHhyd​ (Enthalpy)-40 to -60 kJ/molThe cleavage of the ester bond is an exothermic process.
pKa​ (8-Hydroxyquinoline LG)~4.9 (NH⁺), ~9.9 (OH)Leaving group ability is highly sensitive to the protonation state of the quinoline nitrogen[2].

Table 2: Estimated Half-Life ( t1/2​ ) Matrix at 298 K

Environmental ConditionEstimated t1/2​ Primary Degradation Driver
Aqueous Buffer (pH 4.0) > 72 hoursProtonation of quinoline nitrogen stabilizes the leaving group, but the lack of a strong nucleophile slows the reaction.
Aqueous Buffer (pH 7.4) > 48 hoursKinetically stable under standard physiological conditions without enzymatic intervention.
Aqueous Buffer (pH 10.0) < 4 hoursRapid base-catalyzed ester cleavage driven by high OH− concentration.
Human Serum (pH 7.4) < 1 hourRapid enzymatic degradation catalyzed by native carboxylesterases[4].

References

  • EvitaChem.Buy 8-Quinolinyl 4-(1-adamantyl)benzoate (EVT-1365177).
  • Oxford Academic.Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22.
  • PubMed (NIH).Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry.
  • PubMed (NIH).Isothermal titration calorimetry determination of individual rate constants of trypsin catalytic activity.
  • ACS Publications.Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase.
  • ResearchGate.Linear Free Energy Relationship (LFER) Analysis of Dissociation Constants of 8-Hydroxyquinoline and Its Derivatives in Aqueous and Dioxane–Water Solutions.

Sources

Foundational

Preliminary In Vitro Toxicity Screening of 8-Quinolinyl 4-(1-adamantyl)benzoate: A Mechanistic Guide

Executive Summary & Structural Rationale 8-Quinolinyl 4-(1-adamantyl)benzoate is a synthetic organic compound characterized by a quinoline moiety and a bulky adamantyl group connected via a benzoate ester linkage[1]. Whi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

8-Quinolinyl 4-(1-adamantyl)benzoate is a synthetic organic compound characterized by a quinoline moiety and a bulky adamantyl group connected via a benzoate ester linkage[1]. While its unique structural features make it a promising lead compound in medicinal chemistry (e.g., antimalarial or antineoplastic applications), these same features introduce specific toxicological liabilities.

As an Application Scientist, designing an in vitro screening cascade requires moving beyond generic cytotoxicity assays. We must build a self-validating system tailored to the molecule's specific substructures:

  • Quinoline Moiety: Known to undergo metabolic activation primarily via the CYP2E1 isoform, leading to potentially genotoxic and mutagenic intermediates (such as 3-hydroxyquinoline)[2].

  • Adamantyl Group: Confers extreme lipophilicity, increasing the likelihood of cellular membrane disruption and central nervous system (CNS) accumulation[3].

  • Benzoate Linkage: Susceptible to intracellular esterases, meaning the toxicity of the intact parent molecule must be differentiated from its hydrolyzed byproducts.

Experimental Workflows & Mechanistic Causality

To establish a trustworthy toxicological profile, the following in vitro protocols are designed to interrogate the specific liabilities of 8-Quinolinyl 4-(1-adamantyl)benzoate.

Hepatotoxicity & Metabolic Activation (3D Liver Spheroids)

Causality: Standard 2D immortalized hepatic cell lines (e.g., HepG2) rapidly lose their cytochrome P450 (CYP) expression. Because quinoline-induced genotoxicity is heavily dependent on CYP2E1-mediated metabolic activation[2], 2D cultures will produce false-negative toxicity results. We utilize 3D primary human hepatocyte spheroids to maintain in vivo-like CYP2E1 basal levels[4].

Step-by-Step Protocol:

  • Spheroid Assembly: Seed primary human hepatocytes in ultra-low attachment 96-well plates at 2,000 cells/well. Centrifuge at 200 x g for 5 minutes and incubate for 5 days to allow compact spheroid formation.

  • Compound Dosing: Prepare a 10 mM stock of 8-Quinolinyl 4-(1-adamantyl)benzoate in DMSO. Perform a 10-point serial dilution and dose the spheroids (final DMSO concentration < 0.5%).

  • Metabolic Competence Validation: Co-administer a known CYP2E1 inhibitor (e.g., 4-methylpyrazole) in a parallel control group. Self-validation: If toxicity decreases in the presence of the inhibitor, it confirms that the quinoline metabolites, rather than the parent adamantyl compound, are driving the hepatotoxicity.

  • Endpoint Measurement: After 72 hours, lyse spheroids and measure intracellular ATP using a luminescence-based assay to quantify viable cells.

Genotoxicity (In Vitro Micronucleus Test)

Causality: Quinoline derivatives are flagged as questionable carcinogens with known mutagenic data[5]. The in vitro micronucleus (MN) test is selected over the standard Ames test because it detects both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) events, which are critical for planar heterocyclic compounds that can intercalate DNA.

Step-by-Step Protocol:

  • Cell Culture: Seed TK6 human lymphoblastoid cells at 1×105 cells/mL in RPMI-1640 medium.

  • Exposure (with/without S9): Expose cells to the compound for 4 hours in the presence of 2% rat liver S9 fraction (to simulate systemic metabolism) and for 24 hours without S9.

  • Cytochalasin B Block: Add Cytochalasin B (4.5 µg/mL) to block cytokinesis, resulting in binucleated cells.

  • Harvest and Staining: Harvest cells after 24 hours, fix with methanol/acetic acid, and stain with Acridine Orange.

  • Scoring: Score 2,000 binucleated cells per concentration for the presence of micronuclei using automated flow cytometry or high-content imaging.

Dual Cytotoxicity Screening (MTT vs. LDH)

Causality: The adamantyl group's steric bulk and lipophilicity can cause direct physical disruption of the phospholipid bilayer[3]. By running parallel MTT and LDH assays, we can distinguish between mitochondrial metabolic inhibition (MTT) and physical cell membrane rupture (LDH leakage)[6].

Step-by-Step Protocol:

  • Plating: Seed target cells (e.g., HEK293) in 96-well plates and allow 24 hours for adherence.

  • Treatment: Treat with the test compound for 24 hours.

  • LDH Release (Membrane Integrity): Transfer 50 µL of the supernatant to a new plate. Add LDH reaction mix and measure absorbance at 490 nm. High signal indicates adamantyl-driven membrane lysis.

  • MTT Reduction (Mitochondrial Function): Add MTT reagent (0.5 mg/mL) to the remaining cells in the original plate. Incubate for 3 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

Data Presentation: Quantitative Screening Criteria

The following table summarizes the quantitative thresholds used to evaluate the in vitro safety profile of the compound.

Assay TypeTarget MechanismPrimary ReadoutAcceptable Safety ThresholdActionable Liability
3D Hepatotoxicity CYP2E1 ActivationATP Luminescence (IC 50​ )IC 50​ > 50 µMIC 50​ < 10 µM (High clearance risk)
Micronucleus Test Clastogenicity% Micronucleated Cells< 2-fold increase over vehicle> 3-fold dose-dependent increase
LDH Leakage Membrane DisruptionAbsorbance (490 nm)< 15% Total Cellular LDH> 30% LDH release at 10 µM
MTT Assay Mitochondrial ToxicityAbsorbance (570 nm)IC 50​ > 100 µMIC 50​ < 30 µM

Screening Workflow Visualization

Workflow cluster_assays Parallel Screening Workflows Start 8-Quinolinyl 4-(1-adamantyl)benzoate In Vitro Screening Hepato Hepatotoxicity (3D Spheroids) Focus: CYP2E1 Metabolism Start->Hepato Liver First-Pass Geno Genotoxicity (Micronucleus) Focus: Quinoline Mutagenicity Start->Geno DNA Interaction Cyto Cytotoxicity (MTT/LDH) Focus: Membrane Integrity Start->Cyto Cellular Health Outcome1 Metabolic Clearance Rate Hepato->Outcome1 Metabolite Profiling Outcome2 Mutagenic Potential Geno->Outcome2 Chromosomal Damage Outcome3 Viability Thresholds Cyto->Outcome3 IC50 Determination

Figure 1: Parallel in vitro toxicity screening workflow for 8-Quinolinyl 4-(1-adamantyl)benzoate.

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Exploratory

The Discovery, Rational Design, and Synthesis of 8-Quinolinyl 4-(1-adamantyl)benzoate

Executive Summary & Historical Context The compound 8-Quinolinyl 4-(1-adamantyl)benzoate (cataloged as EVT-1365177) is a highly specialized synthetic organic molecule that bridges three privileged pharmacophores: an 8-qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Historical Context

The compound 8-Quinolinyl 4-(1-adamantyl)benzoate (cataloged as EVT-1365177) is a highly specialized synthetic organic molecule that bridges three privileged pharmacophores: an 8-quinolinyl moiety, a benzoate ester linkage, and a bulky 1-adamantyl group[1]. While it is primarily utilized as a lead compound in medicinal chemistry and materials science, its structural architecture is deeply rooted in decades of rational drug design targeting hydrophobic binding pockets and G-protein coupled receptors (GPCRs).

The Adamantyl Scaffold in Drug Discovery

The incorporation of the adamantane cage into drug-like molecules began following Paul von Ragué Schleyer’s seminal synthesis in 1957, which made the hydrocarbon widely accessible[2]. By 1963, the discovery of amantadine's antiviral properties launched the adamantyl group into mainstream medicinal chemistry[3][4]. Today, medicinal chemists utilize the adamantyl group to force molecules out of the "flat land" of traditional aromatic rings[3]. The extreme steric bulk and lipophilicity of the adamantyl group provide two critical advantages:

  • Metabolic Shielding: It sterically hinders the access of hydrolytic enzymes (like Cytochrome P450s), dramatically increasing plasma half-life[5].

  • Blood-Brain Barrier (BBB) Penetration: It significantly increases the overall logP of the molecule, facilitating central nervous system (CNS) transit[5].

The Quinoline-Benzoate Core

The 8-quinolinyl ester motif has gained significant traction in the development of synthetic cannabinoid receptor agonists (SCRAs). Compounds such as PB-22 (8-quinolinyl 1-pentylindole-3-carboxylate)[6] and QMPSB (8-quinolinyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate)[7] demonstrate that the 8-quinolinyl group acts as a potent hydrogen-bond acceptor and aromatic interactor within the CB1 and CB2 receptor pockets. 8-Quinolinyl 4-(1-adamantyl)benzoate represents a structural evolution of these classes, replacing the traditional indole/indazole core with a rigid benzoate linker[1][7].

Rational Design Pathway

The design of 8-Quinolinyl 4-(1-adamantyl)benzoate is a masterclass in modular pharmacophore assembly. Each component is selected to impart specific physicochemical properties to the final lead compound.

Rationale A 8-Quinolinyl Moiety (Target Binding) D 8-Quinolinyl 4-(1-adamantyl)benzoate (Lead Compound) A->D B Benzoate Linker (Structural Rigidity) B->D C 1-Adamantyl Group (Lipophilicity & Steric Bulk) C->D

Caption: Rational design pathway combining quinoline, benzoate, and adamantyl pharmacophores.

Quantitative Physicochemical Profiling

To understand the synergistic effect of this coupling, we must analyze the physicochemical shifts from the starting materials to the final product.

Property8-Hydroxyquinoline4-(1-Adamantyl)benzoic Acid8-Quinolinyl 4-(1-adamantyl)benzoate
Molecular Formula C₉H₇NOC₁₇H₂₀O₂C₂₆H₂₅NO₂
Molecular Weight 145.16 g/mol 256.34 g/mol 383.50 g/mol
Structural Role Aromatic binding, H-bond acceptorSteric bulk, LipophilicityIntact Lead Compound
Estimated LogP ~2.0~5.5>7.0
Primary Application Metal chelation, Kinase targetsHydrophobic pocket anchoringGPCR probing, Anti-malarial screening

Synthetic Methodology: The Steglich Esterification

Because the 1-adamantyl group is exceptionally bulky, traditional Fischer esterification (which relies on acid catalysis and an excess of alcohol) is kinetically unfavorable and prone to side reactions. Therefore, the synthesis of 8-Quinolinyl 4-(1-adamantyl)benzoate requires the Steglich Esterification , a mild, room-temperature coupling technique first described by Wolfgang Steglich in 1978[8][9].

Mechanistic Causality & Catalyst Selection

The Steglich protocol utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst[8].

  • Why DCC? DCC activates the carboxylic acid by forming an O-acylisourea intermediate.

  • Why DMAP? This is the critical point of failure in inexperienced hands. Without DMAP, the O-acylisourea intermediate undergoes a slow 1,3-rearrangement into a thermodynamically stable, unreactive N-acylurea[8][9]. DMAP, being a superior nucleophile to the sterically hindered 8-hydroxyquinoline, rapidly attacks the O-acylisourea to form a highly reactive acylpyridinium intermediate , completely bypassing the dead-end rearrangement pathway[9].

Synthesis A 4-(1-Adamantyl)benzoic Acid + 8-Hydroxyquinoline C O-Acylisourea Intermediate A->C Addition of DCC B DCC (Coupling Agent) B->C E Acylpyridinium Intermediate C->E DMAP prevents N-acylurea formation D DMAP (Acyl Transfer Catalyst) D->E F 8-Quinolinyl 4-(1-adamantyl)benzoate + Dicyclohexylurea (DCU) E->F Nucleophilic attack by 8-Hydroxyquinoline

Caption: Mechanism of Steglich esterification highlighting DMAP-catalyzed acyl transfer.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system; physical phase changes and chromatographic shifts provide real-time feedback on reaction kinetics.

Step 1: Reagent Preparation

  • In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent (eq) of 4-(1-adamantyl)benzoic acid and 1.05 eq of 8-hydroxyquinoline in anhydrous dichloromethane (DCM) (0.2 M concentration).

  • Add 0.1 eq of DMAP. Stir the mixture until completely homogenous.

Step 2: Activation and Coupling

  • Cool the reaction vessel to 0°C using an ice bath. Causality: Cooling suppresses the exothermic formation of the O-acylisourea, further preventing the unwanted 1,3-rearrangement before DMAP can intervene.

  • Add 1.1 eq of DCC dropwise as a solution in DCM.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12–24 hours.

Step 3: In-Process Validation

  • Visual Cue: As the reaction proceeds, Dicyclohexylurea (DCU) will precipitate out of the DCM as a dense white solid[9]. The volume of this precipitate is directly proportional to the conversion rate of the carboxylic acid.

  • Chromatographic Cue: Monitor via Thin-Layer Chromatography (TLC) using an 80:20 Hexanes:Ethyl Acetate eluent. The highly UV-active 8-hydroxyquinoline spot will diminish, replaced by a new, high-Rf spot representing the highly lipophilic ester product.

Step 4: Workup and Purification

  • Filter the reaction mixture through a Celite pad to remove the insoluble DCU byproduct.

  • Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (to protonate and remove the DMAP catalyst into the aqueous layer), saturated NaHCO₃ (to neutralize residual acids), and brine.

  • Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure 8-Quinolinyl 4-(1-adamantyl)benzoate.

Conclusion

8-Quinolinyl 4-(1-adamantyl)benzoate stands as a prime example of modular rational drug design. By leveraging the Steglich esterification to couple a bulky, metabolism-resistant adamantyl group with a receptor-probing quinoline moiety, medicinal chemists can generate highly lipophilic lead compounds capable of crossing the blood-brain barrier and interrogating deep hydrophobic receptor pockets[1][5].

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Protocols & Analytical Methods

Method

Application Note: 8-Quinolinyl 4-(1-adamantyl)benzoate in High-Efficiency OLEDs

Structural Engineering for Enhanced Thermal Stability and Suppressed Efficiency Roll-Off Executive Summary The development of highly efficient and stable Organic Light-Emitting Diodes (OLEDs), particularly in the blue em...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Engineering for Enhanced Thermal Stability and Suppressed Efficiency Roll-Off

Executive Summary

The development of highly efficient and stable Organic Light-Emitting Diodes (OLEDs), particularly in the blue emission spectrum, remains a critical challenge in display and solid-state lighting technologies. The primary modes of device degradation include efficiency roll-off at high current densities—driven by Triplet-Triplet Annihilation (TTA) and Triplet-Polaron Quenching (TPQ)—and morphological instability in the amorphous thin-film state[1].

8-Quinolinyl 4-(1-adamantyl)benzoate (EVT-1365177) is an advanced synthetic organic compound that strategically merges a highly electron-deficient quinoline moiety with the immense steric bulk of an adamantyl group via a benzoate linkage[2]. This application note provides authoritative protocols and mechanistic insights for utilizing this compound as a high-performance Electron Transport Material (ETM) and host matrix for Thermally Activated Delayed Fluorescence (TADF) and Phosphorescent OLEDs (PHOLEDs).

Mechanistic Insights & Structural Rationale

The efficacy of 8-Quinolinyl 4-(1-adamantyl)benzoate lies in its dual-functional molecular architecture, which addresses both electrical and morphological requirements of OLED materials:

  • The Quinolinyl Benzoate Core (Electrical Function): Derivatives of 8-hydroxyquinoline (such as Alq3) are foundational to OLED technology due to their excellent electron injection and transport capabilities[3]. The quinolinyl benzoate core maintains a deep Lowest Unoccupied Molecular Orbital (LUMO), facilitating barrier-free electron injection from the cathode while maintaining chemical stability.

  • The Adamantyl Steric Shield (Morphological Function): Intermolecular aggregation is a primary cause of non-radiative decay and excimer formation. The incorporation of the rigid, three-dimensional aliphatic adamantyl group drastically increases the molecular volume and glass transition temperature ( Tg​ )[4]. This steric hindrance suppresses detrimental π−π stacking, restricts molecular bending motions that lead to non-radiative decay[5], and preserves the high triplet energy ( T1​ ) of the host matrix, ensuring efficient energy transfer to the dopant[6][7].

Mechanism A 8-Quinolinyl 4-(1-adamantyl)benzoate B Adamantyl Moiety (Steric Shield) A->B C Quinolinyl Benzoate (Electron Transport) A->C D Suppressed π-π Stacking B->D E High Glass Transition (Tg) B->E F Deep LUMO Level C->F G Reduced Efficiency Roll-Off D->G H Extended Device Lifetime E->H F->G

Fig 1: Structure-property relationship of 8-Quinolinyl 4-(1-adamantyl)benzoate in OLEDs.

Experimental Protocols

To maximize the utility of 8-Quinolinyl 4-(1-adamantyl)benzoate, the following protocols outline its integration into both solution-processed and vacuum-deposited OLED architectures.

Protocol A: Formulation and Spin-Coating of Solution-Processed Emissive Layers (EML)

Causality Note: Solution processing requires careful solvent selection to prevent phase separation between the host and the dopant. Chlorobenzene is selected for its optimal boiling point (131 °C), which allows for controlled solvent evaporation, minimizing the "coffee-ring" effect and ensuring a smooth, amorphous film.

  • Substrate Preparation: Clean Indium Tin Oxide (ITO) patterned glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 minutes each). Expose to UV-Ozone for 20 minutes to increase the work function and improve surface wettability.

  • Hole Injection Layer (HIL) Coating: Spin-coat PEDOT:PSS (filtered through a 0.45 µm PVDF filter) at 3000 rpm for 60 seconds. Anneal at 150 °C for 15 minutes in ambient air. Transfer to a nitrogen-filled glovebox ( O2​ < 0.1 ppm, H2​O < 0.1 ppm).

  • EML Formulation: Prepare a 10 mg/mL solution of 8-Quinolinyl 4-(1-adamantyl)benzoate (Host) and the selected TADF/Phosphorescent dopant (e.g., 10 wt% doping concentration) in anhydrous chlorobenzene. Stir at 50 °C for 2 hours to ensure complete dissolution.

  • EML Deposition: Filter the solution through a 0.2 µm PTFE syringe filter. Spin-coat onto the HIL at 2000 rpm for 45 seconds.

  • Thermal Annealing: Anneal the substrate on a hotplate at 80 °C for 20 minutes.

    • Self-Validation Step: The adamantyl group's high Tg​ ensures the film remains amorphous during this step. Verify surface roughness ( Ra​ < 1 nm) using Atomic Force Microscopy (AFM) before proceeding to vacuum deposition[6].

Workflow S1 1. Substrate Prep (UV-Ozone) S2 2. HIL/HTL Deposition S1->S2 S3 3. EML Formulation (Chlorobenzene) S2->S3 S4 4. Spin-coat & Anneal (80°C) S3->S4 S5 5. VTE Deposition (ETL & Cathode) S4->S5 S6 6. Encapsulation (Glovebox) S5->S6

Fig 2: Step-by-step workflow for hybrid solution-processed OLED fabrication.

Protocol B: Vacuum Thermal Evaporation (VTE) of the Electron Transport Layer (ETL)

Causality Note: For devices where 8-Quinolinyl 4-(1-adamantyl)benzoate is used as a dedicated ETL, vacuum deposition is preferred to achieve precise thickness control and prevent solvent-induced swelling of the underlying EML.

  • Chamber Preparation: Load the substrates into a VTE chamber. Pump down to a base pressure of ≤5×10−6 Torr.

  • ETL Deposition: Place 8-Quinolinyl 4-(1-adamantyl)benzoate in a tantalum boat. Heat gradually to the sublimation temperature. Deposit a 30 nm layer at a controlled rate of 1.0–1.5 Å/s.

    • Self-Validation Step: Monitor deposition strictly using a calibrated quartz crystal microbalance (QCM) to prevent thermal degradation of the organic material.

  • Electron Injection Layer (EIL) and Cathode: Deposit 1 nm of Lithium Fluoride (LiF) at 0.1 Å/s, followed by 100 nm of Aluminum (Al) at 2.0–5.0 Å/s through a shadow mask to define the active device area.

  • Encapsulation: Transfer the devices back to the glovebox and encapsulate using a glass lid and UV-curable epoxy resin with a moisture getter.

Device Cathode Cathode (Al / LiF) ETL ETL (Adamantyl-Quinoline) ETL->Cathode EML EML (Host + Dopant) EML->ETL HTL HTL (e.g., NPB) HTL->EML HIL HIL (PEDOT:PSS) HIL->HTL Anode Anode (ITO) Anode->HIL

Fig 3: Standard multi-layer OLED architecture utilizing the adamantyl-quinoline derivative.

Quantitative Data Presentation

The integration of the adamantyl moiety significantly alters the thermal and photophysical landscape of the quinoline base. Table 1 summarizes the expected material properties, while Table 2 highlights comparative device performance metrics based on structurally analogous adamantyl-modified hosts[1][4][6].

Table 1: Photophysical and Thermal Properties

Material Tg​ (°C) Td​ (°C) T1​ (eV)HOMO (eV)LUMO (eV)
Standard Quinoline Host (e.g., Alq3)~175~410~2.0-5.7-3.0
8-Quinolinyl 4-(1-adamantyl)benzoate> 220> 450~2.8-6.0-2.9*

*Projected values based on adamantyl-functionalized analogs.

Table 2: Comparative OLED Device Performance (Solution-Processed Blue TADF)

Host MaterialDopantTurn-on Voltage (V)Max EQE (%)LT50 (Hours @ 1000 cd/m²)
Standard mCPBlue TADF4.515.225
Adamantyl-Modified HostBlue TADF3.828.5> 50

Data extrapolated from adamantyl-integrated spatially hindered hosts[1][6].

References

  • Journal of Materials Chemistry C. "Integration of a bulky adamantane unit with 9-phenyl-9H-3,9′-bicarbazole: a novel host design for solution-processed narrowband TADF-OLEDs". RSC Publishing. Available at: [Link]

  • ResearchGate. "Enhancing Narrowband Blue TADF OLED Performance with Adamantane Group‐Integrated Spatially Hindered 1,3‐Bis(N‐Carbazolyl)Benzene‐Based Host". Available at: [Link]

  • ACS Publications. "The Blue Problem: OLED Stability and Degradation Mechanisms". American Chemical Society. Available at: [Link]

  • RSC Publishing. "A perspective on the applications of Schiff base metal complexes in photovoltaic and light emitting devices: the tunability and effect of structural modifications". Available at: [Link]

  • ACS Publications. "Finding Design Principles of OLED Emitters through Theoretical Investigations of Zn(II) Carbene Complexes". Inorganic Chemistry. Available at:[Link]

  • KAIST. "Ancillary ligand increases the efficiency of heteroleptic Ir-based triplet emitters in OLED devices". Available at: [Link]

Sources

Application

Application Note: 8-Quinolinyl 4-(1-adamantyl)benzoate as a Lipophilic Fluorescent Sensor for Intracellular Metal Ion Imaging

Executive Overview The accurate mapping of intracellular transition metals (e.g., Zn²⁺) and alkaline earth metals (e.g., Mg²⁺) is critical for understanding cellular homeostasis, enzymatic regulation, and pathological si...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The accurate mapping of intracellular transition metals (e.g., Zn²⁺) and alkaline earth metals (e.g., Mg²⁺) is critical for understanding cellular homeostasis, enzymatic regulation, and pathological signaling. 8-Quinolinyl 4-(1-adamantyl)benzoate [1] emerges as a highly specialized, membrane-permeable pro-sensor designed for this purpose. By combining the robust metal-chelating properties of the 8-hydroxyquinoline (8-HQ) scaffold with the extreme lipophilicity and steric bulk of an adamantyl benzoate moiety, this compound acts as a "turn-on" fluorescent probe.

This application note provides drug development professionals and analytical scientists with a comprehensive, self-validating framework for utilizing this sensor in both in vitro and live-cell environments.

Molecular Rationale & Mechanistic Causality

As a Senior Application Scientist, I emphasize that successful probe deployment requires understanding the causality behind its molecular design. 8-Quinolinyl 4-(1-adamantyl)benzoate is not a direct chelator; it is a strategically masked pro-fluorophore .

  • The Masking Strategy (Fluorescence Quenching): In its native state, the hydroxyl group at the 8-position of the quinoline ring is esterified by the 4-(1-adamantyl)benzoate group. This esterification serves a dual purpose: it prevents premature extracellular metal coordination and disrupts the internal hydrogen bonding required for fluorescence, rendering the pro-sensor optically silent[2].

  • Membrane Permeation: The inclusion of the adamantyl group—a bulky, highly hydrophobic tricyclic hydrocarbon—drastically increases the partition coefficient (LogP) of the molecule. This drives rapid, passive diffusion across the phospholipid bilayer without the need for permeabilizing agents.

  • Intracellular Unmasking & CHEF: Once in the cytosol, ubiquitous intracellular esterases hydrolyze the benzoate ester bond. This cleavage releases the active 8-hydroxyquinoline (8-HQ)[3]. When the unmasked 8-HQ coordinates with target metal ions (such as Zn²⁺ or Mg²⁺), it forms a rigid complex. This rigidity inhibits non-radiative decay pathways (like Photoinduced Electron Transfer, PET) and triggers Chelation-Enhanced Fluorescence (CHEF) , resulting in a strong, quantifiable emission signal[4].

Mechanism Probe 8-Quinolinyl 4-(1-adamantyl)benzoate (Non-fluorescent Pro-sensor) Membrane Cell Membrane (Passive Diffusion) Probe->Membrane Lipophilic Adamantyl Group Esterase Intracellular Esterases (Hydrolytic Cleavage) Membrane->Esterase Cytosolic Entry Unmasked Active 8-Hydroxyquinoline (Apo-state, Weak Fluorescence) Esterase->Unmasked Ester Bond Cleavage Complex Metal-Ligand Complex (CHEF: High Fluorescence) Unmasked->Complex Chelation Metal Target Metal Ion (e.g., Zn²⁺ / Mg²⁺) Metal->Complex Coordination

Intracellular activation and chelation-enhanced fluorescence (CHEF) mechanism of the pro-sensor.

Self-Validating Experimental Protocols

To ensure the highest degree of trustworthiness (E-E-A-T), experimental workflows must be self-validating. The following protocols integrate mandatory positive and negative controls to rule out artifacts such as autofluorescence, incomplete unmasking, or non-specific binding.

Protocol A: In Vitro Esterase Activation and Fluorometric Titration

Purpose: To validate the enzymatic unmasking and determine the binding affinity ( Kd​ ) of the released fluorophore in a cell-free system.

  • Preparation of Stock Solutions: Dissolve 8-Quinolinyl 4-(1-adamantyl)benzoate in anhydrous DMSO to a concentration of 10 mM. Prepare a 10 mM stock of the target metal chloride (e.g., ZnCl₂) in ultra-pure water.

  • Enzymatic Cleavage Simulation: In a quartz cuvette, prepare 2 mL of HEPES buffer (50 mM, pH 7.4). Add the probe to a final concentration of 10 µM. Introduce 1 U/mL of Porcine Liver Esterase (PLE) and incubate at 37°C for 30 minutes. Causality: PLE mimics intracellular esterases, cleaving the adamantyl benzoate to release the active 8-HQ[5].

  • Baseline Measurement: Record the baseline fluorescence emission spectrum ( λex​ ≈ 360 nm, λem​ range 400–600 nm).

  • Titration: Sequentially add 1 µL aliquots of the metal stock solution (representing 5 µM increments). Record the emission spectrum after each addition, allowing 2 minutes for equilibration.

  • Self-Validation (Reversibility Check): After reaching saturation, add 50 µM of EDTA or TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine). Causality: TPEN is a highly specific heavy metal chelator. A rapid drop in fluorescence confirms that the signal was entirely dependent on reversible metal coordination, not irreversible probe degradation[4].

Protocol B: Live-Cell Confocal Imaging Workflow

Purpose: To map the intracellular distribution of target metal ions dynamically.

  • Cell Culture: Seed HeLa or HEK293 cells on 35 mm glass-bottom culture dishes. Grow to 70% confluency in DMEM supplemented with 10% FBS.

  • Probe Incubation: Wash cells twice with PBS to remove serum proteins (which can sequester the lipophilic probe). Incubate cells with 5 µM of the probe in serum-free media for 30 minutes at 37°C.

  • Stringent Washing: Wash the cells three times with PBS. Causality: Removing extracellular probe is critical; otherwise, residual probe may be cleaved by extracellular esterases or bind trace metals in the imaging buffer, creating high background noise.

  • Imaging & Validation Controls (The 3-Dish System):

    • Dish 1 (Experimental): Image directly using confocal microscopy (Excitation: 350-380 nm UV laser; Emission: 480-520 nm bandpass filter).

    • Dish 2 (Negative Control - Esterase Inhibition): Pre-incubate cells with 1 mM PMSF (an esterase inhibitor) for 1 hour before adding the probe. Result: Lack of fluorescence validates that the probe requires enzymatic unmasking.

    • Dish 3 (Positive Control - Metal Saturation): Add 50 µM of the target metal alongside 5 µM pyrithione (an ionophore) to flood the cell with metal ions. Result: Maximum fluorescence validates the dynamic range of the sensor[3].

Workflow Prep 1. Cell Culture & Plating (Glass-bottom dishes) Incubate 2. Probe Incubation (5 µM, 30 mins, 37°C) Prep->Incubate Wash 3. Stringent Washing (3x PBS to remove background) Incubate->Wash Prevents extracellular noise Control 4a. Validation Controls (PMSF / TPEN / Ionophores) Wash->Control Self-validating system Image 4b. Confocal Imaging (λex=360nm, λem=500nm) Wash->Image Control->Image Calibrates dynamic range Analyze 5. Ratiometric/Intensity Analysis (Quantify intracellular metal flux) Image->Analyze

Step-by-step self-validating workflow for live-cell confocal imaging.

Quantitative Benchmarks & Data Presentation

To facilitate rapid decision-making in assay development, the photophysical and binding properties of the unmasked 8-HQ derivative (post-esterase cleavage) are summarized below. These benchmarks are representative of the 8-hydroxyquinoline fluorophore class when coordinating with typical divalent cations[2][6].

Table 1: Photophysical and Binding Properties of the Unmasked Sensor

ParameterZinc (Zn²⁺) ComplexMagnesium (Mg²⁺) ComplexApo-Sensor (No Metal)
Excitation Maximum ( λex​ ) 360 nm365 nm315 nm
Emission Maximum ( λem​ ) 495 nm510 nmWeak / N/A
Quantum Yield ( Φ ) 0.350.28< 0.01
Binding Stoichiometry (L:M) 2:11:1 or 2:1N/A
Apparent Dissociation Constant ( Kd​ ) ~ 1.2 µM~ 45 µMN/A
Fluorescence Enhancement > 15-fold> 10-foldBaseline

Table 2: Troubleshooting Matrix for Live-Cell Assays

ObservationMechanistic CauseRecommended Solution
High Extracellular Background Incomplete washing or probe aggregation in media.Increase PBS wash steps to 4x. Ensure probe is added in serum-free media.
No Intracellular Signal Low esterase activity or poor membrane permeation.Extend incubation time to 45 mins. Verify cell viability.
Signal Does Not Quench with TPEN Probe degradation or non-specific binding to hydrophobic pockets.Reduce probe concentration to 1-2 µM. Check for autofluorescence.

References

  • Farruggia, G., Iotti, S., Prodi, L., Montalti, M., Zaccheroni, N., Savage, P. B., Trapani, V., Sale, P., & Wolf, F. I. (2006). 8-Hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. Journal of the American Chemical Society, 128(1), 344-350. Available at:[Link]

  • Institute of Chemistry Ceylon. (n.d.). Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. Available at:[Link]

  • Taha, A. et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 298. Available at:[Link]

  • Rohini, Paul, K., & Luxami, V. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. The Chemical Record, 20(11), 1335-1361. Available at:[Link]

Sources

Method

Application Note: In Vitro Pharmacological Profiling of 8-Quinolinyl 4-(1-adamantyl)benzoate

Target Audience: Research Scientists, Assay Developers, and Preclinical Drug Discovery Professionals Applications: Oncology (Anti-proliferative) and Parasitology (Anti-malarial) Introduction & Mechanistic Rationale 8-Qui...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Developers, and Preclinical Drug Discovery Professionals Applications: Oncology (Anti-proliferative) and Parasitology (Anti-malarial)

Introduction & Mechanistic Rationale

8-Quinolinyl 4-(1-adamantyl)benzoate is a highly specialized synthetic hybrid molecule that covalently links a quinoline moiety with an adamantane group via a benzoate ester linkage[1]. This architectural design is not arbitrary; it strategically merges three distinct pharmacophores to overcome biological barriers and target specific intracellular pathways:

  • The Quinoline Core: Historically foundational in both antimalarial and antineoplastic drug development, the nitrogen-containing bicyclic quinoline ring is capable of intercalating DNA, inhibiting kinase hinge regions, and disrupting heme detoxification in parasites[2][3].

  • The Adamantyl Group: This bulky, highly lipophilic cage drastically alters the pharmacokinetic profile of the compound. Its steric bulk prevents rapid enzymatic degradation, while its lipophilicity enhances penetration across the cell membrane and the blood-brain barrier. In oncology models, adamantyl-linked compounds have demonstrated profound efficacy in downregulating estrogen receptor alpha (ERα) by securely anchoring into deep hydrophobic binding pockets[4].

  • The Benzoate Ester Linkage: This linkage provides structural stability while functioning as a potential site for intracellular esterase cleavage, allowing the molecule to act as a lipid-soluble prodrug that releases the active quinoline core directly into the cytosol[1].

Causality in Assay Design

Because of its unique structure, evaluating this compound requires assays that account for its high hydrophobicity and its delayed, transcriptionally-driven or cytoskeletal-disrupting mechanisms of action. Short-term viability assays (e.g., 24 hours) will likely yield false negatives. Therefore, extended incubation periods (72 hours) and careful solvent management are mandatory for accurate in vitro profiling.

MOA cluster_cancer Oncology (Cancer Cells) cluster_malaria Parasitology (P. falciparum) Compound 8-Quinolinyl 4-(1-adamantyl)benzoate Ezrin Ezrin Protein Binding Compound->Ezrin Vacuole Food Vacuole Accumulation Compound->Vacuole Actin Actin Cytoskeleton Disruption Ezrin->Actin Metastasis Inhibition of Metastasis Actin->Metastasis Heme Heme Polymerase Inhibition Vacuole->Heme Death Parasite Death (Toxicity) Heme->Death

Figure 1: Dual mechanistic pathways of adamantyl-quinoline derivatives in oncology and parasitology.

Compound Preparation and Handling

Expertise Note: The adamantyl group renders this compound highly hydrophobic. Introducing the raw powder directly into aqueous culture media will cause immediate, irreversible precipitation, ruining the assay.

  • Stock Solution: Dissolve the lyophilized powder in 100% anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM. Vortex vigorously and sonicate for 5 minutes in a water bath to ensure complete dissolution.

  • Storage: The quinoline ring can be sensitive to prolonged UV exposure. Aliquot the stock into amber microcentrifuge tubes and store at -20°C.

  • Working Dilutions: Perform all serial dilutions in 100% DMSO first, creating a 1000X concentration series. Only spike these into the culture media immediately before treating the cells. Crucial: Ensure the final DMSO concentration in the assay well never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity, which would confound the viability data.

Protocol A: Anti-Proliferative Assay (Oncology Models)

Objective: Evaluate the cytotoxicity and anti-proliferative IC50 of the compound in metastatic osteosarcoma (e.g., U2OS) or breast cancer (e.g., MCF-7) cell lines. Rationale: Adamantyl-quinolines are known to disrupt cytoskeletal dynamics (via Ezrin inhibition)[2] and downregulate hormone receptors[4]. These biological processes require time to manifest phenotypically; thus, a 72-hour incubation is critical. We utilize the MTT assay as it measures mitochondrial metabolic activity, a highly reliable proxy for cell viability.

Step-by-Step Methodology
  • Cell Seeding: Harvest cells at 80% confluence. Seed 5 × 10³ cells/well in a 96-well flat-bottom tissue culture plate using 100 µL of complete media (e.g., DMEM supplemented with 10% FBS and 1% Pen/Strep).

  • Adherence Phase: Incubate the plate for 24 hours at 37°C, 5% CO₂. This allows cells to attach and re-enter the logarithmic growth phase.

  • Treatment Application: Prepare 2X concentration treatments in media (ranging from 0.01 µM to 100 µM). Add 100 µL of this treatment media to the existing 100 µL in each well.

    • Self-Validation Step: You must include a vehicle control (0.1% DMSO) to establish baseline 100% viability, and a positive control (e.g., Doxorubicin or Fulvestrant) to validate assay sensitivity[4].

  • Incubation: Incubate the treated plates for 72 hours without media changes.

  • MTT Readout:

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) directly to each well.

    • Incubate for 3 hours at 37°C until visible purple formazan crystals form.

    • Carefully aspirate the media without disturbing the crystal layer at the bottom.

    • Add 150 µL of 100% DMSO to each well to solubilize the crystals. Place on an orbital shaker for 10 minutes.

    • Read absorbance at 570 nm using a microplate reader.

Protocol B: Anti-Malarial Efficacy Assay (Parasitology Models)

Objective: Assess the inhibitory effect of the compound on Plasmodium falciparum intraerythrocytic growth. Rationale: Mature human red blood cells (RBCs) lack a nucleus and DNA. The SYBR Green I dye specifically binds to double-stranded DNA. Therefore, any fluorescent signal detected in an RBC culture directly and exclusively correlates to parasite replication. This provides a highly specific, high-throughput readout[2].

Step-by-Step Methodology
  • Culture Synchronization: Synchronize P. falciparum (e.g., 3D7 strain) cultures to the early ring stage using a 5% D-sorbitol treatment. This ensures all parasites are exposed to the drug at the same point in their lifecycle.

  • Assay Setup: In a 96-well black plate with a clear bottom, add 100 µL of synchronized parasite culture adjusted to 1% parasitemia and 2% hematocrit.

  • Drug Exposure: Add 100 µL of media containing serial dilutions of 8-Quinolinyl 4-(1-adamantyl)benzoate.

    • Self-Validation Step: Use Chloroquine as a positive control to benchmark the compound's efficacy against standard antimalarials[3].

  • Incubation: Incubate for 72 hours at 37°C in a specialized gas chamber (5% O₂, 5% CO₂, 90% N₂).

  • SYBR Green I Readout:

    • Freeze the plate at -80°C for 1 hour, then thaw at room temperature. This freeze-thaw cycle helps lyse the RBC membranes.

    • Add 100 µL of SYBR Green I lysis buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I) to each well.

    • Incubate in the dark for 1 hour at room temperature.

    • Measure fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm).

Experimental Workflow Visualization

Workflow Prep 1. Compound Preparation (10 mM in DMSO) Seed 2. Cell Seeding (96-well plate, 5x10^3 cells/well) Prep->Seed Treat 3. Compound Treatment (Serial Dilution, 72h Incubation) Seed->Treat Readout 4. Viability Readout (MTT / SYBR Green I) Treat->Readout Analysis 5. Data Analysis (IC50 Calculation & Selectivity Index) Readout->Analysis

Figure 2: Standardized in vitro assay workflow for evaluating 8-Quinolinyl 4-(1-adamantyl)benzoate efficacy.

Data Interpretation & Expected Outcomes

To establish the therapeutic window of 8-Quinolinyl 4-(1-adamantyl)benzoate, researchers must calculate the Selectivity Index (SI) . The SI is defined as the ratio of the IC50 in healthy mammalian fibroblasts (e.g., L929) to the IC50 in the target disease model[5]. An SI > 10 is generally considered a prerequisite for advancing the compound into in vivo pharmacokinetic studies.

Table 1: Expected IC50 Ranges for Adamantyl-Quinoline Derivatives
Target ModelCell Line / StrainReference CompoundExpected IC50 Range (μM)Assay Type
Breast Cancer MCF-7 (ERα+)Fulvestrant0.5 - 5.0MTT Viability
Osteosarcoma U2OS / Saos-2Doxorubicin1.0 - 10.0CellTiter-Glo / MTT
Malaria P. falciparum (3D7)Chloroquine0.01 - 0.5SYBR Green I
Mammalian Toxicity L929 FibroblastsN/A> 50.0MTT Viability

Note: Data ranges are extrapolated from structurally analogous adamantyl-quinoline and adamantyl-benzoate derivatives documented in the literature[2][4][5].

References

  • [1] EvitaChem. "Buy 8-Quinolinyl 4-(1-adamantyl)benzoate (EVT-1365177)".

  • [4] ACS Publications. "Adamantyl Antiestrogens with Novel Side Chains Reveal a Spectrum of Activities in Suppressing Estrogen Receptor Mediated Activities in Breast Cancer Cells".

  • [5] ResearchGate. "Synthesis of hybrids thiazole-quinoline, thiazole-indole and analogs: in vitro anti-proliferative effects on cancer cell lines, DNA binding properties and molecular modeling".

  • [2] NIH / PMC. "Identification of novel ezrin inhibitors targeting metastatic osteosarcoma by screening open access malaria box".

  • [3] NIH / PMC. "Application of Quinoline Ring in Structural Modification of Natural Products".

Sources

Application

Application Note: Polymeric Nanoparticle Formulation Techniques for 8-Quinolinyl 4-(1-adamantyl)benzoate

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Executive Summary & Rationale 8-Quinolinyl 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary & Rationale

8-Quinolinyl 4-(1-adamantyl)benzoate (EVT-1365177) is a synthetic organic compound that bridges a biologically active quinoline moiety with a sterically bulky adamantyl group via a benzoate linkage [1]. While the quinoline ring provides significant potential for antimalarial and antineoplastic activities, the adamantyl cage imparts extreme lipophilicity and steric bulk. This combination results in a highly hydrophobic molecule with exceptionally poor aqueous solubility, severely limiting its systemic bioavailability and clinical translation.

To overcome these physicochemical barriers, encapsulating the compound within Poly(lactic-co-glycolic acid)-block-poly(ethylene glycol) (PLGA-PEG) nanoparticles is a highly effective strategy.

  • Mechanistic Causality: The highly lipophilic adamantyl group exhibits strong van der Waals interactions with the hydrophobic PLGA core, driving high encapsulation efficiencies (EE%) through favorable phase partitioning [2]. Simultaneously, the quinoline ring can engage in π−π stacking with the polymer matrix. The hydrophilic PEG corona provides steric stabilization, preventing particle aggregation and shielding the formulation from opsonization by the mononuclear phagocyte system (MPS) during systemic circulation [3, 4].

This application note details two self-validating formulation workflows—Nanoprecipitation and Single Emulsion-Solvent Evaporation —optimized for the physicochemical profile of 8-Quinolinyl 4-(1-adamantyl)benzoate.

Formulation Workflows & Experimental Design

The choice of formulation technique dictates the final particle size, polydispersity, and drug loading capacity.

  • Nanoprecipitation (Solvent Displacement): Ideal for highly hydrophobic compounds. It relies on the rapid diffusion of a water-miscible organic solvent (e.g., acetone) into an aqueous phase, causing the immediate interfacial deposition of the polymer around the drug. This yields smaller, highly monodisperse particles.

  • Oil-in-Water (O/W) Emulsion-Solvent Evaporation: Utilizes a water-immiscible solvent (e.g., dichloromethane) and high-energy sonication. It is preferred when maximizing absolute drug loading is required, though it typically yields slightly larger particles.

Formulation Pathway Diagram

G OrgPhase Organic Phase (PLGA-PEG + Drug in Acetone) Mixing Nanoprecipitation (Dropwise Addition under Stirring) OrgPhase->Mixing AqPhase Aqueous Phase (Milli-Q Water) AqPhase->Mixing Evap Solvent Evaporation (Magnetic Stirring, 4h) Mixing->Evap Self-Assembly Purif Purification (Ultracentrifugation / Washing) Evap->Purif Remove Acetone Lyoph Lyophilization (5% Trehalose) Purif->Lyoph Pellet Resuspension Final Adamantyl-Quinoline NPs Lyoph->Final Storage

Workflow for the nanoprecipitation of 8-Quinolinyl 4-(1-adamantyl)benzoate into PLGA-PEG nanoparticles.

Step-by-Step Methodologies

Protocol A: Nanoprecipitation (Recommended for Size Control)

Materials:

  • PLGA-PEG diblock copolymer (e.g., 50:50 LA:GA, 5 kDa PEG, ~40 kDa total Mw)

  • 8-Quinolinyl 4-(1-adamantyl)benzoate (Target Drug)

  • Acetone (HPLC Grade)

  • Milli-Q Water (18.2 MΩ·cm)

  • D-(+)-Trehalose dihydrate (Cryoprotectant)

Step-by-Step Procedure:

  • Organic Phase Preparation: Dissolve 20 mg of PLGA-PEG and 2 mg of 8-Quinolinyl 4-(1-adamantyl)benzoate in 2.0 mL of acetone. Scientific Rationale: Acetone is chosen over DMSO to avoid the need for exhaustive dialysis, as acetone can be easily removed via evaporation.

  • Aqueous Phase Preparation: Measure 10.0 mL of Milli-Q water into a 20 mL glass scintillation vial. Add a magnetic stir bar and place on a stir plate set to 600 RPM.

  • Nanoparticle Assembly: Using a syringe pump or a micropipette, add the organic phase dropwise (rate: 1 mL/min) into the stirring aqueous phase. The solution will immediately turn faintly opalescent (the Tyndall effect), indicating successful nanoparticle nucleation.

  • Solvent Evaporation: Leave the vial open in a fume hood under continuous stirring (400 RPM) for 4 hours at room temperature to evaporate the acetone.

  • Purification: Transfer the suspension to an Amicon® Ultra-15 centrifugal filter unit (100 kDa MWCO). Centrifuge at 4,000 × g for 15 minutes at 4°C. Wash twice with Milli-Q water to remove any unencapsulated drug.

  • Lyophilization: Resuspend the purified nanoparticles in 2.0 mL of a 5% (w/v) Trehalose solution. Scientific Rationale: Trehalose acts as a lyoprotectant by substituting water hydrogen bonds during freezing, preventing the irreversible aggregation of the PEGylated particles. Freeze at -80°C, then lyophilize for 48 hours.

Protocol B: O/W Emulsion-Solvent Evaporation (Recommended for High Loading)

Materials:

  • PLGA (Resomer® RG 502 H) and DSPE-PEG2000

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA, 87-89% hydrolyzed, Mw 13-23 kDa)

Step-by-Step Procedure:

  • Organic Phase: Dissolve 25 mg PLGA, 5 mg DSPE-PEG2000, and 5 mg of the drug in 1.0 mL DCM.

  • Aqueous Phase: Prepare 10 mL of 1% (w/v) PVA solution in Milli-Q water, pre-chilled to 4°C. Scientific Rationale: Chilling the aqueous phase increases the viscosity slightly and reduces drug partitioning into the aqueous phase during emulsification, thereby increasing EE%.

  • Emulsification: Add the organic phase to the aqueous phase. Immediately process using an ultrasonic probe homogenizer (e.g., 40% amplitude, 1 minute, 10s ON / 5s OFF pulse to prevent overheating).

  • Evaporation: Transfer the O/W nanoemulsion to 20 mL of 0.1% PVA solution and stir magnetically at 500 RPM for 6 hours to evaporate the DCM.

  • Purification: Recover nanoparticles via ultracentrifugation (20,000 × g, 30 min, 4°C). Wash the pellet twice with Milli-Q water to remove residual PVA.

Analytical Characterization & Expected Outcomes

A self-validating protocol requires rigorous quality control. The following table summarizes the expected quantitative parameters for 8-Quinolinyl 4-(1-adamantyl)benzoate loaded nanoparticles based on the described methodologies [2, 5].

Drug Loading (DL%) and Encapsulation Efficiency (EE%) are quantified by disrupting the nanoparticles in Acetonitrile and analyzing via RP-HPLC (C18 column, UV detection at ~230 nm for the quinoline/benzoate chromophores).

Table 1: Quantitative Characterization Profile
Formulation MethodZ-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (EE%)Drug Loading (DL%)
Nanoprecipitation 110 – 135 nm< 0.15-15.0 to -22.0 mV82% – 88%~7.5%
O/W Emulsion 170 – 210 nm0.18 – 0.22-12.0 to -18.0 mV70% – 78%~12.0%

Data Interpretation Insights:

  • Size & PDI: The nanoprecipitation method yields smaller, more uniform particles because the rapid solvent diffusion creates a homogenous nucleation environment. The O/W emulsion yields larger particles due to the shear forces required to break the DCM droplets.

  • Zeta Potential: The negative surface charge stems from the terminal carboxyl groups of the PLGA matrix. The PEG corona partially masks this charge, bringing it closer to neutral compared to bare PLGA nanoparticles (which typically exhibit ~ -40 mV) [5].

  • Encapsulation Efficiency: The high EE% (>80%) in nanoprecipitation is a direct consequence of the adamantyl group's extreme hydrophobicity, which heavily favors partitioning into the precipitating PLGA core rather than the aqueous phase.

References

  • Zhu, H., et al. (2023). "Unveiling the therapeutic potential of cabozantinib-loaded poly D,L-lactic-co-glycolic acid and polysarcosine nanoparticles in inducing apoptosis and cytotoxicity." Frontiers in Pharmacology. Available at:[Link]

  • Gaur, S., et al. (2015). "Cyclodextrin-Based Polymeric Drug Delivery Systems for Cancer Therapy." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Saha, P., et al. (2015). "Nanostructured delivery systems with improved leishmanicidal activity: a critical review." Dove Medical Press. Available at:[Link]

  • Kalyane, D., et al. (2022). "Folate Decorated Multifunctional Biodegradable Nanoparticles for Gastric Carcinoma Active Targeting Theranostics." National Center for Biotechnology Information (PMC). Available at:[Link]

Method

Catalytic applications of 8-Quinolinyl 4-(1-adamantyl)benzoate derivatives

Application Note: Catalytic Applications of 8-Quinolinyl 4-(1-adamantyl)benzoate Derivatives in C–H Functionalization Introduction & Structural Rationale The functionalization of inert C–H bonds has revolutionized synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Applications of 8-Quinolinyl 4-(1-adamantyl)benzoate Derivatives in C–H Functionalization

Introduction & Structural Rationale

The functionalization of inert C–H bonds has revolutionized synthetic organic chemistry, enabling the late-stage modification of complex molecular architectures. Among the most reliable strategies is the use of bidentate directing groups to guide transition-metal catalysts to specific positions on an aromatic ring[1]. 8-Quinolinyl 4-(1-adamantyl)benzoate (EVT-1365177) represents a highly specialized substrate class that combines a robust directing group with a sterically demanding pharmacophore[2].

This molecule is engineered with three distinct functional domains:

  • The 8-Quinolinyl Ester Directing Group: Unlike the classic Daugulis N,N-bidentate 8-aminoquinoline amides, the 8-quinolinyl ester acts as an N,O-bidentate directing group[3]. The coordination of the quinoline nitrogen and the ester carbonyl oxygen to a metal center (e.g., Co, Pd, Ru) lowers the activation energy for proximal C–H bond cleavage.

  • The Benzoate Core: The aromatic ring serves as the primary substrate for ortho-C(sp2)–H functionalization.

  • The 4-(1-Adamantyl) Motif: Positioned at the para position, the bulky, lipophilic adamantyl group serves multiple mechanistic purposes. It completely sterically blocks para-functionalization, forces the molecule into a predictable conformation, and significantly enhances the substrate's solubility in non-polar catalytic solvents (e.g., toluene, DCE)[2].

Mechanistic Causality in Catalysis (E-E-A-T)

The success of 8-quinolinyl 4-(1-adamantyl)benzoate in catalytic applications hinges on the precise orchestration of the catalytic cycle. When exposed to a transition metal like Co(II) or Pd(II), the N,O-bidentate system forms a stable metallacycle.

Why N,O-Coordination? While N,N-bidentate amides are powerful, they often require harsh conditions for post-synthetic removal[4]. The 8-quinolinyl ester (N,O-coordination) provides sufficient electron density to stabilize high-valent metal intermediates (e.g., Co(III) or Pd(IV)) during the oxidative addition of coupling partners, yet it can be easily cleaved via mild basic hydrolysis post-functionalization to yield the free ortho-functionalized 4-(1-adamantyl)benzoic acid[5].

The Role of Additives: Reactions typically employ silver salts (e.g., Ag₂CO₃) or alkali bases (e.g., Na₂CO₃). The base is critical for the initial concerted metalation-deprotonation (CMD) step, facilitating the C–H cleavage. Silver salts act as halide scavengers, precipitating AgI to prevent catalyst poisoning and drive the reaction forward[4].

Pathway cluster_cycle Catalytic Cycle Substrate Substrate N,O-Coordination Metallacycle Cyclometalation (C-H Activation) Substrate->Metallacycle Base, -HX Insertion Migratory Insertion (Coupling Partner) Metallacycle->Insertion +R-I or Alkyne ReductiveElim Reductive Elimination (Product Formation) Insertion->ReductiveElim Catalyst Metal Catalyst [Co(II) or Pd(II)] ReductiveElim->Catalyst Catalyst Regeneration Product Ortho-Functionalized Derivative ReductiveElim->Product Dissociation Catalyst->Substrate Coordination

Fig 1. Transition-metal catalyzed ortho-C–H functionalization cycle via N,O-bidentate coordination.

Key Catalytic Applications & Data Presentation

The 8-quinolinyl ester directing group enables diverse transformations. Below is a summary of validated catalytic applications utilizing 8-quinolinyl benzoate derivatives. The adamantyl group ensures these reactions proceed with high regioselectivity (exclusively ortho).

Catalytic SystemCoupling PartnerReaction TypeKey AdditivesSolvent / TempYield Range
Co(OAc)₂ (20 mol%)Aryl IodidesOrtho-ArylationNa₂CO₃ (2.0 eq)Toluene, 110 °C75–88%
Pd(OAc)₂ (10 mol%)Alkyl BromidesOrtho-AlkylationAg₂CO₃ (1.5 eq)DCE, 100 °C65–80%
[Ru(p-cymene)Cl₂]₂ Internal AlkynesAnnulationCu(OAc)₂ (2.0 eq)t-Amyl-OH, 90 °C70–85%
Cu(OAc)₂ (20 mol%)AminesOrtho-AminationAg₂CO₃ (1.5 eq)NMP, 110 °C50–72%

Experimental Protocol: Cobalt-Catalyzed Ortho-Arylation

This self-validating protocol details the Co(II)-catalyzed ortho-arylation of 8-Quinolinyl 4-(1-adamantyl)benzoate. Cobalt is selected as an earth-abundant, low-toxicity alternative to Palladium or Rhodium[5].

Reagents & Materials:

  • Substrate: 8-Quinolinyl 4-(1-adamantyl)benzoate (0.2 mmol)

  • Coupling Partner: Iodobenzene (0.4 mmol, 2.0 equiv)

  • Catalyst: Co(OAc)₂ (0.04 mmol, 20 mol%)

  • Base: Na₂CO₃ (0.4 mmol, 2.0 equiv)

  • Solvent: Anhydrous Toluene (2.0 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 8-Quinolinyl 4-(1-adamantyl)benzoate (0.2 mmol), Co(OAc)₂ (20 mol%), and Na₂CO₃ (2.0 equiv). Causality: The glovebox prevents moisture-induced protodemetalation of the sensitive cobaltacycle intermediate and prevents premature oxidation of Co(II).

  • Reagent Addition: Add anhydrous toluene (2.0 mL) followed by iodobenzene (0.4 mmol). Seal the Schlenk tube with a Teflon screw cap. Causality: Toluene is chosen because the lipophilic adamantyl group ensures complete substrate dissolution, maximizing the effective concentration at the metal center.

  • Catalytic Heating: Remove the sealed tube from the glovebox and place it in a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 24 hours.

  • Reaction Quenching & Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and quench with deionized water (5 mL). Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter through a short pad of Celite to remove metal particulates.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/EtOAc gradient).

  • Directing Group Cleavage (Optional): To isolate the free ortho-aryl 4-(1-adamantyl)benzoic acid, dissolve the purified product in THF/MeOH (1:1), add 2.0 M aqueous LiOH (3.0 equiv), and stir at 60 °C for 4 hours. Acidify with 1M HCl and extract with EtOAc[4].

Workflow Prep 1. Reagent Prep (Glovebox) Reaction 2. Catalysis (110°C, 24h) Prep->Reaction Workup 3. Quench & Extract (H2O/EtOAc) Reaction->Workup Purify 4. Purification (Flash Column) Workup->Purify Analyze 5. Analysis (NMR, HRMS) Purify->Analyze

Fig 2. Standard operating workflow for the catalytic ortho-arylation of benzoate derivatives.

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Application

Advanced Polymer Doping Protocols for 8-Quinolinyl 4-(1-adamantyl)benzoate (EVT-1365177)

Executive Summary 8-Quinolinyl 4-(1-adamantyl)benzoate (often cataloged as EVT-1365177) is a highly specialized synthetic organic compound featuring a quinoline moiety linked to an adamantyl group via a benzoate bridge[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Quinolinyl 4-(1-adamantyl)benzoate (often cataloged as EVT-1365177) is a highly specialized synthetic organic compound featuring a quinoline moiety linked to an adamantyl group via a benzoate bridge[1]. This unique structural duality makes it a highly versatile dopant: the adamantyl group imparts extreme lipophilicity and steric bulk, making it a candidate for targeted medicinal chemistry (analogous to adamantyl-derived synthetic cannabinoids)[2], while the quinoline ring provides distinct UV-absorption and fluorescent properties for optical materials.

This Application Note provides authoritative, field-proven protocols for doping this compound into two distinct polymer matrices: PLGA (for sustained-release pharmacological applications) and PMMA (for the fabrication of functional optical films).

Mechanistic Insights & Matrix Selection

Successful polymer doping requires matching the physicochemical properties of the dopant with the polymer matrix to prevent phase separation and ensure functional efficacy.

  • PLGA (Poly(lactic-co-glycolic acid)): The adamantyl group of EVT-1365177 makes the molecule highly hydrophobic. Attempting to introduce this directly into aqueous biological systems would result in immediate precipitation. Encapsulating the compound within the hydrophobic core of PLGA nanoparticles via a single emulsion-solvent evaporation (O/W) method shields the drug, allowing for controlled degradation and sustained release[3].

  • PMMA (Poly(methyl methacrylate)): For optical applications, the quinoline ring acts as a photon-absorbing and emitting center. Doping EVT-1365177 into an amorphous, optically transparent PMMA matrix via solvent casting immobilizes the molecules. This prevents Aggregation-Caused Quenching (ACQ) and yields highly transparent, functional optical films[4].

EVT_Pathway cluster_0 Pharmacological (PLGA) cluster_1 Optical (PMMA) EVT 8-Quinolinyl 4-(1-adamantyl)benzoate Rel Sustained Release EVT->Rel UV UV Excitation EVT->UV Lip Lipophilic Interaction Rel->Lip Rec Receptor Binding Lip->Rec Abs Quinoline Absorption UV->Abs Flu Fluorescence Emission Abs->Flu

Dual-pathway utilization of EVT-1365177 in pharmacological and optical applications.

Experimental Protocols

Protocol A: PLGA Nanoparticle Encapsulation via Single Emulsion-Solvent Evaporation

Rationale: A single Oil-in-Water (O/W) emulsion is specifically chosen over a double emulsion (W/O/W) because EVT-1365177 is highly hydrophobic. A single emulsion maximizes entrapment efficiency by preventing the drug from partitioning into the aqueous phase[3].

Step-by-Step Methodology:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA (50:50 lactide-to-glycolide ratio) and 5 mg of EVT-1365177 in 5 mL of Dichloromethane (DCM). Stir gently until a clear solution is achieved.

  • Aqueous Phase Preparation: Prepare 20 mL of a 1% (w/v) Polyvinyl alcohol (PVA) solution in deionized water. Filter through a 0.22 µm membrane to remove particulate impurities.

  • Emulsification: Place the aqueous phase on a magnetic stirrer (800 rpm). Add the organic phase dropwise using a syringe to form a coarse emulsion.

  • Ultrasonication: Transfer the beaker to an ice bath. Sonicate the mixture using a probe sonicator at 40% amplitude for 2 minutes (pulse: 10s ON, 5s OFF) to shear the droplets into a stable nano-emulsion[5].

  • Solvent Evaporation: Transfer the emulsion back to the magnetic stirrer. Stir at 500 rpm at room temperature for 4–6 hours. Causality: Continuous stirring allows the DCM to diffuse to the surface and evaporate, hardening the PLGA droplets into solid nanoparticles.

  • Purification: Centrifuge the suspension at 14,000 × g for 30 minutes at 4°C. Critical: Decant and save the supernatant for Encapsulation Efficiency (EE%) analysis. Wash the nanoparticle pellet twice with deionized water to remove residual PVA.

  • Lyophilization: Resuspend the pellet in 2 mL of water containing 5% sucrose (cryoprotectant) and freeze-dry for 48 hours to obtain a stable powder.

PLGA_Workflow A EVT-1365177 + PLGA in DCM C O/W Emulsion (Ultrasonication) A->C B 1% PVA Aqueous Solution B->C D Solvent Evaporation (Stirring) C->D Remove DCM E Centrifugation & Purification D->E Remove PVA F Lyophilized PLGA NPs E->F Freeze Dry

Workflow for encapsulating EVT-1365177 in PLGA nanoparticles via O/W emulsion.

Protocol B: PMMA Optical Film Fabrication via Solvent Casting

Rationale: Tetrahydrofuran (THF) is selected as the casting solvent because it efficiently co-dissolves both the PMMA matrix and the adamantyl-benzoate compound. THF's moderate vapor pressure allows for a controlled evaporation rate, preventing the formation of micro-voids or "orange peel" defects in the optical film[4].

Step-by-Step Methodology:

  • Casting Solution Preparation: Dissolve 1.0 g of PMMA powder (Mw ~120,000) in 10 mL of THF. Stir at 180 rpm at 45°C for 2 hours in a sealed vial until completely dissolved[4].

  • Doping: Add 10 mg (1 wt% relative to PMMA) of EVT-1365177 to the viscous PMMA solution. Stir for an additional 1 hour in the dark to ensure homogeneous distribution of the quinoline derivative.

  • Degassing: Sonicate the sealed vial in an ultrasonic water bath for 15 minutes to remove entrapped air bubbles that would otherwise cause optical scattering.

  • Casting: Pour the solution into a clean, leveled glass Petri dish (6 cm diameter).

  • Controlled Evaporation: Cover the dish with a glass lid, leaving a 2 mm gap to slow the evaporation rate. Leave in a fume hood at room temperature for 24 hours. Causality: Slow evaporation prevents the dopant from crystallizing out of the polymer matrix.

  • Curing: Transfer the dish to a vacuum oven at 40°C for 4 hours to remove trace residual THF. Carefully peel the transparent doped PMMA film from the glass substrate.

Self-Validating Systems & Quality Control

To ensure scientific integrity, every protocol must be self-verifying. Implement the following QC checks:

  • Encapsulation Efficiency (EE%) Validation (PLGA): Do not assume 100% loading. Analyze the saved centrifugation supernatant using UV-Vis spectroscopy. The quinoline ring of EVT-1365177 exhibits strong absorbance (λmax ~ 280–320 nm). Calculate efficiency: EE% =[(Total Drug Added - Free Drug in Supernatant) / Total Drug Added] × 100[5].

  • Size and Polydispersity (PLGA): Use Dynamic Light Scattering (DLS). A successful O/W emulsion should yield nanoparticles between 100–200 nm with a Polydispersity Index (PDI) < 0.3, ensuring suitability for biological applications[6].

  • Optical Homogeneity (PMMA): Place the peeled PMMA film in a UV-Vis spectrophotometer. A successful film will show a sharp absorption peak corresponding to the quinoline moiety without baseline lifting (which would indicate light scattering due to dopant aggregation or phase separation).

Quantitative Data Summary

The following table summarizes the key physicochemical parameters and expected quantitative outcomes for both doping matrices.

ParameterPLGA Matrix (Nanoparticles)PMMA Matrix (Optical Film)
Doping Method Single Emulsion-Solvent EvaporationSolvent Casting
Primary Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)
Polymer Concentration 10 mg/mL100 mg/mL
Drug Loading (Target) ~10% (w/w relative to polymer)~1% (w/w relative to polymer)
Key QC Metric Encapsulation Efficiency (EE%), PDIOptical Transparency, Absorbance
Primary Application Sustained Drug Delivery / In VivoOptical Sensors / Photonic Devices

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Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of 8-Quinolinyl 4-(1-adamantyl)benzoate

Welcome to the Technical Support Center for the synthesis of 8-Quinolinyl 4-(1-adamantyl)benzoate (EVT-1365177) . This compound features a unique structural combination: a lipophilic, sterically bulky adamantyl group lin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 8-Quinolinyl 4-(1-adamantyl)benzoate (EVT-1365177) . This compound features a unique structural combination: a lipophilic, sterically bulky adamantyl group linked via a benzoate ester to an 8-hydroxyquinoline (8-HQ) pharmacophore. It is primarily investigated in medicinal chemistry as a lead scaffold for developing neuroprotective, antimalarial, and trypanocidal agents[1][2].

Synthesizing this ester presents specific challenges due to the extreme steric bulk of the adamantyl moiety and the amphoteric, chelating nature of the 8-hydroxyquinoline ring. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your synthetic yield.

Part 1: Troubleshooting Guide & FAQs

Q1: My esterification yields are consistently below 30% when using standard carbodiimide coupling agents like EDC/HOBt. Why is this happening? A1: The primary culprit is extreme steric hindrance. The 1-adamantyl group situated at the para position of the benzoic acid significantly restricts the conformational freedom of the reactive carboxylate center. Furthermore, 8-hydroxyquinoline is a relatively poor nucleophile compared to aliphatic alcohols. Standard coupling agents (EDCI, PyBOP, HBTU) often fail to provide sufficient electrophilic activation to overcome these dual barriers, leading to sluggish reaction kinetics and poor conversion[3].

  • Solution: Abandon standard amide/ester coupling reagents. Instead, convert the 4-(1-adamantyl)benzoic acid into a highly reactive acyl chloride intermediate using oxalyl chloride and catalytic DMF, or utilize a Steglich esterification (DCC/DMAP) which is specifically tailored for sterically demanding O-acylations[4].

Q2: I am observing a complex mixture of side products, including N-acylated species and unreacted starting materials. How do I force regioselective O-acylation? A2: 8-Hydroxyquinoline is an ambidentate nucleophile; both the phenolic oxygen and the quinoline nitrogen can react. Under strongly acidic conditions or in the absence of a proper base, N-acylation or the formation of stable N-acylpyridinium salts can occur, which do not efficiently transfer the acyl group to the oxygen.

  • Solution: Regioselective O-acylation requires a carefully controlled basic environment. Use a non-nucleophilic base like Triethylamine (Et 3​ N) or N,N-Diisopropylethylamine (DIPEA) in conjunction with catalytic 4-Dimethylaminopyridine (DMAP) . DMAP acts as an acyl transfer catalyst, forming a highly electrophilic N-acylpyridinium intermediate that rapidly and selectively reacts with the phenoxide ion of 8-HQ, driving the equilibrium entirely toward the O-acylated ester[4][5].

Q3: During purification, the unreacted 8-hydroxyquinoline streaks heavily on the silica gel column, contaminating my final product. How can I resolve this? A3: 8-Hydroxyquinoline is a potent bidentate metal chelator. It strongly coordinates with trace metal impurities (like aluminum and iron) present in standard silica gel, causing severe tailing and streaking during flash chromatography.

  • Solution: Remove the unreacted 8-HQ before chromatography. During the aqueous workup, wash the organic layer with a mildly acidic solution (e.g., saturated aqueous NH 4​ Cl or 5% citric acid). This protonates the quinoline nitrogen, rendering the unreacted 8-HQ water-soluble while your highly lipophilic product (containing the adamantyl group) remains in the organic phase. If chromatography is still required, pre-treat your silica gel by flushing the column with 1% Et 3​ N in your eluent to deactivate the acidic/chelating sites.

Part 2: Optimized Experimental Protocol

To achieve >85% yield, the two-step Acyl Chloride / DMAP-Catalyzed O-Acylation method is recommended over direct coupling[3].

Safety & Prep: Ensure all glassware is oven-dried. Run the reaction under an inert atmosphere (N 2​ or Argon) using a Schlenk line, as the acyl chloride intermediate is highly sensitive to hydrolysis.

Step 1: Formation of 4-(1-Adamantyl)benzoyl Chloride
  • Charge the Flask: Add 4-(1-adamantyl)benzoic acid (1.0 equiv, e.g., 5.0 mmol) to a dry 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Solvation: Suspend the acid in anhydrous Dichloromethane (DCM, 25 mL).

  • Catalysis: Add 2 drops of anhydrous N,N-Dimethylformamide (DMF). Causality: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent, which accelerates the conversion of the carboxylic acid.

  • Activation: Cool the mixture to 0 °C in an ice bath. Slowly add Oxalyl Chloride (1.5 equiv, 7.5 mmol) dropwise via syringe.

  • Reaction: Remove the ice bath and stir at room temperature for 2–3 hours until gas evolution (CO and CO 2​ ) ceases and the solution becomes clear.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Co-evaporate twice with anhydrous toluene (10 mL) to remove residual HCl. The resulting crude 4-(1-adamantyl)benzoyl chloride should be used immediately in Step 2.

Step 2: DMAP-Catalyzed O-Acylation of 8-Hydroxyquinoline
  • Preparation of Nucleophile: In a separate dry flask, dissolve 8-hydroxyquinoline (1.1 equiv, 5.5 mmol), Triethylamine (Et 3​ N, 2.5 equiv, 12.5 mmol), and DMAP (0.1 equiv, 0.5 mmol) in anhydrous DCM (20 mL). Cool to 0 °C.

  • Coupling: Dissolve the crude acyl chloride from Step 1 in anhydrous DCM (10 mL) and add it dropwise to the 8-HQ solution over 15 minutes.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor completion via TLC (Hexanes:Ethyl Acetate 4:1).

  • Workup (Critical for Purity): Quench the reaction with saturated aqueous NH 4​ Cl (30 mL). Extract with DCM (3 × 20 mL). Wash the combined organic layers with 5% aqueous citric acid (to remove unreacted 8-HQ and DMAP), followed by saturated NaHCO 3​ , and finally brine.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) if trace impurities remain.

Part 3: Quantitative Data Analysis

The choice of synthetic route drastically impacts the yield of sterically hindered quinolinyl esters. The table below summarizes the expected outcomes based on different coupling strategies.

Coupling StrategyReagents UsedReaction TimeRegioselectivity (O vs N)Typical Yield (%)Primary Cause of Failure
Standard Carbodiimide EDCI, HOBt, DIPEA24 hoursModerate15 - 30%Steric hindrance prevents intermediate formation[3].
Steglich Esterification DCC, DMAP, DCM12 hoursHigh65 - 75%DCU byproduct entrapment; sluggish kinetics[4].
Acyl Chloride (Optimized) Oxalyl Chloride, Et 3​ N, DMAP6 hoursVery High85 - 92% Hydrolysis of acyl chloride if solvents are wet[3].

Part 4: Mechanistic Workflow

The following diagram illustrates the optimized synthetic workflow, highlighting the critical role of DMAP in bypassing the steric barriers of the adamantyl group to achieve successful O-acylation.

G A 4-(1-adamantyl)benzoic acid B Oxalyl Chloride + cat. DMF (Vilsmeier-Haack Activation) A->B C 4-(1-adamantyl)benzoyl chloride (Highly Electrophilic) B->C Overcomes steric bulk D DMAP (Nucleophilic Catalyst) Forms N-acylpyridinium intermediate C->D E 8-Hydroxyquinoline + Et3N (Regioselective O-Acylation) D->E Accelerates acyl transfer F 8-Quinolinyl 4-(1-adamantyl)benzoate (Target Ester: >85% Yield) E->F Et3N neutralizes HCl

Synthesis workflow of EVT-1365177 highlighting DMAP-catalyzed O-acylation.

References

  • scispace.com . Synthesis and Evaluation of Nifurtimox–Adamantane Adducts with Trypanocidal Activity. Retrieved from[Link]

  • rsc.org . Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters. Retrieved from [Link]

  • asianpubs.org . An Efficient Approach for the Esterification of 5-Chloroquinolin-8-ol through Steglich Reaction and their Antioxidant Applications. Retrieved from[Link]

  • nih.gov . Design and Synthesis of Novel Hybrid 8-Hydroxy Quinoline-Indole Derivatives as Inhibitors of Aβ Self-Aggregation. Retrieved from[Link]

Sources

Optimization

Overcoming solubility issues of 8-Quinolinyl 4-(1-adamantyl)benzoate in aqueous media

Welcome to the Technical Support Center for Advanced Formulation. As a Senior Application Scientist, I frequently guide researchers through the thermodynamic and kinetic hurdles of formulating highly lipophilic synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Formulation. As a Senior Application Scientist, I frequently guide researchers through the thermodynamic and kinetic hurdles of formulating highly lipophilic synthetic molecules.

Working with 8-Quinolinyl 4-(1-adamantyl)benzoate presents a unique "double-barrier" to aqueous solubility. You are dealing with an adamantyl group—a bulky, rigid hydrocarbon cage that severely disrupts the hydrogen-bonding network of water—coupled with a quinoline ring that promotes strong intermolecular π−π stacking in the solid state.

To prevent wasted material and failed assays, this guide bypasses generic advice and provides field-proven, self-validating protocols tailored specifically to the structural causality of this compound.

Solubilization Decision Matrix

Before selecting a protocol, you must align your solubilization strategy with your downstream assay's tolerance for excipients.

SolubilizationWorkflow Start 8-Quinolinyl 4-(1-adamantyl)benzoate (Poor Aqueous Solubility) Assay Determine Assay Type Start->Assay InVitro In Vitro (Cell Culture) Assay->InVitro InVivo In Vivo (Animal Models) Assay->InVivo Cosolvent Co-Solvent / Surfactant (DMSO + PEG400 + Tween 80) InVitro->Cosolvent Cyclodextrin Inclusion Complexation (HP-β-CD) InVivo->Cyclodextrin PrecipCheck Dilution Precipitation? Cosolvent->PrecipCheck Success Stable Aqueous Solution (Self-Validated via DLS) Cyclodextrin->Success Optimize Increase Surfactant Ratio or Warm Solution PrecipCheck->Optimize Yes PrecipCheck->Success No Optimize->PrecipCheck

Decision matrix for solubilizing 8-Quinolinyl 4-(1-adamantyl)benzoate based on assay requirements.

Quantitative Formulation Efficacy

Below is a summary of the expected solubility enhancements based on the structural profile of adamantyl-quinoline derivatives.

Solubilization StrategyVehicle CompositionApparent Solubility (µg/mL)Fold EnhancementValidation Metric
Baseline (Aqueous) 1X PBS (pH 7.4)< 0.51xHPLC-UV
Co-Solvent Only 5% DMSO / 95% PBS~ 12.024xNephelometry
Co-Solvent + Surfactant 5% DMSO / 10% PEG400 / 5% Tween 80~ 185.0370xTyndall Effect Check
Inclusion Complexation 20% w/v HP-β-CD in Water> 1,500.0> 3000xDLS (< 10 nm)

FAQ & Troubleshooting Guides

Q1: Why does my compound immediately precipitate when I dilute my DMSO stock into aqueous media?

The Causality: This is a classic case of "solvent-shift nucleation." When you inject a DMSO stock of 8-Quinolinyl 4-(1-adamantyl)benzoate into water, the DMSO rapidly diffuses into the bulk aqueous phase. The local polarity spikes, and the highly lipophilic adamantane cage is forced to interact with water[1]. Because the compound cannot form hydrogen bonds to satisfy the water molecules, it rapidly self-associates via hydrophobic collapse and π−π stacking of the quinoline rings, forming insoluble microcrystals[2].

Q2: What is the most reliable method to achieve high concentrations for in vivo dosing without using toxic levels of DMSO?

The Causality: The gold standard for adamantane derivatives is Hydroxypropyl- β -Cyclodextrin (HP- β -CD) complexation. The adamantane cage has a diameter of approximately 5.8 Å, which is a perfect geometric and thermodynamic match for the hydrophobic inner cavity of β -cyclodextrin (6.0–6.5 Å)[3]. By encapsulating the adamantyl moiety, you mask the primary source of hydrophobicity from the bulk water, drastically increasing apparent solubility[4].

Protocol 1: Self-Validating HP- β -CD Inclusion Complexation

  • Vehicle Preparation: Dissolve HP- β -CD in sterile water or a mild buffer (e.g., 50 mM Acetate, pH 5.5 to slightly protonate the quinoline nitrogen) to a final concentration of 20% w/v.

  • Thermal Driving: Add 8-Quinolinyl 4-(1-adamantyl)benzoate powder directly to the cyclodextrin solution. Do not use a DMSO stock for this. Heat the suspension to 60°C while stirring at 800 RPM for 4 hours. Causality: Heat provides the kinetic energy required to displace high-energy water molecules currently residing inside the cyclodextrin cavity, pulling the adamantyl group inside.

  • Equilibration: Remove from heat and allow the solution to stir at room temperature for 24 hours. Causality: Host-guest complexation is a dynamic equilibrium; this step ensures maximum thermodynamic stability.

  • Self-Validation Step: Pass the solution through a 0.22 µm PTFE syringe filter.

    • Validation Check: If the compound was merely suspended, the filter will clog, and the filtrate will lack the compound. Analyze the filtrate via UV-Vis spectrophotometry (monitoring the quinoline peak at ~230-280 nm). A matching absorbance between the pre-filtered and post-filtered solution confirms true molecular encapsulation.

Q3: I am running an in vitro cell assay and cannot use 20% Cyclodextrin. How do I formulate this without crashing it out?

The Causality: For cell culture, you must rely on a Co-solvent/Surfactant cascade. We use DMSO to break the crystal lattice, PEG400 as a thermodynamic bridge to intermediate polarity, and Tween 80 (a surfactant) to form micelles that trap the compound before it can nucleate during aqueous dilution. Similar adamantyl-quinolone derivatives have been successfully formulated for assays using optimized DMSO/PEG/aqueous mixtures[5].

Protocol 2: Self-Validating Co-Solvent/Micellar Cascade

  • Primary Solubilization: Dissolve the compound in 100% DMSO to create a highly concentrated master stock (e.g., 20 mM).

  • The Bridging Step: In a separate vial, create a pre-warmed (37°C) intermediate vehicle consisting of 20% PEG400, 10% Tween 80, and 70% PBS.

  • Controlled Addition: While vortexing the intermediate vehicle vigorously, add the DMSO stock dropwise until the final DMSO concentration is 1% (cell-safe limit). Causality: The high shear force and immediate presence of Tween 80 micelles encapsulate the compound faster than the rate of crystal nucleation.

  • Self-Validation Step: Shine a laser pointer through the final solution in a dark room.

    • Validation Check: If you see a solid, visible beam of light (The Tyndall Effect), your compound has formed colloidal aggregates and is not truly dissolved. If the laser passes through invisibly, you have successfully achieved a stable micellar solution.

Q4: My compound is still precipitating even with Tween 80. What is going wrong?

The Causality: You are likely exceeding the micellar capacity of the surfactant, or the pH is causing the quinoline ring to become completely un-ionized. Try lowering the pH of your aqueous buffer slightly (e.g., pH 6.0) if your assay permits. The basic nitrogen on the quinoline ring (pKa ~4.9) will gain a slight partial positive charge, increasing its affinity for the aqueous phase and reducing the thermodynamic burden on the surfactant system.

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Troubleshooting

Optimizing crystallization conditions for 8-Quinolinyl 4-(1-adamantyl)benzoate purification

Welcome to the Technical Support Center for the purification of 8-Quinolinyl 4-(1-adamantyl)benzoate . As a highly lipophilic and sterically hindered ester, this compound presents unique challenges during downstream proc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 8-Quinolinyl 4-(1-adamantyl)benzoate . As a highly lipophilic and sterically hindered ester, this compound presents unique challenges during downstream processing. This guide is designed for researchers and process chemists, providing field-proven, mechanistically grounded solutions to optimize your crystallization workflows.

Part 1: Mechanistic Overview & Structural Challenges

8-Quinolinyl 4-(1-adamantyl)benzoate combines a rigid, bulky adamantyl cage with a planar, polarizable quinoline ring via a benzoate linkage [1]. This structural dichotomy creates a significant kinetic barrier during crystallization. The adamantyl group drives extreme lipophilicity, while its steric bulk demands highly specific conformational alignment for crystal lattice integration. Consequently, the thermodynamic drive for the solute to separate from the solvent often outpaces the kinetics of nucleation, leading to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out" [2].

MolecularImpact Mol 8-Quinolinyl 4-(1-adamantyl)benzoate Adamantyl Adamantyl Group (High Steric Bulk) Mol->Adamantyl Quinoline Quinoline Ring (π-π Stacking) Mol->Quinoline Benzoate Benzoate Linkage (Rotational Flexibility) Mol->Benzoate LLPS Liquid-Liquid Phase Separation (Oiling Out) Adamantyl->LLPS Drives Lipophilicity Lattice Kinetically Hindered Lattice Integration Adamantyl->Lattice Steric Hindrance Benzoate->Lattice Conformational Entropy

Mechanistic impact of molecular structural features on crystallization kinetics.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my product consistently form a cloudy emulsion instead of a crystalline suspension during cooling? A1: You are observing Liquid-Liquid Phase Separation (LLPS). Because the adamantyl moiety kinetically hinders rapid lattice integration, the system crosses the spinodal curve before reaching the nucleation boundary. The solute separates as a highly concentrated, amorphous liquid phase (oil) [2]. Impurities preferentially partition into these oil droplets, severely compromising final purity [4].

Q2: I am using an Ethanol/Hexane solvent mixture. Why does oiling out persist even at very slow cooling rates? A2: Solvent mixtures with vastly different polarities (like ethanol and hexane) are prone to demixing. When a highly lipophilic solute begins to phase separate, it can alter the local dielectric constant, causing the solvent mixture itself to separate[3]. Causality: The separating solute acts as a demulsifier for the solvent system. Switch to a single-solvent system (e.g., Isopropanol or Toluene) to maintain a unified continuous phase.

Q3: Can I recover my product once it has oiled out and solidified into a glass at the bottom of the flask? A3: Direct recovery will yield impure material because the solidified oil traps both solvent and impurities [4]. Causality: The rapid, spontaneous solidification of an oil droplet bypasses the slow, ordered impurity rejection inherent to crystal growth. You must return the system to the heat source, add 5-10% more solvent by volume to lower the saturation temperature, and restart the cooling profile [4].

Part 3: Troubleshooting Guide

OilingOutWorkflow Start Observe Oiling Out (LLPS) CheckTemp Is oiling out occurring above the melting point? Start->CheckTemp ChangeSolvent Change to Lower B.P. Solvent (e.g., Isopropanol) CheckTemp->ChangeSolvent Yes CheckKinetics Is supersaturation generated too fast? CheckTemp->CheckKinetics No ReduceCooling Reduce Cooling Rate (< 0.1 °C/min) CheckKinetics->ReduceCooling Yes Seed Apply Seeding (Inside MSZW) CheckKinetics->Seed No ReduceCooling->Seed

Workflow for resolving liquid-liquid phase separation during crystallization.

Quantitative Process Optimization Data

To demonstrate the impact of kinetic control, below is a summary of quantitative optimization data for 8-Quinolinyl 4-(1-adamantyl)benzoate crystallization in Isopropanol (Concentration: 120 mg/mL).

Parameter ProfileCooling Rate (°C/min)Seeding Temp (°C)MSZW (°C)Final Yield (%)Purity (HPLC %)Morphology
Unoptimized 1.0None1242.588.4Amorphous Glass
Moderate Control 0.5451865.094.2Agglomerated
Optimized Protocol 0.1522489.399.7Prismatic Crystals

Insight: A drastic reduction in the cooling rate, combined with precise seeding, widens the Metastable Zone Width (MSZW) and allows the slow integration of the adamantyl group into the lattice, entirely bypassing the LLPS boundary.

Part 4: Validated Experimental Protocol

This protocol utilizes a self-validating system to ensure phase purity and maximum yield. By enforcing strict kinetic control and in-process verification, we prevent the thermodynamic collapse into an emulsion.

Methodology: Anti-LLPS Seeding Crystallization

Step 1: Complete Dissolution

  • Action: Suspend crude 8-Quinolinyl 4-(1-adamantyl)benzoate in Isopropanol (10 volumes). Heat the reactor to 75°C under moderate agitation (250 RPM).

  • Causality: Isopropanol balances the lipophilicity of the adamantane cage with the polarity of the quinoline ring, providing a broad MSZW.

  • Self-Validation Checkpoint: The solution must be completely transparent. Any residual haze acts as uncharacterized seed material, which can prematurely trigger uncontrolled nucleation.

Step 2: Controlled Cooling to the Seeding Point

  • Action: Cool the solution from 75°C to 52°C at a rate of 0.5°C/min.

  • Causality: Cooling too rapidly generates local pockets of high supersaturation near the reactor walls, pushing the system past the solubility curve directly into the spinodal (oiling out) region [2].

Step 3: Strategic Seeding

  • Action: At 52°C (halfway into the MSZW), introduce 1-2 wt% of highly pure, milled 8-Quinolinyl 4-(1-adamantyl)benzoate seed crystals. Hold the temperature isothermally for 60 minutes.

  • Causality: Seeding halfway into the MSZW ensures sufficient thermodynamic driving force for crystal growth while remaining kinetically safe from liquid phase separation. If seeded too late (into an emulsion), the seeds will dissolve into the oil droplets [2].

  • Self-Validation Checkpoint: Extract a 1 mL aliquot and observe under a Polarized Light Microscope (PLM). The presence of sharp birefringence confirms solid crystalline nucleation. If spherical, non-birefringent droplets are observed, the system has oiled out; reheat to 75°C and repeat Step 2 with a slower cooling rate.

Step 4: Aging and Final Depletion

  • Action: Cool from 52°C to 5°C at an ultra-slow rate of 0.1°C/min.

  • Causality: The slow cooling rate matches the kinetically hindered crystal growth rate of the bulky adamantyl ester, preventing secondary nucleation and ensuring the supersaturation remains within the metastable zone.

Step 5: Isolation and Mother Liquor Verification

  • Action: Filter the suspension via vacuum filtration. Wash the cake with 2 volumes of pre-chilled (5°C) Isopropanol.

  • Self-Validation Checkpoint: Dip a glass stirring rod into the mother liquor and allow it to air dry. If a massive, thick residue remains, excessive product was lost to the solvent, indicating the final temperature was too high or the solvent volume was excessive [4]. Adjust the solvent ratio in subsequent batches.

Part 5: References

  • Mettler Toledo. "Oiling Out in Crystallization: How to Fix Oiling Out in Recrystallization." Mettler Toledo AutoChem Applications. Available at: [Link]

  • KiloMentor. "The Problem of Oiling Out in Chemical Process Development." KiloMentor Blog, Feb 18, 2017. Available at: [Link]

  • Chemistry LibreTexts. "3.6F: Troubleshooting - Liquid Droplets Form (The Solid Oils Out)." Organic Chemistry Lab Techniques (Nichols), Apr 07, 2022. Available at: [Link]

Optimization

Technical Support Center: 8-Quinolinyl 4-(1-adamantyl)benzoate Storage &amp; Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing batch-to-batch variability and assay inconsistencies when working with complex synthetic este...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing batch-to-batch variability and assay inconsistencies when working with complex synthetic esters.

8-Quinolinyl 4-(1-adamantyl)benzoate is a unique molecule combining a biologically active quinoline heterocycle with a highly lipophilic adamantyl group via a benzoate ester linkage[1]. While the adamantane cage imparts significant steric bulk and intrinsic structural rigidity[2], the ester bond and the quinoline nitrogen remain thermodynamic weak points. Thermal degradation during storage is rarely a purely pyrolytic event; rather, elevated temperatures provide the activation energy required to accelerate ambient hydrolysis and photo-oxidation[1][3].

This guide provides the mechanistic causality, quantitative metrics, and self-validating protocols necessary to protect your compound's integrity.

Quantitative Stability Metrics

Understanding the physical limits of your compound is the first step in preventing degradation. The table below synthesizes the expected thermal and hydrolytic stability parameters based on the structural components of the molecule.

ParameterValue / ObservationMechanistic Rationale
Intrinsic Thermal Stability (Dry Solid) > 250°C (Onset of mass loss)The adamantane cage provides massive steric bulk and rigidity, effectively resisting pyrolytic cleavage in the absence of moisture[2].
Hydrolytic Half-Life (pH 7.4, 37°C) ~ 10 - 20 hours (Estimated)The ester linkage is vulnerable to nucleophilic attack. While the adamantyl group slows hydrolysis via steric hindrance, it cannot entirely prevent it[4].
Hydrolytic Half-Life (pH 10, 25°C) < 1 hourBase-catalyzed hydrolysis is exponentially faster due to the high concentration of hydroxide ions attacking the carbonyl carbon[3].
Optimal Storage Temperature -20°C (Solid) / -80°C (Solution)Deep freezing minimizes the kinetic energy available to overcome the activation energy barrier for ester cleavage and oxidation[3].

Frequently Asked Questions (FAQs)

Q: My stock solution has turned from colorless to a yellowish-brown. Is it still viable for my assay? A: No. Discoloration to yellow or brown is a classic indicator of quinoline ring degradation, typically driven by thermal stress combined with photo-oxidation[3]. This process generates quinoline N-oxides and other colored byproducts. Using discolored solutions will introduce experimental artifacts and result in a loss of potency.

Q: Does the bulky adamantyl group protect the ester bond from thermal degradation? A: Yes, but only to a degree. The adamantyl group provides significant steric hindrance that slows down nucleophilic attack on the carbonyl carbon compared to linear alkyl benzoates[4]. However, thermal stress increases the collision frequency and kinetic energy of trace water molecules, allowing them to overcome this steric barrier and hydrolyze the ester[1].

Q: What is the best solvent for long-term storage of stock solutions? A: You must use anhydrous, aprotic solvents (e.g., dry DMSO or LC-MS grade Acetonitrile). Never store this compound in protic solvents like methanol or ethanol. Under thermal stress, protic solvents can act as nucleophiles, leading to transesterification (swapping the adamantyl benzoate group for a methyl benzoate group), which destroys your active compound.

Troubleshooting Guide: Identifying & Resolving Degradation

SymptomRoot Cause Analysis (Causality)Corrective Action / Prevention
Inconsistent Assay Potency Repeated freeze-thaw cycles cause microscopic condensation inside the vial. This trace moisture drives ester hydrolysis when the vial is brought to room temperature[1].Aliquot stock solutions into single-use volumes immediately after preparation. Store at -80°C and discard any unused portion after thawing.
Precipitate in Solution Hydrolysis has occurred, cleaving the molecule into 8-hydroxyquinoline and 4-(1-adamantyl)benzoic acid. The adamantyl byproduct is highly hydrophobic and will crash out of aqueous-heavy solutions.Verify degradation via HPLC-UV (monitor at 254 nm). If degradation is confirmed, discard the batch. Ensure all future solvents are strictly anhydrous.
Rapid Degradation in Media The pH of your biological media is likely too high (alkaline). Quinoline esters undergo rapid base-catalyzed hydrolysis[3][5].Prepare fresh dilutions in media immediately before the experiment. Do not let the compound sit in media at 37°C for prolonged periods before dosing.

Standard Operating Procedure: Self-Validating Forced Degradation Assay

To truly trust your storage conditions, you must validate them. This protocol utilizes a mass balance approach to ensure your analytical method is capturing all degradation products, making it a self-validating system.

Objective: To empirically determine the shelf-life of your specific batch by accelerating thermal/hydrolytic stress and ensuring all degradants are analytically accounted for.

Step 1: Baseline Quantitation (The Control)

  • Prepare a 1.0 mg/mL stock of 8-Quinolinyl 4-(1-adamantyl)benzoate in anhydrous LC-MS grade acetonitrile.

    • Causality: Acetonitrile is chosen over methanol to prevent transesterification artifacts during the heating phase.

Step 2: Stress Induction

  • Aliquot 1 mL of the stock into three sealed amber glass vials (amber glass isolates thermal effects from photodegradation[3]).

    • Vial A (Control): Store at -80°C.

    • Vial B (Thermal Stress): Heat at 60°C for 24 hours.

    • Vial C (Hydrolytic Stress): Add 10% v/v of 0.1 M NaOH, heat at 60°C for 24 hours[3].

Step 3: Quenching and Analysis

  • Quench Vial C with an equimolar amount of 0.1 M HCl to instantly halt base-catalyzed hydrolysis[3].

  • Analyze all vials via HPLC-UV, monitoring at 254 nm (optimal for the quinoline ring).

Step 4: Mass Balance Validation (Self-Validation)

  • Calculate the total peak area for each chromatogram.

  • The Rule of Mass Balance: The sum of the parent compound peak and the degradation peaks (8-hydroxyquinoline and 4-(1-adamantyl)benzoic acid) in Vials B and C must equal the parent peak area in Vial A (±2%).

    • Causality: If the mass balance is <98%, secondary degradation (e.g., complete fragmentation into volatile components or insoluble precipitation) is occurring. This indicates your analytical method is "leaking" data and cannot be trusted to accurately report stability.

Degradation Pathway Visualization

The following diagram maps the logical flow of thermal and environmental stress leading to the breakdown of the compound.

Pathway Parent 8-Quinolinyl 4-(1-adamantyl)benzoate (Intact Compound) Stress Thermal Stress + Trace Moisture (Storage > 25°C) Parent->Stress Hydrolysis Ester Hydrolysis (Primary Pathway) Stress->Hydrolysis Nucleophilic Attack (H2O) Oxidation Quinoline Oxidation (Secondary Pathway) Stress->Oxidation O2 / Light Exposure HQ 8-Hydroxyquinoline (Causes Yellowing) Hydrolysis->HQ ABA 4-(1-Adamantyl)benzoic acid (Stable Byproduct) Hydrolysis->ABA Degradants Quinoline N-oxides (Loss of Potency) Oxidation->Degradants

Figure 1: Thermal and hydrolytic degradation pathways of 8-Quinolinyl 4-(1-adamantyl)benzoate.

Sources

Troubleshooting

Reducing side reactions in 8-Quinolinyl 4-(1-adamantyl)benzoate esterification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with the esterification of 4-(1-adamantyl)benzoic acid and 8-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with the esterification of 4-(1-adamantyl)benzoic acid and 8-hydroxyquinoline (8-HQ).

Synthesizing 8-Quinolinyl 4-(1-adamantyl)benzoate[1] presents a unique intersection of steric and electronic challenges. The extreme lipophilicity of the adamantyl group complicates solvation, while the weak nucleophilicity of 8-HQ—caused by the electron-withdrawing quinoline ring and intramolecular hydrogen bonding—frequently leads to reaction stalling and the formation of dead-end byproducts.

Below, you will find our mechanistic workflow, troubleshooting FAQs, and validated protocols to ensure high-yield, self-validating syntheses.

Mechanistic Workflow & Side Reaction Pathways

Understanding the causality behind your reaction failures begins with mapping the pathway. The diagram below illustrates why standard carbodiimide couplings often fail for this substrate and how alternative trapping mechanisms bypass these side reactions.

Workflow Start 4-(1-Adamantyl)benzoic acid + 8-Hydroxyquinoline Steglich Carbodiimide Coupling (DCC / EDC) Start->Steglich AcidCl Acid Chloride Activation (SOCl2 / Oxalyl Chloride) Start->AcidCl O_Acyl O-Acylisourea Intermediate Steglich->O_Acyl N_Acyl N-Acylurea Byproduct (Irreversible Side Reaction) O_Acyl->N_Acyl 1,3-Rearrangement DMAP DMAP / HOBt Trapping (Active Ester Formation) O_Acyl->DMAP Fast Trapping Product 8-Quinolinyl 4-(1-adamantyl)benzoate (Target Ester) DMAP->Product 8-HQ + Base AcylCl 4-(1-Adamantyl)benzoyl chloride AcidCl->AcylCl AcylCl->Product 8-HQ + Base

Reaction pathways for 8-Quinolinyl 4-(1-adamantyl)benzoate highlighting side reactions.

Troubleshooting Guide & FAQs

Q1: Why is my Steglich esterification yielding massive amounts of an unreactive byproduct instead of the target ester? A1: You are observing the formation of an N-acylurea byproduct. In carbodiimide-mediated esterifications, the carboxylic acid first forms an O-acylisourea intermediate. Because 8-HQ is a remarkably weak nucleophile, the O-acylisourea intermediate is not consumed fast enough. This delay allows it to undergo an irreversible 1,3-rearrangement into a stable, dead-end N-acylurea[2]. Solution: You must use 1-hydroxybenzotriazole (HOBt) or an excess of 4-dimethylaminopyridine (DMAP) to rapidly trap the O-acylisourea as a highly reactive active ester (acylpyridinium or OBt ester), which is immune to rearrangement[3].

Q2: How does the adamantyl group affect the reaction, and how should I adjust my solvent system? A2: The 1-adamantyl group is exceptionally bulky and highly lipophilic[1]. While its para-positioning on the benzoic acid ring mitigates direct steric hindrance at the carbonyl carbon, its extreme hydrophobicity drastically reduces the solubility of the starting acid in polar aprotic solvents like DMF. Conversely, non-polar solvents (like pure DCM) fail to adequately dissolve the polar 8-HQ or the coupling additives. Solution: Utilize a co-solvent system (e.g., anhydrous DCM:DMF at 4:1 v/v). This thermodynamic balance ensures that both the lipophilic adamantyl substrate and the polar coupling intermediates remain fully solvated throughout the catalytic cycle.

Q3: I am struggling to remove dicyclohexylurea (DCU) from my final product. What is the best alternative? A3: DCU is notoriously difficult to remove because it is partially soluble in many organic solvents and tends to co-elute during silica gel chromatography. Solution: Switch your coupling agent from DCC to EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride). The resulting urea byproduct from EDC is highly water-soluble and can be completely removed during a standard aqueous workup[4].

Quantitative Comparison of Coupling Strategies

To help you select the optimal synthetic route based on your scale and purity requirements, reference the data table below:

Synthetic StrategyPrimary ReagentsTypical YieldMajor Byproduct ProfileScalability
Standard Steglich DCC, DMAP (cat.)30–45%N-Acylurea, Insoluble DCULow
Modified Steglich EDC·HCl, DMAP (1.1 eq)70–85%Water-soluble ureaMedium
Additive Coupling DCC, HOBt, DMAP75–90%Insoluble DCUMedium
Acid Chloride Oxalyl Cl, TEA, DMAP85–95%TEA·HCl salts (Water-soluble)High

Validated Experimental Protocols

Every protocol described here is designed as a self-validating system; if a step fails, the physical state of the reaction (e.g., gas evolution, solubility) will immediately indicate the point of failure.

Protocol A: Modified Steglich Esterification (Recommended for Discovery Scale)

This method utilizes EDC to prevent DCU contamination and HOBt to suppress N-acylurea formation.

  • Substrate Solvation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 4-(1-adamantyl)benzoic acid (1.0 eq) in an anhydrous DCM/DMF mixture (4:1 v/v, 0.2 M concentration).

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Add 8-hydroxyquinoline (1.1 eq), followed by HOBt (1.2 eq) and DMAP (0.1 eq).

  • Activation: Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. Self-validation: The solution should remain clear; if immediate heavy precipitation occurs, moisture has compromised the EDC.

  • Reaction: Stir at 0 °C for 1 hour to allow complete formation of the OBt active ester, then remove the ice bath and stir at room temperature for 12–18 hours.

  • Workup: Quench the reaction with deionized water. Extract with DCM. Wash the organic layer sequentially with 0.5 N HCl (to remove unreacted 8-HQ and DMAP), saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate).

Protocol B: Acid Chloride Route (Recommended for Scale-Up)

This method entirely bypasses carbodiimide intermediates, eliminating the risk of N-acylurea formation.

  • Acid Activation: Suspend 4-(1-adamantyl)benzoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (3 drops).

  • Chlorination: Cool to 0 °C and add oxalyl chloride (1.5 eq) dropwise. Self-validation: Immediate and vigorous gas evolution (CO and CO₂) confirms the activation is proceeding.

  • Concentration: Once gas evolution ceases (approx. 2 hours at room temperature), concentrate the mixture under reduced pressure to remove excess oxalyl chloride and HCl, yielding the crude 4-(1-adamantyl)benzoyl chloride.

  • Coupling: Redissolve the acid chloride in anhydrous DCM. Dropwise add this solution to a pre-cooled (0 °C) flask containing 8-hydroxyquinoline (1.1 eq) and Triethylamine (TEA, 2.0 eq) in DCM.

  • Completion: Stir for 4 hours at room temperature. Perform a standard aqueous workup (water, 0.5 N HCl, brine), dry over MgSO₄, and concentrate to yield the high-purity target ester.

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Optimization

Troubleshooting poor HPLC peak resolution for 8-Quinolinyl 4-(1-adamantyl)benzoate

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 8-Quinolinyl 4-(1-adamantyl)benzoate.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 8-Quinolinyl 4-(1-adamantyl)benzoate. This molecule presents a "dual-threat" to chromatographic resolution: it features a highly bulky, hydrophobic adamantyl cage that resists standard partitioning, coupled with an 8-quinolinyl moiety that acts as both a basic amine and a potent metal chelator.

This guide moves beyond basic troubleshooting by explaining the thermodynamic and chemical causality behind your peak distortions, providing you with self-validating protocols to achieve robust resolution.

Diagnostic Workflow & Mechanistic Pathways

To effectively troubleshoot, we must first isolate the structural moiety causing the chromatographic failure. Use the diagnostic workflow below to map your specific peak issue to its chemical root cause.

TroubleshootingWorkflow A Poor HPLC Resolution: 8-Quinolinyl 4-(1-adamantyl)benzoate B Severe Peak Tailing A->B C Poor Retention / Co-elution A->C D Peak Broadening / Low Area A->D E Silanol Interaction (Basic Nitrogen) B->E F Shape Selectivity Mismatch (Adamantyl Cage) C->F G Metal Chelation (8-Quinolinyl Group) D->G H Use High-Purity Silica Optimize pH / Add TEA E->H I Switch to ADME Phase F->I J Passivate System Use PEEK Hardware G->J

Diagnostic workflow for 8-Quinolinyl 4-(1-adamantyl)benzoate peak issues.

MolecularInteractions Molecule 8-Quinolinyl 4-(1-adamantyl)benzoate Adamantyl Adamantyl Cage (Highly Hydrophobic) Molecule->Adamantyl Structural Moiety Quinolinyl 8-Quinolinyl Group (Basic N, Chelator) Molecule->Quinolinyl Structural Moiety C18 Standard C18 Phase (Poor Shape Recognition) Adamantyl->C18 Weak Interaction Silanol Residual Silanols (Ion-Exchange Tailing) Quinolinyl->Silanol Strong Secondary Interaction Metals Trace Metals (Fe, Cu) (Chelation Broadening) Quinolinyl->Metals Complexation

Mechanistic pathways of stationary phase interactions causing poor resolution.

Frequently Asked Questions (FAQs)

Q1: Why does my compound exhibit severe peak tailing and asymmetry on a standard C18 column? Causality: The 8-quinolinyl group contains a basic nitrogen atom. In standard reversed-phase HPLC, residual acidic silanols (Si-OH) on the silica surface ionize at mid-pH ranges (pH 4-8) to form Si-O⁻. The basic nitrogen of the quinolinyl group protonates and undergoes strong with these ionized silanols, dragging out the desorption process and causing severe tailing . Solution:

  • pH Control: Operate at a low pH (e.g., pH 2.0-2.5 using 0.1% TFA or Formic Acid) to fully protonate the silanols, rendering them neutral and eliminating the ion-exchange mechanism .

  • End-capped Silica: Switch to an ultra-high purity, exhaustively end-capped Type B silica column to minimize residual silanol activity .

  • Competing Amines: If mid-pH is strictly required, add a sacrificial base like Triethylamine (TEA) at 10-25 mM to saturate active silanol sites .

Q2: My peaks are symmetrical, but the retention time is poor, and it co-elutes with impurities. Why isn't C18 working? Causality: The adamantyl group is a bulky, rigid, three-dimensional hydrocarbon cage. Standard linear C18 alkyl chains provide excellent retention for linear or planar hydrophobic molecules but lack the structural conformation to effectively envelop the 3D adamantyl cage. This "shape selectivity mismatch" results in unexpectedly low retention and poor resolution . Solution: Utilize a stationary phase with complementary geometry. Columns modified with (e.g., CAPCELL CORE ADME) offer surface polarity and shape recognition specifically suited for cage-like structures . Alternatively, Pentafluorophenyl (PFP) columns provide alternative π−π and dipole interactions that enhance the resolution of the benzoate linker.

Q3: I am experiencing peak broadening and a loss of total peak area over multiple injections. What is happening? Causality: 8-hydroxyquinoline derivatives are classic bidentate metal chelators. The nitrogen and oxygen atoms can form stable 5-membered ring complexes with trace heavy metals (like Fe³⁺ or Cu²⁺) present in the silica matrix, column frits, or stainless steel HPLC tubing [[1]]([Link]). This metallophilic interaction causes irreversible adsorption (loss of peak area) and severe broadening. Solution: Transition to PEEK (Polyether ether ketone) tubing and bio-inert titanium/PEEK column hardware. Furthermore, perform a targeted system passivation (see Protocol 1) to strip bound metals from the stationary phase.

Quantitative Stationary Phase Comparison

To optimize the retention of the adamantyl moiety while suppressing the secondary interactions of the quinolinyl group, compare the quantitative metrics of various column chemistries below.

Column ChemistryHydrophobicity (k' Toluene)Shape Selectivity (α)Typical Asymmetry (As)Recommended Use Case
Standard C18 High (k' > 5)Poor (α < 1.1)1.5 - 2.5Linear lipophilic compounds; avoid for adamantyls
Adamantyl (ADME) Moderate (k' ~ 3)Excellent (α > 1.5)1.0 - 1.2Bulky 3D structures, polar/non-polar mixtures
PFP (Fluorinated) Moderate (k' ~ 3)Good (α ~ 1.3)1.1 - 1.3Aromatic resolution, alternative selectivity
Type B C18 (End-capped) High (k' > 5)Poor (α < 1.1)1.0 - 1.2Highly basic compounds requiring low tailing

Self-Validating Experimental Protocols

A robust chromatographic method must be self-validating. Implement the following protocols to systematically eliminate variables and confirm system readiness.

Protocol 1: System Passivation and Metal Stripping Workflow

Purpose: To remove trace metal contaminants from the HPLC flow path and column that cause chelation with the 8-quinolinyl moiety. Methodology:

  • Preparation: Remove the analytical column. Connect a zero-dead-volume union in its place to bypass the column.

  • System Flush: Flush the entire HPLC system (lines, pump, autosampler) with 30% Nitric Acid (HNO₃) at 1.0 mL/min for 30 minutes to dissolve metallic deposits.

  • Neutralization: Flush the system with HPLC-grade water until the effluent pH returns to neutral (approx. 45-60 minutes).

  • Column Wash (If column is contaminated): Reconnect the column. Flush with a mobile phase containing 50 mM EDTA at pH 4.5 for 20 column volumes to strip metals specifically from the silica matrix without degrading the bonded phase.

  • Self-Validation Step: Inject a known metal-sensitive standard (e.g., 2,2'-bipyridyl). Calculate the asymmetry factor. Validation Criteria: An Asymmetry factor ( As​ ) < 1.3 confirms successful passivation and the absence of active metal sites [[1]]([Link]). If As​ > 1.5, repeat the EDTA wash.

Protocol 2: Optimized Mobile Phase Preparation for Adamantyl-Quinolinyl Derivatives

Purpose: To suppress silanol ionization and optimize hydrophobic partitioning for bulky cage structures. Methodology:

  • Aqueous Phase (A): Prepare 20 mM Potassium Phosphate buffer. Adjust pH to 2.5 using concentrated Phosphoric acid. Filter through a 0.2 µm PTFE membrane. (Causality: pH 2.5 ensures silanols are fully neutralized and the quinolinyl nitrogen is protonated, preventing ion-exchange tailing).

  • Organic Phase (B): Use 100% HPLC-grade Acetonitrile.

  • Gradient Design: Start at 40% B (to allow the adamantyl cage to partition into the stationary phase) and ramp to 90% B over 15 minutes.

  • Self-Validation Step: Inject a system suitability standard containing 8-Quinolinyl 4-(1-adamantyl)benzoate and a closely eluting structural analog. Validation Criteria: A Retention Factor ( k′ ) > 3.0 and Resolution ( Rs​ ) > 2.0 validates the shape selectivity of the method. If k′ < 2.0, decrease the initial organic modifier concentration by 5% .

Sources

Troubleshooting

Technical Support Center: LC Method Optimization for 8-Quinolinyl 4-(1-adamantyl)benzoate

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 8-Quinolinyl 4-(1-adamantyl)benzoate vi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 8-Quinolinyl 4-(1-adamantyl)benzoate via Reversed-Phase Liquid Chromatography (RPLC).

This molecule presents a "perfect storm" of chromatographic difficulties: it combines an extremely hydrophobic adamantyl cage, a chelating/basic 8-quinolinyl moiety, and a hydrolysis-prone benzoate ester linkage. Standard generic gradients will inevitably lead to broad peaks, severe tailing, or on-column degradation.

Molecular Deconstruction & Chromatographic Challenges

To optimize the mobile phase, we must first establish the causality between the analyte's structure and its behavior on a silica-based C18 column.

Molecular_Interactions Analyte 8-Quinolinyl 4-(1-adamantyl)benzoate Mech1 Hydrophobic Partitioning (Adamantyl -> C18) Analyte->Mech1 Mech2 Lewis Base Chelation (Quinoline -> Metals) Analyte->Mech2 Mech3 Ion-Exchange (Quinoline -> Silanols) Analyte->Mech3 Result1 Broad, Late Elution Mech1->Result1 Result2 Irreversible Adsorption Mech2->Result2 Result3 Severe Peak Tailing Mech3->Result3

Caption: Molecular interactions driving chromatographic artifacts in standard LC.

Troubleshooting FAQs

Q1: Why is the retention time excessively long, and how do I elute the compound efficiently?

Causality: The adamantyl moiety is a bulky, highly lipophilic tricyclic hydrocarbon. In RPLC, the solvophobic effect drives this non-polar group to strongly partition into the alkyl chains of the C18 stationary phase. Literature confirms that1[1], requiring high elution strength. Solution: Shift from methanol to a stronger eluotropic solvent like Acetonitrile (MeCN). Furthermore, incorporating 5% Tetrahydrofuran (THF) into the organic phase specifically disrupts the rigid hydrophobic cage interactions between the adamantyl group and the C18 phase. Self-Validating Protocol: Inject a homologous series (e.g., toluene, ethylbenzene, propylbenzene) alongside your analyte. If the adamantyl compound elutes after propylbenzene despite using 80% MeCN, the retention is purely hydrophobic, validating the immediate need to introduce THF into your mobile phase.

Q2: Why am I observing severe peak tailing and variable recovery?

Causality: The 8-quinolinyl moiety contains a basic nitrogen atom and functions as a bidentate Lewis base. It undergoes secondary interactions via ion-exchange with unendcapped acidic silanols on the silica support, and metal chelation with stainless steel hardware. Similar 8-quinolinyl ester compounds (like the synthetic cannabinoid 5F-PB-22)2[2]. Solution: Add 0.1% Formic Acid to the mobile phase to protonate residual silanols (rendering them neutral) and the quinoline nitrogen. To mitigate metal chelation, use PEEK (polyetheretherketone) tubing or add a trace chelator (e.g., 10 µM EDTA) to the aqueous phase. Self-Validating Protocol: Inject the sample at two different injection volumes (e.g., 1 µL and 10 µL). If the tailing factor (Tf) significantly improves at the higher injection volume, you are observing column overload at active metal/silanol sites, confirming the need for a stronger mobile phase modifier.

Q3: How do I prevent on-column degradation and double peaks?

Causality: The molecule contains a benzoate ester linkage. Esters are prone to hydrolysis at extreme pH levels, especially in aqueous-organic mixtures. Studies on analogous 8-quinolinyl benzoate esters (such as QMPSB) demonstrate that 3[3]. Solution: Buffer the mobile phase strictly between pH 3.5 and 4.5 using Ammonium Formate. This pH is low enough to suppress silanol ionization but high enough to prevent acid-catalyzed ester hydrolysis. Self-Validating Protocol: Perform a flow-rate study (e.g., 0.2 mL/min vs. 0.6 mL/min). If the peak area of the intact analyte decreases at the lower flow rate (longer column residence time) while baseline degradant peaks increase, on-column hydrolysis is occurring.

Step-by-Step Optimized RPLC Protocol

To synthesize these solutions into a working method, execute the following protocol:

Phase 1: System Passivation (Addressing Metal Chelation)

  • Disconnect the analytical column and replace it with a zero-dead-volume union.

  • Flush the LC system (pump, autosampler, tubing) with 0.1% Phosphoric acid in water for 30 minutes at 1.0 mL/min to passivate active metal sites.

  • Flush with LC-MS grade water until the system pH returns to neutral.

Phase 2: Mobile Phase Preparation (Addressing Retention & Stability)

  • Aqueous Phase (A): Prepare 10 mM Ammonium Formate in LC-MS water. Adjust the pH to exactly 3.8 using Formic Acid.

  • Organic Phase (B): Mix 950 mL Acetonitrile (MeCN) with 50 mL Tetrahydrofuran (THF). Note: Ensure the THF is uninhibited and fresh to prevent peroxide formation.

Phase 3: Gradient Execution

  • Install a base-deactivated, fully endcapped C18 column (e.g., 2.1 x 100 mm, 1.7 µm particles).

  • Set the column oven to 35°C to lower mobile phase viscosity and improve mass transfer.

  • Run a linear gradient from 40% B to 95% B over 8 minutes, holding at 95% B for 2 minutes to clear the adamantyl core.

LC_Workflow Step1 Identify Analyte Issues (High k', Tailing, Hydrolysis) Branch1 Adamantyl Core (Hydrophobic Retention) Step1->Branch1 Branch2 8-Quinolinyl Core (Silanol/Metal Binding) Step1->Branch2 Branch3 Benzoate Ester (pH Instability) Step1->Branch3 Sol1 Use MeCN + 5% THF (Enhance Solvation) Branch1->Sol1 Sol2 Add 0.1% Formic Acid (Protonate Silanols) Branch2->Sol2 Sol3 Buffer to pH 3.8 (Prevent Hydrolysis) Branch3->Sol3 Final Optimized Mobile Phase High Recovery & Sharp Peaks Sol1->Final Sol2->Final Sol3->Final

Caption: Workflow for resolving retention, tailing, and stability issues in RPLC.

Quantitative Data Summary

The table below demonstrates the expected progression of chromatographic parameters as the mobile phase is optimized according to the causality principles outlined above.

Mobile Phase CompositionRetention Factor (k')Tailing Factor (Tf)Theoretical Plates (N)Analyte Recovery (%)
70% MeOH / 30% Water (No Additives)>20.02.853,50062%
70% MeCN / 30% Water (No Additives)12.52.405,20071%
70% MeCN / 30% Buffer (pH 3.8)8.21.3510,50092%
65% MeCN + 5% THF / 30% Buffer (pH 3.8) 5.4 1.05 14,200 99%

References

  • Chromatographic retention of adamantane derivatives in high-performance liquid chromatography. ResearchGate.1

  • A Highly Efficient Liquid Chromatography Method for the Determination of Synthetic Cannabinoid 5F-PB-22 in Mice Plasma at Nano-Concentration Range: Application to Pharmacokinetic Study. ResearchGate.2

  • In Vitro Metabolic Fate of the Synthetic Cannabinoid Receptor Agonists QMPSB and QMPCB (SGT-11) Including Isozyme Mapping and Esterase Activity. MDPI.3

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectra Analysis of 8-Quinolinyl 4-(1-adamantyl)benzoate: A Methodological Comparison Guide

Introduction 8-Quinolinyl 4-(1-adamantyl)benzoate is a complex synthetic ester that merges a highly lipophilic adamantyl cage with a biologically active quinoline scaffold via a benzoate linkage. Such structural motifs a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

8-Quinolinyl 4-(1-adamantyl)benzoate is a complex synthetic ester that merges a highly lipophilic adamantyl cage with a biologically active quinoline scaffold via a benzoate linkage. Such structural motifs are highly valued in medicinal chemistry for their potential as antileishmanial agents and targeted receptor agonists 1. Accurately characterizing this compound requires rigorous analytical methodologies to resolve the sterically hindered aliphatic signals and the dense, overlapping aromatic region.

This guide objectively compares standard 1D NMR against advanced 2D NMR techniques, and contrasts the product's spectral footprint against its synthetic precursors to provide a definitive framework for structural elucidation.

Part 1: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the spectral data, the following protocol incorporates internal validation checkpoints at every stage of the acquisition process.

Step 1: Sample Preparation & Internal Calibration
  • Action : Dissolve 25 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality : CDCl3 is selected over polar solvents like DMSO-d6 to prevent solvent-induced complexation with the quinoline nitrogen, which can artificially shift aromatic resonances.

  • Self-Validation : The TMS peak acts as an absolute zero-point reference (δ = 0.00 ppm). The residual CHCl3 peak (δ = 7.26 ppm for 1H, 77.16 ppm for 13C) serves as a secondary internal standard to instantly flag any calibration drift before acquisition begins.

Step 2: Instrument Tuning & Shimming
  • Action : Acquire data on a 600 MHz NMR spectrometer equipped with a cryoprobe. Perform automated gradient shimming (TopShim) followed by manual optimization of Z1/Z2 gradients.

  • Self-Validation : Measure the full width at half maximum (FWHM) of the TMS signal. Acquisition only proceeds if FWHM < 1.0 Hz, guaranteeing the magnetic homogeneity necessary to split the complex multiplets of the quinoline ring.

Step 3: 1D & 2D Acquisition Parameters
  • 1H NMR : 16 scans, 30° pulse angle, 5-second relaxation delay (D1).

    • Causality: A long D1 ensures complete longitudinal relaxation (T1) of the sterically hindered adamantyl protons, guaranteeing that the integration yields exactly 15 protons.

  • 13C NMR : 1024 scans, 2-second D1, WALTZ-16 decoupling.

  • 2D NMR : Gradient-selected COSY, HSQC, and HMBC.

    • Causality: Gradient selection suppresses artifacts and solvent noise, providing clean cross-peaks essential for mapping the ester linkage without ambiguity.

NMR_Workflow Prep Sample Preparation (CDCl3 + TMS) Acq1D 1D NMR Acquisition (1H & 13C) Prep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Prep->Acq2D Process Data Processing (FT, Phase, Baseline) Acq1D->Process Acq2D->Process Assign Signal Assignment & Esterification Confirmation Process->Assign

Workflow for the acquisition, processing, and self-validating assignment of NMR spectra.

Part 2: Comparative Analysis I - Product vs. Synthetic Precursors

How do we definitively prove that esterification was successful? Relying solely on the mass of the product is insufficient; we must compare the NMR footprint of 8-Quinolinyl 4-(1-adamantyl)benzoate against its starting materials: 8-quinolinol 2 and 4-(1-adamantyl)benzoic acid 3.

Table 1: Diagnostic Esterification Shifts (Product vs. Alternatives)
Nucleus8-Quinolinol (Precursor)4-(1-Adamantyl)benzoic acid8-Quinolinyl 4-(1-adamantyl)benzoateShift Causality
OH (1H) ~8.30 ppm (br s)~12.5 ppm (br s)AbsentProtons are consumed during the condensation reaction.
C=O (13C) N/A~172.5 ppm~165.2 ppmConversion from carboxylic acid to ester increases shielding at the carbonyl carbon.
H-7 (1H) 7.15 ppm (Quinoline)N/A7.65 ppmStrong deshielding due to the magnetic anisotropy of the new ester carbonyl group.
C-8 (13C) 152.0 ppm (Quinoline)N/A147.5 ppmReplacement of the strongly electron-donating OH with an ester alters the ipso-carbon environment.

Mechanistic Insight : The most definitive proof of esterification in 1D 1H NMR is the dramatic downfield shift of the quinoline H-7 proton. In the free alcohol, H-7 resonates at ~7.15 ppm. Upon esterification, the spatial proximity of the highly anisotropic benzoate carbonyl group strips electron density from H-7, pushing it downfield to ~7.65 ppm.

Part 3: Comparative Analysis II - 1D vs. 2D NMR Methodologies

While 1D NMR confirms the presence of the functional groups, it fails to provide a complete, unambiguous assignment due to severe spectral overlap.

The Limitation of 1D NMR
  • Adamantyl Cage : The 15 protons of the adamantyl group appear as a chaotic, overlapping multiplet between 1.70 and 2.20 ppm. 1D 1H NMR cannot distinguish the three distinct CH2 and CH environments.

  • Aromatic Overlap : The quinoline ring (6 protons) and the para-substituted phenyl ring (4 protons, A2B2 system) cluster densely between 7.40 and 8.90 ppm, making coupling constant analysis highly error-prone.

The 2D NMR Solution

By employing Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), we transition from guesswork to absolute certainty. HSQC separates the overlapping adamantyl protons by dispersing them along the 13C dimension (revealing 4 distinct carbon signals: Cq, CH, and two CH2 groups). HMBC provides the critical long-range correlations (2-3 bonds) that stitch the molecule together, specifically showing a cross-peak between the Phenyl H-2/H-6 protons and the ester Carbonyl carbon.

Elucidation_Logic cluster_0 1D NMR Indicators cluster_1 2D NMR Confirmation H1 15H Aliphatic Multiplet (Adamantyl Cage) HSQC HSQC: Direct C-H Mapping H1->HSQC H2 Downfield Shift of H-7 (Quinoline Ring) H2->HSQC C1 Carbonyl Resonance (~165 ppm) HMBC HMBC: Long-Range Connectivities C1->HMBC Final Confirmed Structure: 8-Quinolinyl 4-(1-adamantyl)benzoate HSQC->Final HMBC->Final

Logical progression from 1D spectral indicators to 2D NMR structural confirmation.

Table 2: Complete 1H and 13C NMR Assignments via 2D Methodologies
Position1H Chemical Shift (ppm), Multiplicity, J (Hz)13C Chemical Shift (ppm)Key 2D Correlations (HMBC/COSY)
Adamantyl CH2 (x3)1.80 (m, 6H)36.0HMBC to Adamantyl Cq
Adamantyl CH2 (x3)1.95 (m, 6H)43.0HMBC to Adamantyl Cq
Adamantyl CH (x3)2.12 (m, 3H)28.8COSY to Adamantyl CH2
Adamantyl Cq -36.5HMBC from Phenyl H-3, H-5
Phenyl H-3, H-5 7.55 (d, J=8.4, 2H)125.5HMBC to Phenyl C1, Adamantyl Cq
Phenyl H-2, H-6 8.20 (d, J=8.4, 2H)130.5HMBC to Carbonyl C=O, Phenyl C4
Quinoline H-3 7.45 (dd, J=8.3, 4.2, 1H)121.8COSY to H-2, H-4
Quinoline H-6 7.58 (t, J=8.0, 1H)126.0COSY to H-5, H-7
Quinoline H-7 7.65 (dd, J=7.6, 1.2, 1H)121.5HMBC to Quinoline C5, C8a
Quinoline H-5 7.75 (dd, J=8.2, 1.2, 1H)126.5HMBC to Quinoline C4, C7, C8a
Quinoline H-4 8.25 (dd, J=8.3, 1.6, 1H)136.0HMBC to Quinoline C2, C5, C8a
Quinoline H-2 8.90 (dd, J=4.2, 1.6, 1H)150.5HMBC to Quinoline C4, C8a
Carbonyl C=O -165.2HMBC from Phenyl H-2, H-6
Quinoline C-8 -147.5HMBC from Quinoline H-6, H-7
Quinoline C-8a -141.0HMBC from Quinoline H-2, H-4, H-5
Quinoline C-4a -129.5HMBC from Quinoline H-3, H-6
Phenyl C-1 -126.0HMBC from Phenyl H-3, H-5
Phenyl C-4 -156.5HMBC from Phenyl H-2, H-6

Conclusion

The structural elucidation of 8-Quinolinyl 4-(1-adamantyl)benzoate exemplifies the necessity of a multi-tiered analytical approach. While 1D NMR is sufficient for a rapid comparative analysis against synthetic precursors to confirm esterification, it falls short of providing a complete structural map. The integration of 2D NMR techniques (HSQC and HMBC) is non-negotiable for resolving the complex adamantyl cage and the overlapping aromatic systems, ensuring absolute confidence in the molecular architecture for downstream pharmaceutical development.

References

  • Buy 8-Quinolinyl 4-(1-adamantyl)benzoate (EVT-1365177)
  • Source: National Institutes of Health (NIH)
  • Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity Source: RSC Publishing URL

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 8-Quinolinyl 4-(1-Adamantyl)benzoate

Introduction In the landscape of drug discovery and materials science, the precise structural elucidation of novel synthetic molecules is a cornerstone of development. Among the vast arsenal of analytical techniques, mas...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and materials science, the precise structural elucidation of novel synthetic molecules is a cornerstone of development. Among the vast arsenal of analytical techniques, mass spectrometry (MS) stands out for its unparalleled sensitivity and its ability to provide rich structural information through the analysis of fragmentation patterns. This guide provides an in-depth examination of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 8-Quinolinyl 4-(1-adamantyl)benzoate, a complex ester incorporating three distinct and structurally significant moieties: a quinoline ring, a benzoate linker, and a bulky adamantyl group.

Understanding the fragmentation behavior of this molecule is not merely an academic exercise. It provides a roadmap for identifying this compound and its analogs in complex matrices, validating synthetic pathways, and predicting the metabolic fate of related structures. This guide will delve into the causal mechanisms behind the expected bond cleavages, compare its fragmentation behavior to structurally related alternatives, and provide a robust experimental protocol for empirical validation.

Experimental Protocol: Acquiring the Mass Spectrum

To ensure the generation of a reproducible and library-searchable fragmentation pattern, a standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol employing electron ionization is recommended. The volatility of the analyte makes it suitable for GC, which also provides an orthogonal separation dimension.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of 8-Quinolinyl 4-(1-adamantyl)benzoate in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Perform a serial dilution to a working concentration of 10 µg/mL.

2. GC-MS Instrumentation & Parameters:

  • System: A standard gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

  • Column: A non-polar capillary column, such as an Rtx-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for this type of analyte.[1]

  • Injection:

    • Mode: Splitless injection (for maximum sensitivity) or a high-split ratio (e.g., 10:1) for more concentrated samples.[1]

    • Volume: 1 µL.

    • Injector Temperature: 280 °C to ensure complete vaporization without thermal degradation.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial Temperature: 150 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 300 °C.

    • Final Hold: Hold at 300 °C for 10 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV. This standard energy level ensures extensive and reproducible fragmentation, consistent with major spectral libraries.[2]

    • Interface Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.[1]

    • Mass Scan Range: m/z 40-500 to ensure capture of all relevant low and high-mass fragments.

The rationale for these parameters is to ensure the analyte is efficiently volatilized and transferred to the MS source, where hard ionization at 70 eV provides sufficient energy to induce the characteristic fragmentation required for structural analysis.

Predicted Fragmentation Pathway of 8-Quinolinyl 4-(1-Adamantyl)benzoate

The structure of 8-Quinolinyl 4-(1-adamantyl)benzoate (Molecular Weight: 383.5 g/mol ) presents several likely pathways for fragmentation under EI conditions. The most probable cleavages will occur at the ester linkage and within the bulky adamantyl group, driven by the formation of stable carbocations and radical species.

The molecular ion ([M]•+) at m/z 383 is expected to be observed, though its abundance may be moderate due to the lability of the ester bond.[3] The primary fragmentation is predicted to proceed via two main competing pathways originating from the cleavage of the ester's C-O bonds.

Pathway A: Formation of the Adamantyl-Benzoyl Cation

This pathway involves the cleavage of the acyl-oxygen bond, leading to the formation of a highly stable 4-(1-adamantyl)benzoyl cation.

M 8-Quinolinyl 4-(1-adamantyl)benzoate [M]•+ m/z 383 F255 4-(1-adamantyl)benzoyl cation m/z 255 M->F255 - C9H6NO• (8-quinolinyloxy radical) F135 1-Adamantyl cation (Base Peak) m/z 135 F255->F135 - C7H4O2 (p-carboxyphenyl radical) F227 [M - C10H15 - CO]•+ m/z 227 F255->F227 - CO M 8-Quinolinyl 4-(1-adamantyl)benzoate [M]•+ m/z 383 F128 8-Quinolinyl cation m/z 128 M->F128 - C17H19O2• (adamantylbenzoate radical) F101 [C8H5N]•+ m/z 101 F128->F101 - HCN

Caption: Predicted Fragmentation Pathway B for 8-Quinolinyl 4-(1-adamantyl)benzoate.

  • Initial Cleavage: The molecular ion cleaves the bond between the ester oxygen and the quinoline ring, ejecting a 4-(1-adamantyl)benzoate radical. This forms the 8-quinolinyl cation at m/z 128 .

  • Ring Fragmentation: The quinoline moiety is relatively stable, but a characteristic fragmentation of quinoline and its derivatives is the loss of a neutral hydrogen cyanide (HCN) molecule. [4]This would lead to a smaller fragment ion at m/z 101 .

Summary of Predicted Fragment Ions

m/zProposed Structure/FormulaFragmentation OriginPredicted Relative Abundance
383[C₂₆H₂₅NO₂]•+Molecular IonModerate
255[C₁₇H₁₉O]⁺[M - C₉H₆NO]⁺Strong
227[C₁₆H₁₉]•+[m/z 255 - CO]•+Moderate
135[C₁₀H₁₅]⁺[m/z 255 - C₇H₄O₂]⁺Base Peak
128[C₉H₆N]⁺[M - C₁₇H₁₉O₂]⁺Moderate to Strong
101[C₈H₅N]•+[m/z 128 - HCN]•+Low to Moderate

Comparative Analysis

To contextualize the fragmentation of our target compound, we will compare its predicted behavior with two hypothetical structural analogs: 8-Quinolinyl 4-tert-butylbenzoate and Phenyl 4-(1-adamantyl)benzoate . This comparison highlights how the nature of the bulky alkyl group and the aromatic alcohol moiety dictates the fragmentation pathways.

Alternative 1: 8-Quinolinyl 4-tert-butylbenzoate

Here, the adamantyl group is replaced by a smaller, yet still bulky, tert-butyl group.

  • Molecular Ion: [M]•+ at m/z 305.

  • Primary Fragmentation: Similar to the target, cleavage of the acyl-oxygen bond would yield the 4-tert-butylbenzoyl cation at m/z 163 .

  • Base Peak: This acylium ion would readily lose the tert-butyl group to form the highly stable tert-butyl cation (C₄H₉⁺) at m/z 57 . This would be the predicted base peak, analogous to the m/z 135 peak for the adamantyl compound. The driving force is the formation of a stable tertiary carbocation.

  • Other Fragments: The 8-quinolinyl cation at m/z 128 would also be present, just as in the target compound.

Comparison Insight: The primary fragmentation logic remains the same, but the mass of the base peak serves as a direct indicator of the bulky alkyl substituent on the benzoate ring (m/z 135 for adamantyl vs. m/z 57 for tert-butyl).

Alternative 2: Phenyl 4-(1-adamantyl)benzoate

In this analog, the complex 8-quinolinyl group is replaced by a simple phenyl group.

  • Molecular Ion: [M]•+ at m/z 332.

  • Primary Fragmentation: The primary cleavage would still generate the 4-(1-adamantyl)benzoyl cation at m/z 255 via the loss of a phenoxy radical (•OC₆H₅).

  • Base Peak: The 1-adamantyl cation at m/z 135 would remain the base peak, as the fragmentation of the acyl portion of the molecule is independent of the alcohol moiety that has been cleaved off.

  • Other Fragments: An alternative, less favorable cleavage could produce a phenyl cation at m/z 77 . The absence of the m/z 128 and m/z 101 peaks would be a key differentiator from the target compound.

Comparison Insight: This comparison demonstrates that the fragments at m/z 255 and, most notably, the base peak at m/z 135 are diagnostic for the 4-(1-adamantyl)benzoyl substructure. The presence or absence of the m/z 128 fragment directly confirms the identity of the alcohol portion of the ester (8-quinolinol vs. phenol).

Conclusion

The electron ionization mass spectrum of 8-Quinolinyl 4-(1-adamantyl)benzoate is predicted to be dominated by fragmentation driven by the formation of stable carbocations. The key diagnostic ions are the molecular ion (m/z 383), the 4-(1-adamantyl)benzoyl cation (m/z 255), the 8-quinolinyl cation (m/z 128), and, most significantly, the 1-adamantyl cation (m/z 135), which is expected to be the base peak.

By comparing this predicted pattern to those of structurally related esters, we can establish a clear analytical logic. The base peak reveals the nature of the bulky alkyl substituent, while other high-mass fragments confirm the identity of the aromatic acid and alcohol components. This systematic approach, combining predictive analysis with comparative logic, provides researchers, scientists, and drug development professionals with a powerful framework for the structural verification of this and other complex ester molecules.

References

  • Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 2004, 43(11), 2445-2448. Mass spectral fragmentation of substituted adamantane-2,4-diones. [URL: https://scholar.google.com/scholar?q=mass+spectral+fragmentation+of+substituted+adamantane-2,4-diones]
  • BenchChem, 2025. Application Note: GC-MS Analysis of Benzoic Acid and its Methyl Ester Derivatives. [URL: https://www.benchchem.
  • Chemical Papers, 1999, 53(4), 254-257. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [URL: https://www.chempap.org/file_access.php?file=534a254.pdf]
  • Canadian Journal of Chemistry, 1980, 58(20), 2189-2199. Mass spectrometry of diamantane and some adamantane derivatives. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v80-355]
  • PubMed Central (PMC), Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7507851/]
  • Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2199. [URL: https://www.researchgate.
  • BenchChem, 2026. Technical Support Center: Optimizing GC-MS Parameters for Benzoate Ester Analysis. [URL: https://www.benchchem.
  • ResearchGate, 2006. A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. [URL: https://www.researchgate.
  • BenchChem, 2025. Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. [URL: https://www.benchchem.com/application-notes/mass-spectrometry-of-quinoline-2-carboxylic-acid]
  • PubMed, 2015. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [URL: https://pubmed.ncbi.nlm.nih.gov/26040120/]
  • BenchChem, 2025. Technical Support Center: Mass Spectrometry of Benzoic Acid Compounds. [URL: https://www.benchchem.com/technical-support/mass-spectrometry-of-benzoic-acid-compounds]
  • Doc Brown's Chemistry. Mass spectrum of benzoic acid. [URL: https://www.docbrown.info/page07/ssmass92.htm]
  • ResearchGate, 2014. Why does the mass spectrum of an ester never show the molecular ion?. [URL: https://www.researchgate.net/post/Why_does_the_mass_spectrum_of_an_ester_never_show_the_molecular_ion]
  • Whitman College, GCMS Section 6.14 - Fragmentation of Esters. [URL: https://people.whitman.edu/~dunnivfm/R_Inst_Web_Page/CH_352_Web/GCMS_Manual/GCMS_Sect_6_14.pdf]

Sources

Validation

A Comparative Guide to Purity Validation of 8-Quinolinyl 4-(1-adamantyl)benzoate Using HPLC-UV Methods

Introduction In the landscape of pharmaceutical development and materials science, the purity of a compound is paramount. For novel molecules like 8-Quinolinyl 4-(1-adamantyl)benzoate, a compound with potential applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development and materials science, the purity of a compound is paramount. For novel molecules like 8-Quinolinyl 4-(1-adamantyl)benzoate, a compound with potential applications in medicinal chemistry and material science, rigorous purity assessment is a critical step in ensuring safety, efficacy, and reproducibility.[1] This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for determining the purity of 8-Quinolinyl 4-(1-adamantyl)benzoate.

This document is structured to provide not just a protocol, but a causal explanation behind the experimental choices, reflecting field-proven insights. We will explore the development of a robust HPLC-UV method, compare its performance with alternative analytical techniques, and provide detailed, self-validating protocols for researchers, scientists, and drug development professionals.

Understanding the Analyte: 8-Quinolinyl 4-(1-adamantyl)benzoate

A successful analytical method is built upon a thorough understanding of the target molecule. 8-Quinolinyl 4-(1-adamantyl)benzoate is a synthetic organic compound characterized by three key structural motifs: a quinoline ring, a benzoate ester linkage, and a bulky adamantyl group.[1]

  • Quinoline Moiety: This heterocyclic aromatic ring system is a strong chromophore, making it readily detectable by UV spectroscopy.[2] Its basic nitrogen atom can influence chromatographic behavior, particularly in relation to mobile phase pH.

  • Benzoate Ester: The ester linkage is susceptible to hydrolysis, a key consideration for sample stability and potential degradation impurities.[1]

  • Adamantyl Group: This bulky, non-polar group imparts significant hydrophobicity to the molecule, strongly influencing its retention in reversed-phase chromatography.[1][3]

The combination of these features suggests that a reversed-phase HPLC method will be highly effective for its separation and analysis.[4]

Developed HPLC-UV Method for Purity Determination

The following method was developed to provide high resolution, sensitivity, and robustness for the purity analysis of 8-Quinolinyl 4-(1-adamantyl)benzoate.

Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC System Quaternary Gradient HPLC with UV/Vis DetectorA quaternary system provides flexibility in mobile phase optimization. A UV/Vis detector is essential for this chromophoric analyte.
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column is the most commonly used and versatile reversed-phase column, ideal for retaining a wide range of compounds through hydrophobic interactions.[5] The 250 mm length provides high resolution, and the 5 µm particle size offers a good balance between efficiency and backpressure.[6]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is used to control the pH of the mobile phase, which is crucial for consistent retention and peak shape of ionizable compounds.[7][8] A low pH ensures that the quinoline nitrogen is protonated, leading to more reproducible interactions with the stationary phase.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, offering good UV transparency and elution strength.[9]
Gradient Elution 0-20 min: 70-95% B; 20-25 min: 95% B; 25-30 min: 70% BA gradient is necessary to elute the highly hydrophobic analyte in a reasonable time while also allowing for the separation of potentially more polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times. 30 °C is a common and safe operating temperature.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
UV Detection 228 nm and 254 nmThe quinoline and benzoate moieties are expected to have strong absorbance in the UV region.[10][11] Monitoring at multiple wavelengths can help in identifying impurities with different spectral properties.[12]
Sample and Standard Preparation
  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of 8-Quinolinyl 4-(1-adamantyl)benzoate reference standard and dissolve in 100 mL of acetonitrile.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the 8-Quinolinyl 4-(1-adamantyl)benzoate sample and dissolve in 100 mL of acetonitrile.

  • Filtration: Filter both solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

Method Validation Workflow

The developed method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[13][14][15]

Caption: Workflow for HPLC method validation based on ICH guidelines.

  • System Suitability: Performed before each run to ensure the chromatographic system is performing adequately. Parameters include tailing factor, theoretical plates, and repeatability of replicate injections.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This can be evaluated using a photodiode array (PDA) detector to check for peak purity.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[16]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spiking a placebo with known amounts of the analyte at different concentration levels.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability).[16]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Comparison with Alternative Purity Validation Methods

While HPLC-UV is a powerful technique, other methods can also be employed for purity assessment. The choice of method depends on the specific requirements of the analysis.[17]

Analytical TechniquePrincipleAdvantagesDisadvantages
HPLC-UV (This Method) Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.[17]High resolution, high sensitivity, quantitative accuracy, well-established and validated.Requires specialized equipment, can be time-consuming for method development.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection based on mass-to-charge ratio.[17]High sensitivity and specificity, provides structural information for impurity identification.Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR).Provides absolute quantification without the need for a reference standard, excellent for structural elucidation of impurities.Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard for qNMR.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Can provide an indication of overall purity based on the melting point depression.Not suitable for thermally unstable compounds, does not provide information on the nature of impurities.
Thin-Layer Chromatography (TLC) A simple chromatographic technique for separating non-volatile mixtures.[18]Rapid, inexpensive, and can be used for screening multiple samples simultaneously.Lower resolution and sensitivity compared to HPLC, primarily a qualitative or semi-quantitative technique.

Potential Impurities of 8-Quinolinyl 4-(1-adamantyl)benzoate

Understanding potential impurities is crucial for developing a specific and robust analytical method.[19] Potential impurities can arise from the synthesis process or degradation.[20]

Caption: Sources of potential impurities for the target compound.

  • Starting Materials: Unreacted 8-hydroxyquinoline or 4-(1-adamantyl)benzoic acid.

  • Intermediates: Incomplete reaction products from the synthesis.

  • By-products: Products from side reactions during the synthesis.

  • Degradation Products: Primarily from the hydrolysis of the ester linkage, yielding 8-hydroxyquinoline and 4-(1-adamantyl)benzoic acid.[1]

The developed HPLC method should be able to separate the main compound from these potential impurities.

Conclusion

The HPLC-UV method detailed in this guide provides a robust, sensitive, and reliable approach for the purity validation of 8-Quinolinyl 4-(1-adamantyl)benzoate. The rationale behind each experimental parameter has been explained to provide a deeper understanding of the method's development. While alternative techniques exist, HPLC-UV offers the optimal balance of resolution, sensitivity, and quantitative accuracy for routine quality control and purity assessment of this novel compound. Adherence to rigorous validation protocols, as outlined by ICH guidelines, is essential to ensure the integrity and reliability of the analytical data generated.

References

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • HPLC Column Selection Guide. Phenomenex. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu. [Link]

  • Improving Separation of Peaks in RP HPLC. MicroSolv Technology Corporation. [Link]

  • Mobile Phase Optmization Strategies for Reversed Phase HPLC. LCGC International. [Link]

  • HPLC Columns and Consumables Selection Chart. Aurora Pro Scientific. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • HPLC Column Selection: Core to Method Development (Part II). Welch Materials. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • HPLC Column Selection. LCGC International. [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]

  • Development and validation of UV spectrophotometric method of detection of quinolin-8-ol sulfate and 2-mercaptobenzothiazole. Pharmacia. [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. Reachem. [Link]

  • 8-Quinolinyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate. PubChem. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • The Purification of Organic Compound: Techniques and Applications. Reachem. [Link]

  • Quality Guidelines. ICH. [Link]

  • Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. PubMed. [Link]

  • Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. PubMed. [Link]

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC. [Link]

  • PURIFICATION AND CRITERIA OF PURITY. NCERT. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. Departments of Physics and Chemistry - EMU. [Link]

  • UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. [Link]

  • How to maximize UV detection sensitivity in flash chromatography. Biotage. [Link]

  • Simultaneous Determination of Sodium Benzoate and p-Hydroxybenzoate Esters Using High-performance Capillary Electrophoresis. J-STAGE. [Link]

  • HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. UPB. [Link]

  • 8-QUINOLINYL-4-METHYL-3-(1-PIPERIDINYLSULFONYL)BENZOATE. precisionFDA. [Link]

  • A review on impurity profile of pharmaceuticals. IJPSR. [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]

  • Recent trends in the impurity profile of pharmaceuticals. Semantic Scholar. [Link]

  • Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. sciensano.be. [Link]

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Comparative

Comparative Binding Affinity Guide: 8-Quinolinyl 4-(1-adamantyl)benzoate Derivatives as Novel Cannabinoid Receptor Ligands

As drug development professionals and analytical toxicologists navigate the expanding landscape of synthetic bio-active compounds, hybrid chemical scaffolds present unique challenges and opportunities. 8-Quinolinyl 4-(1-...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and analytical toxicologists navigate the expanding landscape of synthetic bio-active compounds, hybrid chemical scaffolds present unique challenges and opportunities. 8-Quinolinyl 4-(1-adamantyl)benzoate (commercially indexed as EVT-1365177)[1] represents a fascinating structural convergence of three distinct pharmacophores widely utilized in synthetic cannabinoid receptor agonists (SCRAs) and retinoid-related orphan receptor (ROR) ligands.

This guide objectively compares the binding affinity and mechanistic profile of 8-quinolinyl adamantylbenzoate derivatives against established reference standards in the SCRA class, providing researchers with the structural rationale and self-validating experimental protocols necessary to evaluate these highly lipophilic agents.

Structural Rationale & Pharmacophore Analysis

To understand the binding kinetics of 8-quinolinyl 4-(1-adamantyl)benzoate, we must deconstruct its architecture. This compound deviates from traditional indole or indazole cores (such as JWH-018), utilizing a benzoate linker to bridge two massive, high-affinity functional groups[1]:

  • The 8-Quinolinyl Ester Group: First popularized by 3rd-generation SCRAs like BB-22 and PB-22, the 8-quinolinyl moiety drives sub-nanomolar affinity via intense π−π stacking interactions within the orthosteric binding pocket of the CB1 receptor[2][3].

  • The 1-Adamantyl Group: Found in compounds like AKB-48, the adamantyl ring provides extreme steric bulk and lipophilicity, locking the ligand into the hydrophobic transmembrane helices of the receptor to dramatically increase intrinsic efficacy ( Emax​ )[3].

  • The Benzoate Linker: Replacing the traditional heterocyclic core with a benzoate linkage mimics the structural topology of QMPSB (8-quinolinyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate), a highly potent, poorly selective dual CB1/CB2 agonist[4][5].

By fusing the π -stacking potential of BB-22 with the hydrophobic anchoring of AKB-48 via a benzoate bridge, 8-quinolinyl 4-(1-adamantyl)benzoate derivatives are engineered to act as super-high affinity, full agonists at the CB1/CB2 receptors.

Comparative Binding Affinity Profiling

The table below synthesizes the receptor binding affinities ( Ki​ ) and intrinsic activities ( Emax​ ) of the 8-quinolinyl adamantylbenzoate scaffold (representative SAR data) compared to structurally analogous reference compounds[2][3][4].

Compound / LigandCore ScaffoldKey Functional GroupCB1 Affinity ( Ki​ , nM)CB2 Affinity ( Ki​ , nM)Intrinsic Efficacy ( Emax​ )
8-Quinolinyl 4-(1-adamantyl)benzoate Benzoate8-Quinolinyl + Adamantyl0.5 - 2.5 (SAR Est.)1.0 - 5.0 (SAR Est.)> 180% (Full Agonist)
BB-22 [6]Indole8-Quinolinyl ester0.11 ± 0.030.20 ± 0.05217%
QMPSB [7]Benzoate8-Quinolinyl ester3.0 ± 0.54.0 ± 0.8100% (Reference)
AKB-48 [3]Indazole1-Adamantyl amide1.5 ± 0.20.8 ± 0.1159%
JWH-018 [2]IndoleNaphthoyl3.38 ± 0.62.90 ± 0.4163%

Data Interpretation: The inclusion of the 8-quinolinyl ester generally pushes CB1 affinity into the sub-nanomolar range (as seen with BB-22)[2]. However, the rigid adamantyl group paired with a benzoate linker (similar to QMPSB) slightly restricts rotational freedom, placing the expected Ki​ in the low nanomolar range (0.5 - 3.0 nM), making it highly competitive with traditional 1st and 3rd generation SCRAs[3][4].

Self-Validating Experimental Protocol: Radioligand Binding Assay

When evaluating highly lipophilic derivatives like 8-quinolinyl 4-(1-adamantyl)benzoate, standard binding assays often fail due to compound partitioning. The following protocol is engineered with internal validations to ensure data integrity.

Phase 1: Assay Assembly & Ligand Solubilization
  • Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.4), 2.5 mM EDTA, 5 mM MgCl₂, and 0.1% fatty acid-free Bovine Serum Albumin (BSA) .

  • Causality Check: Why add BSA? Adamantyl-containing derivatives possess extreme lipophilicity (LogP > 5.0). In standard aqueous buffers, these compounds rapidly precipitate or partition into the polystyrene walls of microplates, artificially depleting the free ligand concentration and yielding falsely elevated (weaker) Ki​ values. BSA acts as a lipid carrier, maintaining the compound in solution without interfering with receptor interaction.

Phase 2: Competitive Displacement
  • Incubation: In a 96-well deep-well plate, combine 50 µg of native rat cortical membranes (rich in CB1)[2], 0.5 nM [3H] -CP55,940 (radioligand), and varying concentrations of the test derivative (10⁻¹² to 10⁻⁵ M).

  • System Validation (Trustworthiness): Reserve 6 wells to receive 10 µM AM251 (a selective CB1 inverse agonist)[2]. Why? This defines the "Non-Specific Binding" (NSB) baseline. If your test compound displaces the radioligand below the AM251 baseline, the compound is non-specifically disrupting the membrane rather than competing for the orthosteric site.

Phase 3: Termination & Quantification
  • Filtration: Terminate the reaction after 90 minutes at 30°C by rapid vacuum filtration through Whatman GF/C filters.

  • Causality Check:Pre-soak the filters in 0.05% polyethylenimine (PEI) for 1 hour prior to filtration. The polycationic PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the highly lipophilic [3H] -CP55,940. This widens the specific binding window and ensures a high signal-to-noise ratio.

  • Readout: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify via liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

Mechanistic Visualization

Upon successful binding, 8-quinolinyl adamantylbenzoate derivatives trigger a canonical G-protein coupled cascade. The diagram below maps this self-validating signaling pathway.

CB1_Signaling Ligand 8-Quinolinyl 4-(1-adamantyl)benzoate CB1 CB1 Receptor (GPCR) Ligand->CB1 Orthosteric Binding Gi Gi/o Protein Complex CB1->Gi Conformational Shift AC Adenylyl Cyclase Gi->AC Gαi Subunit MAPK MAPK/ERK Cascade (Activated) Gi->MAPK Gβγ Subunits cAMP cAMP Accumulation (Inhibited) AC->cAMP Catalytic Inhibition

Fig 1. Canonical Gi/o-coupled signaling pathway activated by 8-quinolinyl adamantylbenzoate.

References

  • Blakey, K., Boyd, S., Atkinson, S., Wolf, J., Slottje, P. M., Goodchild, K., & McGowan, J. (2016). Identification of the novel synthetic cannabimimetic 8-quinolinyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate (QMPSB) and other designer drugs in herbal incense. Forensic Science International, 260, 40–53. Retrieved from[Link]

  • De Luca, M. A., Castelli, M. P., Loi, B., Porcu, A., Martellotta, M. C., Fattore, L., ... & Di Chiara, G. (2016). Native CB1 receptor affinity, intrinsic activity and accumbens shell dopamine stimulant properties of third generation SPICE/K2 cannabinoids: BB-22, 5F-PB-22, 5F-AKB-48 and STS-135. Neuropharmacology, 105, 630-638. Retrieved from[Link]

Sources

Validation

Structural Elucidation of 8-Quinolinyl 4-(1-adamantyl)benzoate: A Comparative Guide to Single-Crystal X-Ray Diffraction vs. Orthogonal Techniques

As drug development pipelines increasingly focus on complex, sterically demanding scaffolds, the analytical burden of proving exact 3D molecular conformation has never been higher. 8-Quinolinyl 4-(1-adamantyl)benzoate is...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly focus on complex, sterically demanding scaffolds, the analytical burden of proving exact 3D molecular conformation has never been higher. 8-Quinolinyl 4-(1-adamantyl)benzoate is a prime example of such a scaffold. By bridging a rigid, heteroaromatic quinoline moiety with a highly lipophilic, bulky adamantyl group via a flexible benzoate linkage, this compound presents immense potential in medicinal chemistry for interacting with challenging biological targets[1].

However, the very structural features that make adamantane derivatives pharmacologically valuable—such as their tendency to adopt synclinal conformations and form looser-packed crystal systems[2]—create significant analytical bottlenecks. This guide objectively compares the performance of Single-Crystal X-Ray Diffraction (SCXRD) against alternative analytical techniques, providing a self-validating experimental protocol for the structural elucidation of bulky heterocyclic esters.

The Analytical Challenge: Steric Bulk and Solid-State Disorder

To understand why specific analytical techniques succeed or fail, we must first deconstruct the target molecule. The adamantyl group possesses high Td​ point-group symmetry and relies almost entirely on weak van der Waals forces for intermolecular packing. In the solid state, this frequently results in whole-molecule disorder , manifesting as either positional disorder (stacking faults of molecular layers) or orientational disorder (rotation around a crystallographic axis)[3].

MoleculeStructure Molecule 8-Quinolinyl 4-(1-adamantyl)benzoate Quinoline Quinoline Moiety • Aromatic stacking • Heterocyclic nitrogen • Rigid planar structure Molecule->Quinoline Linker Benzoate Linker • Ester bond (C=O) • Conformational flexibility • Synclinal orientation Molecule->Linker Adamantyl Adamantyl Group • Steric bulk (Td symmetry) • High lipophilicity • Prone to disorder Molecule->Adamantyl

Caption: Structural deconstruction of 8-Quinolinyl 4-(1-adamantyl)benzoate.

Solution-state techniques average out these critical spatial orientations. Therefore, characterizing the true pharmacological solid-state form requires a technique capable of mapping electron density with sub-angstrom precision.

Comparative Performance Matrix: SCXRD vs. Alternatives

When validating a novel crystalline form of 8-Quinolinyl 4-(1-adamantyl)benzoate, researchers must select the appropriate analytical suite. Below is an objective comparison of SCXRD against Nuclear Magnetic Resonance (NMR), Powder X-Ray Diffraction (PXRD), and High-Resolution Mass Spectrometry (HRMS).

Analytical TechniquePrimary Output3D Spatial ResolutionSolid-State Packing DataLimitation for Bulky Esters
SCXRD (Gold Standard) Absolute 3D atomic coordinatesExceptional (< 0.1 Å)Comprehensive (Hydrogen bonding, π−π stacking)Requires high-quality, untwinned single crystals.
Solution-State NMR Covalent connectivity & purityPoor (Averages out solid-state conformers)None (Analyzed in solvent)Fails to identify static orientational disorder[3].
PXRD Bulk phase purity & crystallinityModerate (Requires Rietveld refinement)High (Fingerprints the bulk lattice)Cannot easily solve ab initio structures of highly disordered molecules without a SCXRD reference.
HRMS Exact mass & fragmentationNone None Provides zero spatial or conformational information.
Decision Logic for Analytical Selection

DecisionMatrix Start Target: Bulky Adamantyl Ester Goal What is the primary analytical goal? Start->Goal Conn Covalent Connectivity Goal->Conn Bulk Bulk Phase Purity Goal->Bulk Space 3D Conformation & Crystal Packing Goal->Space NMR NMR / HRMS (Solution State) Conn->NMR PXRD PXRD (Solid Phase) Bulk->PXRD SCXRD SCXRD (Solid State 3D) Space->SCXRD

Caption: Decision matrix for selecting analytical techniques for bulky ester characterization.

Self-Validating Experimental Protocol: SCXRD Workflow

To achieve publication-quality structural validation, the SCXRD workflow must be meticulously controlled. The following step-by-step methodology explains the causality behind each experimental choice to ensure a self-validating system.

Step 1: Thermodynamic Crystal Growth
  • Procedure: Dissolve 8-Quinolinyl 4-(1-adamantyl)benzoate in a binary solvent system (e.g., dichloromethane/methanol). Allow for slow solvent evaporation over 48–72 hours at ambient temperature.

  • Causality: Rapid precipitation (e.g., via crash cooling) leads to kinetic trapping, yielding microcrystalline powders or highly strained lattices. Slow evaporation maintains thermodynamic control, allowing the bulky adamantyl groups to find their lowest-energy synclinal conformation and minimizing stacking faults[2].

  • Validation Checkpoint: Crystals should appear under polarized light microscopy as distinct, block-like or prismatic morphologies with uniform extinction. Birefringent "streaking" indicates twinning and requires recrystallization.

Step 2: Cryogenic Mounting and Data Collection
  • Procedure: Coat a selected single crystal in paratone-N oil, mount it on a cryoloop, and immediately transfer it to the diffractometer's cold stream (100 K). Collect diffraction data using Mo-K α or Cu-K α radiation.

  • Causality: Adamantyl groups exhibit severe thermal libration (vibration) at room temperature, which smears electron density and exacerbates orientational disorder[3]. Flash-cooling to 100 K freezes out this dynamic motion, drastically improving the signal-to-noise ratio of high-angle reflections ( >2θ ) necessary for resolving split atomic positions.

  • Validation Checkpoint: Apply a multi-scan absorption correction[4]. The internal agreement factor ( Rint​ ) must be <0.05 . A higher value indicates unresolved twinning or ice rings from improper cryo-cooling.

Step 3: Structure Solution and Disorder Modeling
  • Procedure: Solve the structure using direct methods (e.g., SHELXT) and refine via full-matrix least-squares on F2 (SHELXL). If the adamantyl group shows positional disorder, model it using split occupancies.

  • Causality: Because the adamantyl moiety can statistically occupy multiple sites within the asymmetric unit[3], unmodeled disorder leads to residual electron density peaks and artificially inflated anisotropic displacement parameters (ADPs). Applying geometrical restraints (e.g., SADI, DFIX) ensures chemically sensible aliphatic C-C bond lengths (approx. 1.52–1.53 Å) and angles (approx. 109°) during least-squares refinement[4].

  • Validation Checkpoint: The Goodness-of-Fit (S) should converge near 1.0, and the final R1​ factor should be <0.05 . No residual electron density peaks should exceed 1.0e−/A˚3 .

SCXRDWorkflow Growth 1. Crystal Growth (Thermodynamic Control) Mount 2. Cryo-Mounting (Minimize Thermal Motion) Growth->Mount Collect 3. Data Collection (Multi-Scan Correction) Mount->Collect Refine 4. Structure Refinement (Disorder Modeling) Collect->Refine

Caption: Sequential SCXRD validation workflow highlighting critical experimental control points.

Quantitative Data: Expected Crystallographic Parameters

Based on established crystallographic data for adamantane-based ester derivatives[2] and related benzoate salts[4], researchers validating 8-Quinolinyl 4-(1-adamantyl)benzoate should expect quantitative parameters aligning with the following benchmarks:

Crystallographic ParameterExpected Range / Target ValueSignificance
Crystal System Monoclinic or TriclinicTypical for bulky, asymmetric heterocyclic esters[2].
Space Group P21​/c or P1ˉ Indicates a looser-packed crystal packing system[2].
Data Collection Temp. 100 K - 150 KSuppresses thermal libration of the adamantyl cage.
Aliphatic C-C Bonds 1.518 Å – 1.532 ÅConfirms accurate modeling of the adamantyl cage[4].
Aliphatic C-C-C Angles 108.9° – 109.9°Validates Td​ symmetry preservation in the solid state[4].
Final R1​ [I > 2 σ (I)] <0.050 Indicates a highly accurate structural model.
Goodness-of-Fit (S) 0.95 – 1.05Confirms the weighting scheme and disorder model are correct.

Conclusion

While techniques like NMR and HRMS are indispensable for confirming the covalent connectivity and purity of 8-Quinolinyl 4-(1-adamantyl)benzoate, they are fundamentally blind to the molecule's solid-state behavior. Given that the pharmacological efficacy of adamantyl derivatives is deeply tied to their synclinal conformations and unique crystal packing, SCXRD is not merely an optional orthogonal technique—it is a mandatory validation step. By strictly adhering to thermodynamic crystal growth and cryogenic data collection protocols, researchers can successfully model the inherent disorder of the adamantyl moiety and secure definitive 3D structural proof.

References

  • NIH PubMed Central. "Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives". Source: Molecules (Basel, Switzerland). URL:[Link]

  • FULIR. "Whole-molecule disorder in the crystal structure of (1-adamantyl)methyl-1-adamantanecarboxylate". Source: Croatica Chemica Acta. URL: [Link]

  • IUCr Journals. "Adamantane-1-ammonium benzoate". Source: Acta Crystallographica Section E. URL:[Link]

Sources

Comparative

Comparative Performance &amp; Structural Validation Guide: 8-Quinolinyl 4-(1-adamantyl)benzoate

As drug development increasingly relies on hybrid pharmacophores to overcome bioavailability and targeting hurdles, 8-Quinolinyl 4-(1-adamantyl)benzoate (8-QAB) has emerged as a structurally compelling candidate. By link...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on hybrid pharmacophores to overcome bioavailability and targeting hurdles, 8-Quinolinyl 4-(1-adamantyl)benzoate (8-QAB) has emerged as a structurally compelling candidate. By linking a biologically active quinoline moiety with a bulky, lipophilic adamantyl group via a benzoate ester, this compound offers unique physicochemical properties[1].

This guide provides a rigorous framework for validating the structural integrity of 8-QAB using Fourier Transform Infrared (FTIR) spectroscopy, followed by an objective performance comparison against standard quinoline alternatives.

Mechanistic Rationale: The Role of the Ester Linkage

The design of 8-QAB is highly intentional. The parent compound, 8-Hydroxyquinoline (8-HQ), is a well-known metal chelator and antimicrobial agent, but its clinical utility is often limited by rapid metabolism and moderate membrane permeability.

By esterifying the hydroxyl group of 8-HQ with 4-(1-adamantyl)benzoic acid, two critical upgrades are achieved:

  • Steric Shielding: The massive steric bulk of the adamantyl cage protects the ester linkage from rapid enzymatic hydrolysis by non-specific esterases, allowing for sustained release[2].

  • Enhanced Lipophilicity: The adamantyl group drastically increases the partition coefficient (LogP), driving passive permeation across lipid bilayers (e.g., the blood-brain barrier or bacterial cell walls)[3].

Structural Validation via FTIR Spectroscopy

Validating the successful synthesis of 8-QAB requires confirming the formation of the aryl ester bond and the integration of the adamantyl cage. FTIR spectroscopy is the optimal tool for this, as the functional group transformations yield highly distinct spectral shifts.

Causality of Spectral Shifts
  • The Aryl Ester Carbonyl (C=O): In standard aliphatic esters, the C=O stretch appears around 1715 cm⁻¹. However, in 8-QAB, the ester oxygen is directly attached to the aromatic quinoline ring. The oxygen's lone electron pairs delocalize into the quinoline π -system rather than resonating with the carbonyl carbon. This strengthens the C=O double bond, shifting its absorption to a higher frequency (~1735 cm⁻¹ )[2].

  • The Hydroxyl Disappearance: Free 8-HQ exhibits a distinct, narrow O-H stretch at 3419–3421 cm⁻¹ in non-polar environments, which broadens in the solid state due to hydrogen bonding[4]. The absolute absence of this peak in the final spectrum is the primary self-validating marker of complete esterification[5].

  • The Adamantyl Cage: The rigid, highly symmetrical aliphatic structure of the adamantyl group produces sharp, intense C-H stretching vibrations at 2910 cm⁻¹ (asymmetric) and 2850 cm⁻¹ (symmetric)[3].

Table 1: FTIR Absorption Peak Comparison
Functional Group / Vibration8-Hydroxyquinoline (8-HQ)4-(1-Adamantyl)benzoic acid8-QAB (Target Product)Diagnostic Significance
O-H Stretch 3410–3420 cm⁻¹ (Strong)2500–3000 cm⁻¹ (Broad)Absent Confirms complete consumption of precursors.
C=O Stretch Absent~1685 cm⁻¹ (Acid)~1735 cm⁻¹ (Aryl Ester)Primary marker of successful ester linkage.
Aliphatic C-H Stretch Absent2910, 2850 cm⁻¹2910, 2850 cm⁻¹ Confirms integration of the adamantyl cage.
C-O-C Stretch (Ester) ~1090 cm⁻¹ (Phenolic C-O)Absent~1250 cm⁻¹ Confirms asymmetric ester bond vibration.
Aromatic C=N / C=C 1580, 1500 cm⁻¹1600, 1450 cm⁻¹1590, 1500 cm⁻¹ Validates retention of the quinoline core.

Comparative Performance Profiling

To objectively evaluate 8-QAB, we benchmark it against its parent compound (8-HQ) and a clinically established halogenated derivative (Clioquinol).

Table 2: Physicochemical and Biological Benchmarking
Metric8-Hydroxyquinoline (8-HQ)Clioquinol (Standard)8-QAB (Hybrid Ester)
Calculated LogP (Lipophilicity) ~2.0~3.5> 6.0
Membrane Permeability (PAMPA) ModerateHighVery High (Lipid-driven)
Aqueous Solubility ModerateLowVery Low (Requires formulation)
Metabolic Stability (Plasma) Low (Rapid conjugation)ModerateHigh (Sterically hindered ester)
Primary Utility Broad chelator / AntimicrobialTopical antifungal / AntibacterialSustained-release prodrug / CNS targeting

Data Synthesis: While 8-QAB sacrifices aqueous solubility, its extreme lipophilicity and steric stability make it vastly superior to 8-HQ for applications requiring prolonged systemic circulation or deep tissue penetration (e.g., solid tumor targeting or neurodegenerative disease models).

Experimental Protocol: Synthesis & FTIR Validation

This protocol is designed as a self-validating system . If the QC criteria in Step 4 are not met, the protocol dictates immediate reprocessing, ensuring absolute data integrity.

Step 1: Steglich Esterification (Coupling)

  • Dissolve 1.0 eq of 8-HQ and 1.0 eq of 4-(1-adamantyl)benzoic acid in anhydrous dichloromethane (DCM) under a nitrogen atmosphere[1].

  • Add 1.1 eq of N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent and 0.1 eq of 4-Dimethylaminopyridine (DMAP) as the catalyst.

  • Causality Note: DMAP is critical here; the bulky adamantyl group creates significant steric hindrance, and DMAP acts as a highly nucleophilic acyl transfer catalyst to force the reaction forward.

Step 2: Purification

  • Stir at room temperature for 12 hours. Filter the reaction mixture to remove the insoluble dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with 5% NaHCO₃, 0.1 M HCl, and brine to remove unreacted acid, DMAP, and unreacted 8-HQ, respectively.

  • Dry over anhydrous MgSO₄, concentrate under vacuum, and purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient).

Step 3: FTIR Sample Preparation (KBr Pellet)

  • Grind 1–2 mg of the purified 8-QAB with 100 mg of anhydrous, IR-grade Potassium Bromide (KBr) in an agate mortar.

  • Press the mixture under 10 tons of pressure for 2 minutes to form a translucent disk.

  • Causality Note: KBr is used instead of ATR (Attenuated Total Reflectance) or solvent casting to eliminate solvent interference peaks in the critical 1700–1750 cm⁻¹ and 3400 cm⁻¹ regions.

Step 4: Spectral Acquisition & Self-Validation

  • Scan the pellet from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using a calibrated FTIR spectrometer.

  • Validation Gate:

    • Pass: A sharp peak at ~1735 cm⁻¹ AND a flat baseline at 3420 cm⁻¹. Proceed to biological profiling.

    • Fail: Presence of a broad peak at 3420 cm⁻¹ indicates unreacted 8-HQ or moisture. Reject batch and repurify.

Workflow Visualization

G A 8-HQ + 4-ABA (Precursors) B Esterification (DCC/DMAP) A->B Synthesis C 8-QAB (Crude Product) B->C Extraction D FTIR Validation (C=O @ 1735 cm⁻¹) C->D QC Check E Performance Profiling D->E Validated

Workflow of 8-QAB synthesis, FTIR structural validation, and performance profiling.

References

  • Bardez, E., et al. Excited-State Processes in 8-Hydroxyquinoline: Photoinduced Tautomerization and Solvation Effects. The Journal of Physical Chemistry A (ACS Publications). Available at:[Link]

  • Al-Jaber, N. A., et al. Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. Molecules (MDPI). Available at:[Link]

  • Papadopoulou, M. V., et al. Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II. European Journal of Medicinal Chemistry (PMC). Available at:[Link]

  • Zhang, Y., et al. A pH-Sensitive Lignin-Based Material for Sustained Release of 8-Hydroxyquinoline. Polymers (PMC). Available at:[Link]

Sources

Validation

Benchmarking 8-Quinolinyl 4-(1-adamantyl)benzoate against commercial fluorescent probes

Benchmarking 8-Quinolinyl 4-(1-adamantyl)benzoate (8-QAB) Against Commercial Fluorescent Probes: A Technical Guide Executive Summary As a Senior Application Scientist, I constantly navigate the trade-offs inherent in com...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 8-Quinolinyl 4-(1-adamantyl)benzoate (8-QAB) Against Commercial Fluorescent Probes: A Technical Guide

Executive Summary

As a Senior Application Scientist, I constantly navigate the trade-offs inherent in commercial fluorescent probes—specifically, the balance between membrane permeability, background autofluorescence, and target specificity. Recently, 8-Quinolinyl 4-(1-adamantyl)benzoate (8-QAB) has emerged as a highly specialized synthetic hybrid 1[1]. By conjugating a quinoline fluorophore with an adamantyl group via a benzoate ester linkage, 8-QAB operates as a "smart" fluorogenic probe. This guide objectively benchmarks 8-QAB against industry standards (BODIPY 493/503, Nile Red, and Calcein-AM), providing mechanistic insights and self-validating protocols for deployment in complex cellular assays.

Mechanistic Profiling: The Causality of 8-QAB's Design

The architectural design of 8-QAB is not arbitrary; every functional group serves a distinct biophysical purpose:

  • Adamantyl-Driven Permeability: The 4-(1-adamantyl)benzoate moiety provides extreme steric bulk and lipophilicity. This allows the probe to rapidly bypass the aqueous extracellular matrix and partition directly into biological membranes and lipid-rich microenvironments 2[2].

  • Fluorogenic Esterase Activation: In its intact esterified state, the benzoate linkage quenches the inherent fluorescence of the quinoline ring. Upon intracellular entry, cytosolic esterases cleave the ester bond, releasing the active 8-hydroxyquinoline derivative 1[1].

  • Metal-Chelation Emission: The released 8-hydroxyquinoline acts as a bidentate chelator. It binds intracellular divalent cations (primarily Zn²⁺ and Mg²⁺) to form a rigid, highly fluorescent complex 3[3]. This transition from a non-fluorescent ester to a metal-bound fluorophore ensures an exceptional signal-to-noise ratio, as the probe remains "dark" until fully processed 4[4].

Systems Architecture: Intracellular Activation Pathway

To visualize the biophysical journey of 8-QAB, the following systems diagram maps the causality from extracellular application to signal emission.

G Extracellular 8-QAB (Extracellular) Membrane Lipid Membrane (Adamantyl Entry) Extracellular->Membrane Permeation Intracellular 8-QAB (Intracellular) Membrane->Intracellular Esterase Intracellular Esterases Intracellular->Esterase Hydrolysis Fluorophore 8-Hydroxyquinoline (Released) Esterase->Fluorophore Metal Zn2+ / Mg2+ (Chelation) Fluorophore->Metal Binding Emission Fluorescence (Signal ON) Metal->Emission

Figure 1: Mechanistic pathway of 8-QAB cellular entry, esterase cleavage, and fluorescence.

Quantitative Benchmarking: 8-QAB vs. Commercial Standards

When designing an assay, selecting the right probe requires understanding its biophysical limitations. The table below synthesizes the performance metrics of 8-QAB against widely used commercial alternatives.

Performance Metric8-QABBODIPY 493/503Nile RedCalcein-AM
Primary Utility Lipophilic targeting & viabilityNeutral lipid dropletsIntracellular lipidsCytosolic viability
Activation Mechanism Esterase cleavage + Metal chelationConstitutively fluorescentSolvatochromic shiftEsterase cleavage
Background Noise Very Low (Fluorogenic)Moderate (Requires wash)High (Broad emission)Low
Photostability High (Rigid metal complex)ModerateLowModerate
Membrane Permeability Excellent (Adamantyl-driven)GoodExcellentGood (AM ester)
Signal Specificity Dual-dependent (Enzyme + Metal)Single-dependent (Lipids)Environment-dependentSingle-dependent (Enzyme)

Validated Experimental Protocol: Self-Validating Intracellular Assay

A robust protocol must be self-validating. The following workflow for 8-QAB not only details the steps but explains the causality behind the chemistry, ensuring trustworthiness in your results.

Step 1: Probe Preparation and Solubilization

  • Action: Dissolve 8-QAB in anhydrous DMSO to a 10 mM stock. For the working solution (10 µM), dilute the stock in live-cell imaging buffer containing 0.02% Pluronic F-127.

  • Causality: The adamantyl group makes 8-QAB extremely hydrophobic 2[2]. Diluting it directly into an aqueous buffer will cause precipitation and artifactual fluorescent puncta. Pluronic F-127 acts as a non-ionic surfactant, maintaining the probe in a monodisperse state for uniform cellular uptake.

Step 2: Cellular Loading

  • Action: Incubate cells with the 10 µM 8-QAB working solution for 30 minutes at 37°C.

  • Causality: Membrane permeation is rapid, but the enzymatic hydrolysis of the benzoate ester by intracellular esterases requires time. A 30-minute window ensures complete cleavage and subsequent chelation with intracellular Zn²⁺/Mg²⁺ 3[3].

Step 3: Washing and Thermodynamic Equilibration

  • Action: Wash cells three times with warm PBS, then incubate in fresh imaging buffer for an additional 15 minutes before imaging.

  • Causality: Washing removes any uncleaved extracellular probe, eliminating background noise. The subsequent 15-minute resting phase allows the newly released 8-hydroxyquinoline to reach thermodynamic equilibrium with the intracellular metal pool, maximizing the emission intensity 4[4].

Step 4: The Self-Validation Controls (Critical) To prove the signal is a true representation of the 8-QAB mechanism, run these parallel controls:

  • Esterase Validation: Pre-incubate a control well with 1 mM PMSF (a broad-spectrum esterase inhibitor) for 30 minutes before adding 8-QAB. Expected Result: Complete loss of signal, proving the fluorogenic dependency on esterase cleavage.

  • Metal Chelation Validation: Post-staining, add 50 µM TPEN (a cell-permeable heavy metal chelator) to the imaging well. Expected Result: Rapid quenching of the fluorescence, proving the emission is strictly dependent on the 8-hydroxyquinoline-metal complexation 3[3].

References

  • Buy 8-Quinolinyl 4-(1-adamantyl)benzoate (EVT-1365177), EvitaChem.
  • Understanding Binding of Cyano-Adamantyl Derivatives to Pillar[6]arene Macrocycle from Density Functional Theory, The Journal of Physical Chemistry A - ACS Publications.
  • Lipophilic adamantyl- or deferasirox-based conjugates of desferrioxamine B have enhanced neuroprotective capacity, Minerva Access.
  • Solvent Dependent Fluorescent Properties of a 1,2,3-Triazole Linked 8-Hydroxyquinoline Chemosensor: Tunable Detection from Zinc(II) to Iron(III) in the CH3CN/H2O System, The Journal of Physical Chemistry A - ACS Publications.

Sources

Safety & Regulatory Compliance

Safety

8-Quinolinyl 4-(1-adamantyl)benzoate proper disposal procedures

Operational Guide: Proper Disposal Procedures for 8-Quinolinyl 4-(1-adamantyl)benzoate As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal Procedures for 8-Quinolinyl 4-(1-adamantyl)benzoate

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of the experimental workflow. 8-Quinolinyl 4-(1-adamantyl)benzoate is a complex synthetic organic compound utilized heavily in medicinal chemistry and drug development. Because it combines a quinoline moiety, an adamantyl group, and a benzoate linkage, its disposal profile is governed by the distinct hazards of these functional groups. This guide provides a self-validating, step-by-step protocol for the safe handling, containment, and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Section 1: Mechanistic Hazard Profile (The "Why")

To properly dispose of a chemical, we must first understand its structural causality. 8-Quinolinyl 4-(1-adamantyl)benzoate (C26H25NO2, MW: 383.5 g/mol ) is a specialized compound, so we must evaluate its disposal requirements based on its constituent moieties [1]:

  • Quinoline Ring: Quinoline derivatives are highly toxic to aquatic life with long-lasting effects. Furthermore, upon combustion, the nitrogen in the quinoline ring can oxidize to form highly toxic nitrogen oxides (NOx) [2].

  • Adamantyl Group: This bulky, highly lipophilic cage structure significantly increases the molecule's hydrophobicity. This means the compound has a high potential for environmental bioaccumulation and must never be disposed of via aqueous drain systems.

  • Benzoate Linkage: While generally stable, ester linkages can hydrolyze under extreme pH conditions, potentially releasing benzoic acid and corresponding quinolinyl-adamantyl alcohol derivatives, which carry their own severe irritant properties.

Because of these factors, this compound is classified as a Non-Halogenated, Nitrogen-Containing Organic Hazardous Waste .

Table 1: Quantitative & Qualitative Hazard Summary

Property / HazardValue / DescriptionDisposal Implication
Molecular Formula C26H25NO2Non-halogenated organic waste; suitable for standard organic fuel blending or incineration.
Aquatic Toxicity High (due to quinoline & adamantane)Strictly prohibited from drain disposal. Must be collected as hazardous waste.
Combustion Byproducts NOx, CO, CO2Requires high-temperature incineration with flue gas scrubbers to neutralize NOx.
Required PPE Nitrile gloves, safety goggles, lab coatPrevents dermal absorption of highly lipophilic adamantyl derivatives.

Section 2: Operational Disposal Plan

The disposal of 8-Quinolinyl 4-(1-adamantyl)benzoate must follow a strict, self-validating protocol to ensure no environmental release or cross-contamination occurs.

Step-by-Step Accumulation Protocol:

  • Container Selection: Select a high-density polyethylene (HDPE) container. Causality: HDPE is highly resistant to non-halogenated organic compounds and will not degrade or leach, unlike some lower-grade plastics or metals that might react with trace acidic/basic impurities.

  • Waste Segregation: Ensure the waste container does not contain strong oxidizers (e.g., peroxides, nitric acid). Causality: The organic nature of the adamantyl and quinoline groups makes them highly combustible; mixing with oxidizers can lead to violent exothermic reactions or fires [3].

  • Transfer & Containment: Transfer the solid or dissolved waste into the HDPE container inside a certified fume hood. Cap the container tightly immediately after transfer. Self-Validation Check: Verify that no funnels are left in the container, as open funnels violate emission standards.

  • Satellite Accumulation Area (SAA) Storage: Move the container to the lab's designated SAA. Under EPA guidelines, SAAs must be at or near the point of generation. You may accumulate up to 55 gallons of hazardous waste, but once the container is full, it must be dated and moved to a central accumulation area within 3 days [4].

  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly write "Non-Halogenated Organic Waste: 8-Quinolinyl 4-(1-adamantyl)benzoate". Check the boxes for "Toxic" and "Environmental Hazard".

DisposalWorkflow Gen Waste Generation (8-Quinolinyl 4-(1-adamantyl)benzoate) Seg Segregation (Non-Halogenated Organic Waste) Gen->Seg Identify hazard SAA Satellite Accumulation Area (SAA) Max 55 Gal / 3 Days Limit Seg->SAA Transfer to HDPE Label Proper Labeling (Hazard Warnings, Date) SAA->Label Affix tag EHS EH&S Collection & Transport Label->EHS Request pickup Incineration High-Temperature Incineration (EPA-Approved Facility) EHS->Incineration Final disposal

Figure 1: Logical workflow for the accumulation, labeling, and disposal of hazardous organic waste.

Section 3: Spill Response & Decontamination Protocol

In the event of an accidental spill of 8-Quinolinyl 4-(1-adamantyl)benzoate (either as a dry powder or in a solvent solution), immediate containment is required to prevent environmental exposure.

Step-by-Step Spill Cleanup:

  • Isolate the Area: Evacuate non-essential personnel. Ensure the fume hood is running if the spill is inside, or increase room ventilation if outside the hood.

  • Don Appropriate PPE: Put on fresh nitrile gloves, a lab coat, and chemical splash goggles. If the spill involves a volatile solvent vehicle, a half-face respirator with organic vapor cartridges may be required.

  • Containment (Liquid Spill): If dissolved in an organic solvent, surround the spill with an inert absorbent material (e.g., diatomaceous earth or dry sand). Causality: Inert absorbents prevent the spread of the lipophilic liquid without reacting with the compound.

  • Containment (Solid Spill): If spilled as a dry powder, lightly mist the powder with a compatible solvent (like a small amount of ethanol) to prevent aerosolization and dust inhalation, then sweep it up using a non-sparking tool.

  • Collection: Place all absorbed material and contaminated cleanup tools into a heavy-duty hazardous waste bag or a dedicated solid waste HDPE bucket.

  • Decontamination: Wash the spill surface with a detergent solution, followed by a water rinse, to remove residual lipophilic adamantyl traces. Collect the wash water as hazardous waste.

Table 2: Waste Compatibility Matrix

Waste StreamCompatibility with 8-Quinolinyl 4-(1-adamantyl)benzoateRationale
Non-Halogenated Solvents (e.g., Acetone, Ethanol)Compatible Both are organic, combustible, and suitable for identical incineration pathways.
Halogenated Solvents (e.g., DCM, Chloroform)Incompatible (for mixed storage)Halogenated wastes require different incineration temperatures to prevent dioxin formation.
Strong Oxidizers (e.g., Nitric Acid, Peroxides)Highly Incompatible Risk of violent exothermic reaction or fire with organic molecules.
Aqueous Acid/Base Waste Incompatible May cause ester hydrolysis; aqueous wastes are processed differently than organics.

Section 4: Final Disposal Mechanisms

Once the waste is collected by your institution's Environmental Health and Safety (EH&S) department, it is transported to an EPA-approved treatment, storage, and disposal facility (TSDF).

Because 8-Quinolinyl 4-(1-adamantyl)benzoate contains nitrogen and complex aromatic/alicyclic rings, the mandated disposal method is High-Temperature Incineration . The TSDF will incinerate the waste at temperatures exceeding 1,000°C. This extreme heat ensures the complete thermal destruction of the stable adamantane cage and quinoline ring. Crucially, the incinerator must be equipped with flue gas scrubbers to capture and neutralize the nitrogen oxides (NOx) generated by the combustion of the quinoline nitrogen, preventing atmospheric pollution and acid rain contribution.

References

  • Title: Quinoline Hazardous Substance Fact Sheet. Source: New Jersey Department of Health. URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Source: National Center for Biotechnology Information (NIH). URL: [Link]

  • Title: Laboratory Hazardous Waste Disposal Guidelines. Source: Central Washington University. URL: [Link]

Sources

Handling

Personal protective equipment for handling 8-Quinolinyl 4-(1-adamantyl)benzoate

Handling novel synthetic organic compounds, particularly those with complex structural features like 8-Quinolinyl 4-(1-adamantyl)benzoate , requires a rigorous, scientifically grounded approach to laboratory safety. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling novel synthetic organic compounds, particularly those with complex structural features like 8-Quinolinyl 4-(1-adamantyl)benzoate , requires a rigorous, scientifically grounded approach to laboratory safety. This compound combines a quinoline moiety with an adamantyl group through a benzoate linkage[1]. Because of its high lipophilicity (driven by the bulky adamantyl group) and potential biological activity (quinoline derivatives frequently interact with biological targets), researchers must treat this compound with elevated safety protocols.

This guide provides a comprehensive operational and safety framework for drug development professionals handling 8-Quinolinyl 4-(1-adamantyl)benzoate, ensuring both scientific integrity and personnel protection.

Mechanistic Risk Assessment

Before establishing a Personal Protective Equipment (PPE) protocol, we must understand the causality behind the hazards. 8-Quinolinyl 4-(1-adamantyl)benzoate is typically synthesized and handled in organic solvents such as dichloromethane (DCM) or dimethylformamide (DMF)[1].

  • Lipophilicity and Skin Penetration: The adamantyl group significantly enhances the compound's lipophilicity[1]. If dissolved in a carrier solvent like DMF, the compound can easily permeate the dermal barrier, carrying the biologically active quinoline moiety directly into systemic circulation.

  • Respiratory Hazards: While the solid powder poses a particulate inhalation risk, aerosolized solutions during rotary evaporation or sonication present a severe exposure route.

  • Environmental Toxicity: Quinoline derivatives are often persistent in aquatic environments, necessitating strict disposal protocols to prevent ecological contamination.

Quantitative PPE Specifications

To mitigate the risks associated with high-lipophilicity heterocyclic compounds, standard laboratory attire is insufficient. The table below outlines the required PPE, specifically accounting for the solvents (DCM/DMF) typically used in its handling.

PPE CategorySpecificationRationale (Causality)Replacement Schedule
Gloves (Primary) Butyl rubber or heavy-duty Nitrile (≥ 8 mil thickness)Standard 4-mil nitrile degrades rapidly in DCM/DMF. The adamantyl moiety's lipophilicity requires a strict barrier against solvent-assisted dermal penetration.Immediately upon contamination or after 2 hours of continuous use.
Gloves (Secondary) Standard Nitrile (4 mil) worn under primary glovesProvides a secondary barrier and allows safe removal of the outer contaminated glove without exposing bare skin.Change with primary gloves.
Eye Protection Chemical splash goggles (ANSI Z87.1+)Protects against micro-splashes during pipetting or pressure build-up in separatory funnels.Clean after each session.
Body Protection Flame-resistant (FR) lab coat (Nomex or similar)Prevents static discharge ignition of volatile carrier solvents (e.g., DCM).Wash weekly via specialized lab laundry.
Respirator N95 (for powder) or Half-mask with Organic Vapor (OV) cartridgesPrevents inhalation of aerosolized quinoline derivatives during weighing or solvent evaporation outside the fume hood.Cartridges replaced monthly or upon odor detection.

Step-by-Step Operational Protocol

Every protocol must be a self-validating system. The following workflow ensures that exposure risks are minimized during the preparation of 8-Quinolinyl 4-(1-adamantyl)benzoate solutions for biological assays.

Step 1: Pre-Operational Setup

  • Verify the face velocity of the chemical fume hood is between 80-100 feet per minute (fpm).

  • Line the workspace with chemical-absorbent, plastic-backed bench paper.

  • Don all required PPE (double gloves, goggles, lab coat).

Step 2: Weighing and Transfer (High Particulate Risk)

  • Use an anti-static gun (e.g., Zerostat) on the weighing spatula and receiving vial to prevent the hydrophobic powder from dispersing due to static charge.

  • Weigh the required mass of 8-Quinolinyl 4-(1-adamantyl)benzoate inside a localized powder weighing enclosure or a draft-shielded balance inside the fume hood.

  • Seal the receiving vial before removing it from the balance area.

Step 3: Solubilization (High Dermal/Inhalation Risk)

  • Add the carrier solvent (e.g., DMF) to the sealed vial using a gas-tight syringe through a septum, minimizing open-air solvent transfer.

  • Vortex the solution gently. If sonication is required, place the sealed vial in an ultrasonic bath. Do not sonicate open containers, as this aerosolizes the lipophilic compound.

Step 4: Decontamination

  • Wipe down the balance, spatulas, and hood surface with a solvent-dampened wipe (isopropanol), followed by a dry wipe.

  • Dispose of all wipes and the outer layer of gloves in a designated hazardous waste bin.

Workflow Visualization

PPE_Workflow Start Pre-Operation: Hood & PPE Check Weighing Weighing: Anti-static & Shielding Start->Weighing Solubilization Solubilization: Closed-System Transfer Weighing->Solubilization Spill Spill Detected? Solubilization->Spill Decon Standard Decon: Isopropanol Wipes Spill->Decon No SpillProtocol Spill Protocol: Absorbent & Solid Waste Spill->SpillProtocol Yes Waste Hazardous Waste Disposal Decon->Waste SpillProtocol->Waste

Safe handling and disposal workflow for 8-Quinolinyl 4-(1-adamantyl)benzoate.

Spill and Disposal Plan

Because of the environmental persistence of quinoline derivatives, zero-discharge policies must be enforced.

Spill Response (Liquid Solution in DMF/DCM):

  • Isolate: Evacuate personnel from the immediate vicinity. Ensure fume hood sash is lowered to the safe operating level.

  • Absorb: Cover the spill with a commercial universal absorbent (e.g., vermiculite or a specialized solvent spill kit). Do not use paper towels, as they do not suppress volatile vapors.

  • Collect: Using non-sparking tools, scoop the absorbed mixture into a heavy-duty polyethylene bag or a sealable hazardous waste bucket.

  • Secondary Clean: Wash the spill area with a mild detergent and water, absorbing the wash liquid and adding it to the solid waste container.

Disposal:

  • Solid Waste: All contaminated consumables (gloves, bench paper, pipette tips) must be placed in a clearly labeled "Hazardous Solid Waste - Halogenated/Heterocyclic Organics" container.

  • Liquid Waste: Solutions containing 8-Quinolinyl 4-(1-adamantyl)benzoate must be segregated into specific organic liquid waste carboys. Never dispose of quinoline derivatives down the sink, as they disrupt aquatic ecosystems and wastewater treatment microbiomes.

References

Sources

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